molecular formula C13H24BrNO B12315633 2-bromo-N-cyclooctyl-3-methylbutanamide

2-bromo-N-cyclooctyl-3-methylbutanamide

Cat. No.: B12315633
M. Wt: 290.24 g/mol
InChI Key: VXZCRQBHBRUAPG-UHFFFAOYSA-N
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Description

2-bromo-N-cyclooctyl-3-methylbutanamide is a useful research compound. Its molecular formula is C13H24BrNO and its molecular weight is 290.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24BrNO

Molecular Weight

290.24 g/mol

IUPAC Name

2-bromo-N-cyclooctyl-3-methylbutanamide

InChI

InChI=1S/C13H24BrNO/c1-10(2)12(14)13(16)15-11-8-6-4-3-5-7-9-11/h10-12H,3-9H2,1-2H3,(H,15,16)

InChI Key

VXZCRQBHBRUAPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCCCCCC1)Br

Origin of Product

United States

Foundational & Exploratory

An Investigator's Guide to the Characterization of Novel Chemical Entities: The Case of 2-bromo-N-cyclooctyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and chemical biology, researchers often encounter compounds with limited or non-existent public data. This guide addresses this "information gap" by using 2-bromo-N-cyclooctyl-3-methylbutanamide (CAS 1016780-37-2) as a case study. While this compound is commercially available, it lacks a significant body of published literature regarding its synthesis, characterization, and biological activity. This document, therefore, serves as a comprehensive technical roadmap for a researcher or drug development professional on how to approach the synthesis, purification, characterization, and initial biological screening of such a novel chemical entity. We will propose a robust synthetic strategy, detail essential analytical characterization techniques, and outline a logical, tiered approach to biological screening to uncover its potential therapeutic value.

Introduction: Navigating the Unknown

The compound 2-bromo-N-cyclooctyl-3-methylbutanamide presents a common challenge in modern chemical research: a commercially listed molecule with a dearth of associated scientific literature. Its structure, featuring a secondary bromoalkanamide, suggests potential for biological activity, yet without empirical data, its utility remains speculative. This guide provides a systematic, field-proven framework for elucidating the properties of such compounds. We will proceed with the assumption that our objective is to synthesize, purify, and characterize this molecule, followed by an initial exploration of its biological activity.

Proposed Synthesis and Purification

The structure of 2-bromo-N-cyclooctyl-3-methylbutanamide lends itself to a straightforward synthetic approach via amide bond formation, a cornerstone of medicinal chemistry.[1][2] The most logical disconnection is between the carbonyl carbon and the nitrogen of the cyclooctyl group, suggesting a reaction between an activated derivative of 2-bromo-3-methylbutanoic acid and cyclooctylamine.

Synthetic Pathway

The proposed two-step synthesis begins with the bromination of 3-methylbutanoic acid (isovaleric acid) to form the key intermediate, 2-bromo-3-methylbutanoyl halide, followed by amidation with cyclooctylamine.

Step 1: Synthesis of 2-bromo-3-methylbutanoyl bromide

A well-established method for the α-bromination of a carboxylic acid is the Hell-Volhard-Zelinsky reaction. However, for better control and yield, direct bromination of the corresponding acyl halide is often preferred.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-methylbutanoic acid and a catalytic amount of red phosphorus.

    • Slowly add bromine (Br₂) dropwise to the flask while cooling in a water bath to control the exothermic reaction.

    • After the addition is complete, heat the reaction mixture to facilitate the formation of the acyl bromide and subsequent α-bromination.[3]

    • The crude 2-bromo-3-methylbutanoyl bromide can be purified by distillation.[3]

Step 2: Amide Coupling to form 2-bromo-N-cyclooctyl-3-methylbutanamide

The reaction of the acyl bromide with cyclooctylamine will form the desired amide. Alternatively, the corresponding carboxylic acid can be coupled directly with the amine using a suitable coupling agent.[1][4]

  • Protocol (using Acyl Halide):

    • Dissolve cyclooctylamine in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

    • Slowly add a solution of 2-bromo-3-methylbutanoyl bromide in the same solvent to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Perform an aqueous workup to remove excess reagents and byproducts.

    • The crude product can be purified by flash column chromatography on silica gel.

  • Protocol (using Coupling Agent - HATU):

    • Dissolve 2-bromo-3-methylbutanoic acid (1.0 eq), cyclooctylamine (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).[1]

    • Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.[1]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

    • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.[1]

Purification

Flash column chromatography is the standard method for purifying small organic molecules. The choice of solvent system (eluent) will depend on the polarity of the product, which can be determined by TLC analysis. A typical starting point for a compound of this nature would be a gradient of ethyl acetate in hexanes.

Physicochemical and Structural Characterization

Once a pure sample of 2-bromo-N-cyclooctyl-3-methylbutanamide is obtained, its identity and purity must be rigorously confirmed using a suite of analytical techniques.[5][6][7]

Expected Analytical Data
Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environment.Signals corresponding to the cyclooctyl protons, the methine and methyl protons of the isobutyl group, and the methine proton adjacent to the bromine. The amide N-H proton will likely appear as a broad singlet.
¹³C NMR Confirmation of the carbon skeleton.Resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry (MS) Determination of molecular weight and isotopic pattern.A molecular ion peak corresponding to the exact mass of the compound. The presence of bromine will result in a characteristic M+2 isotopic pattern with approximately equal intensity.
Infrared (IR) Spectroscopy Identification of functional groups.A strong absorption band for the amide C=O stretch (typically ~1640-1680 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak, with the purity determined by the area percentage of this peak relative to any impurities.

Proposed Biological Screening Cascade

With a confirmed, pure sample of 2-bromo-N-cyclooctyl-3-methylbutanamide, a tiered approach to biological screening is recommended to efficiently identify potential activities.

Tier 1: Initial Cytotoxicity Assessment

Before investigating specific biological targets, it is crucial to assess the compound's general cytotoxicity to determine a suitable concentration range for subsequent assays.[8][9][10]

  • Protocol: MTT Assay

    • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate and allow the cells to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of 2-bromo-N-cyclooctyl-3-methylbutanamide for 24-72 hours. Include appropriate vehicle controls.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (typically ~570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Tier 2: Broad-Based Phenotypic and Target-Based Screening

Based on the cytotoxicity profile, a non-toxic concentration range can be used for broader screening. The structural motifs of the compound (a secondary amide and a bromine atom) do not immediately point to a specific target class, necessitating a broad screening approach.

  • Phenotypic Screening:

    • Anti-proliferative Assays: Screen against a panel of cancer cell lines to identify any selective anti-cancer activity.

    • Antimicrobial Assays: Test against a panel of bacteria and fungi to assess potential antibiotic or antifungal properties.

    • Immunomodulatory Assays: Evaluate the compound's effect on cytokine production in immune cells (e.g., PBMCs).

  • Target-Based Screening:

    • Receptor Binding Assays: Due to the molecule's size and functionality, it could potentially interact with various receptors. A broad panel of radioligand binding assays against common receptor families (e.g., GPCRs, ion channels) would be informative.[11][12][13][14]

    • Enzyme Inhibition Assays: Screen against a panel of enzymes, particularly those where an alkylating agent (due to the bromine) might be effective, such as proteases or kinases.

Logical Workflow for Biological Investigation

The following diagram illustrates a logical workflow for the initial biological characterization of a novel compound like 2-bromo-N-cyclooctyl-3-methylbutanamide.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Cascade cluster_followup Hit Validation & Follow-up synthesis Synthesis & Purification characterization Structural & Purity Confirmation (NMR, MS, IR, HPLC) synthesis->characterization cytotoxicity Tier 1: Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity tier2 Tier 2: Broad-Based Screening (Non-toxic concentrations) cytotoxicity->tier2 phenotypic Phenotypic Screens (Anti-cancer, Antimicrobial, etc.) tier2->phenotypic target Target-Based Screens (Receptor Binding, Enzyme Inhibition) tier2->target hit_validation Hit Confirmation & Dose-Response phenotypic->hit_validation target->hit_validation moa Mechanism of Action Studies hit_validation->moa sar Structure-Activity Relationship (SAR) Studies moa->sar

Caption: A logical workflow for the investigation of a novel chemical entity.

Conclusion

While 2-bromo-N-cyclooctyl-3-methylbutanamide currently lacks a detailed scientific profile, it serves as an excellent model for outlining a systematic approach to the characterization of novel chemical compounds. By following a logical progression of synthesis, purification, rigorous analytical characterization, and a tiered biological screening strategy, researchers can efficiently and effectively elucidate the properties of such molecules. This guide provides a foundational framework, grounded in established methodologies, to empower researchers in their exploration of the vast chemical space and the discovery of new therapeutic agents.

References

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  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Cytotoxicity Assay Protocol. Protocols.io. [Link]

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  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • A protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols. [Link]

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  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • Small Molecule Structure Characterisation. La Trobe University. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • Receptor Binding Assay - Part 1. YouTube. [Link]

  • Small Molecule Pharmaceutical Characterization. Solvias. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PMC. [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. [Link]

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  • 2-Bromo-3,3-dimethyl-N-phenylbutanamide Properties. EPA. [Link]

  • Preparation of 2-bromo-3-methylbutanoyl bromide. PrepChem.com. [Link]

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]

  • Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane. Reddit. [Link]

Sources

molecular weight of 2-bromo-N-cyclooctyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-bromo-N-cyclooctyl-3-methylbutanamide

Executive Summary

This technical guide provides a comprehensive scientific overview of 2-bromo-N-cyclooctyl-3-methylbutanamide, a specialized α-bromo amide. While this specific molecule is not extensively documented in public literature, its properties and behavior can be accurately predicted based on established chemical principles and data from structurally similar compounds. This document serves as a foundational resource for researchers, outlining its chemical identity, a robust methodology for its synthesis, and detailed protocols for its characterization and analysis. The core focus is on the empirical determination of its molecular weight using mass spectrometry, contextualized within a complete analytical workflow. The insights herein are designed to empower drug development professionals and scientists in utilizing this and similar molecules as valuable synthetic intermediates or scaffolds in discovery programs.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. This section details the structural and physicochemical properties of 2-bromo-N-cyclooctyl-3-methylbutanamide.

Nomenclature and Structure
  • IUPAC Name: 2-bromo-N-cyclooctyl-3-methylbutanamide

  • Core Structure: The molecule is a secondary amide. It is constructed from a 3-methylbutanoic acid (isovaleric acid) backbone, which is brominated at the alpha-position (C2). This acyl group is connected via an amide linkage to a cyclooctyl amine.

  • Key Functional Groups:

    • Secondary Amide: Provides structural rigidity and potential for hydrogen bonding.

    • α-Bromo Group: A reactive site that can serve as an electrophilic handle for subsequent nucleophilic substitution reactions, making it a versatile synthetic intermediate.[1]

    • Isopropyl Group: Contributes to the molecule's steric bulk and lipophilicity.

    • Cyclooctyl Group: A large, flexible, and lipophilic moiety that significantly influences the molecule's overall size, shape, and solubility.

Physicochemical Properties

The properties listed below have been calculated based on the compound's structure, drawing parallels from analogous molecules such as 2-bromo-N-cyclohexyl-3-methylbutanamide.[2][3]

PropertyValueSource
Molecular Formula C₁₃H₂₄BrNOCalculation
Average Molecular Weight 290.25 g/mol Calculation
Monoisotopic Mass 289.104 g/mol ([⁷⁹Br]), 291.102 g/mol ([⁸¹Br])Calculation
Predicted XlogP ~4.0 - 4.5Estimation based on analogs[2]
Predicted Physical State Solid at STPInference from similar amides
Hydrogen Bond Donors 1 (Amide N-H)Structural Analysis
Hydrogen Bond Acceptors 1 (Carbonyl C=O)Structural Analysis

Synthesis and Characterization Workflow

The synthesis and subsequent confirmation of identity and purity are critical steps in the lifecycle of any novel chemical entity. This section proposes a reliable synthetic pathway and outlines a comprehensive analytical workflow for characterization.

Proposed Synthetic Pathway

The most direct and classical method for synthesizing α-halo amides is through the nucleophilic acyl substitution of an α-halo acyl halide with an amine.[1][4][] This approach is favored for its high efficiency and reliability.

The proposed two-step synthesis for 2-bromo-N-cyclooctyl-3-methylbutanamide is as follows:

  • Halogenation of Acyl Chloride: 3-methylbutanoyl chloride is reacted with a brominating agent such as N-Bromosuccinimide (NBS) with a radical initiator, or via Hell-Volhard-Zelinsky reaction conditions on the parent carboxylic acid followed by conversion to the acyl chloride with thionyl chloride (SOCl₂).

  • Amidation: The resulting 2-bromo-3-methylbutanoyl chloride is then reacted with cyclooctylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[6]

G cluster_reactants Starting Materials 3-methylbutanoyl_chloride 3-Methylbutanoyl Chloride Cyclooctylamine Cyclooctylamine Final_Product Final_Product Cyclooctylamine->Final_Product Byproduct Triethylammonium Chloride Acyl_Bromide Acyl_Bromide Acyl_Bromide->Final_Product 2. Et3N, Solvent (e.g., DCM)

Caption: Proposed two-step synthetic pathway for the target compound.

Analytical Characterization Workflow

A multi-technique approach is essential to unambiguously confirm the structure, molecular weight, and purity of the synthesized compound.

G cluster_analysis Analytical Techniques Structure_Purity Structural & Purity Analysis MW_Confirmation Molecular Weight Confirmation Structure_Purity->MW_Confirmation HPLC RP-HPLC (Purity >95%) Structure_Purity->HPLC NMR ¹H & ¹³C NMR (Structure) Structure_Purity->NMR IR FTIR (Functional Groups) Structure_Purity->IR Final Characterized Compound MW_Confirmation->Final MS HRMS (ESI-QTOF) (Exact Mass) MW_Confirmation->MS Purification Purification Purification->Structure_Purity

Caption: Comprehensive analytical workflow for compound characterization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key analytical experiments required to validate the synthesis of 2-bromo-N-cyclooctyl-3-methylbutanamide.

Protocol: Molecular Weight Determination by ESI-QTOF Mass Spectrometry

Objective: To accurately determine the monoisotopic mass of the title compound and confirm its elemental composition, including the presence of one bromine atom.

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing thermally labile or non-volatile molecules, preventing fragmentation and promoting the formation of protonated molecular ions ([M+H]⁺).[7] A Quadrupole Time-of-Flight (QTOF) analyzer provides high mass accuracy, enabling the confirmation of the elemental formula. The presence of bromine is unequivocally confirmed by the characteristic isotopic pattern, where the signals for ions containing ⁷⁹Br and ⁸¹Br appear at a mass difference of approximately 1.998 Da and in a near 1:1 intensity ratio.[8][9]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode.

  • Instrumentation (Typical ESI-QTOF MS):

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 – 4.5 kV

    • Nebulizer Gas (N₂): 1.5 – 2.5 Bar

    • Drying Gas (N₂): 8 – 10 L/min at 200 °C

    • Mass Range: 100 – 1000 m/z

    • Acquisition Mode: Full Scan

  • Data Acquisition:

    • Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

    • Acquire data for 1-2 minutes to obtain a stable signal and average the spectra.

    • Perform a lock-mass correction using a known reference compound to ensure high mass accuracy.

  • Expected Results & Interpretation:

    • Primary Ion: Look for the protonated molecular ion, [M+H]⁺.

    • Isotopic Pattern: A doublet of peaks should be observed with approximately equal intensity.

      • Peak 1: At m/z 290.112 (Calculated for [C₁₃H₂₅⁷⁹BrNO]⁺)

      • Peak 2: At m/z 292.110 (Calculated for [C₁₃H₂₅⁸¹BrNO]⁺)

    • Confirmation: The measured mass should be within 5 ppm of the calculated mass, and the 1:1 isotopic pattern must be present to confirm the identity.

Protocol: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of the synthesized compound.

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. It is a standard method for assessing the purity of small organic molecules.[10]

Methodology:

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 210 nm (for amide bond).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 60% B and equilibrate.

  • Data Analysis:

    • Integrate the peak area of all peaks in the chromatogram.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100%.

    • The target purity for use in further applications should typically be >95%.

References

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega. Available at: [Link]

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016). LCGC. Available at: [Link]

  • Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. (2025). ResearchGate. Available at: [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Publications. Available at: [Link]

  • Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants. (n.d.). SciSpace. Available at: [Link]

  • Reactions of Amides. (2025). Save My Exams. Available at: [Link]

  • 2-bromo-n-cyclohexyl-3-methylbutanamide (C11H20BrNO). (n.d.). PubChemLite. Available at: [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2025). ResearchGate. Available at: [Link]

  • Organic Nitrogen Compounds VI: Introduction to Amides. (2023). Spectroscopy Online. Available at: [Link]

  • 2-Bromo-3-methylbutanamide. (n.d.). PubChem. Available at: [Link]

  • The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC. Available at: [Link]

  • Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Amides Preparation and Reactions Summary. (2020). Chemistry Steps. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Available at: [Link]

  • Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. (n.d.). eScholarship. Available at: [Link]

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An In-depth Technical Guide to 2-bromo-N-cyclooctyl-3-methylbutanamide: Synthesis and Chemical Identifiers

Author: BenchChem Technical Support Team. Date: March 2026

For distribution among: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-bromo-N-cyclooctyl-3-methylbutanamide, a novel halogenated amide. Due to the limited availability of public data on this specific compound, this document outlines a robust and well-established synthetic pathway, leveraging foundational organic chemistry principles. This guide is intended to serve as a practical resource for researchers interested in the synthesis and potential applications of this and structurally related molecules.

Chemical Identity and Structural Information

The fundamental step in characterizing any chemical entity is to establish its unambiguous identification. For 2-bromo-N-cyclooctyl-3-methylbutanamide, the following chemical identifiers have been determined based on its structure.

IdentifierValue
IUPAC Name 2-bromo-N-cyclooctyl-3-methylbutanamide
Molecular Formula C13H24BrNO
SMILES CC(C)C(Br)C(=O)NC1CCCCCCC1
InChI Key InChIKey=YQBAZIZLCOQJRI-UHFFFAOYSA-N

The structure of 2-bromo-N-cyclooctyl-3-methylbutanamide is characterized by a butanamide backbone with a bromine atom at the alpha-position to the carbonyl group, a methyl group at the beta-position, and a cyclooctyl group attached to the amide nitrogen.

Caption: 2D structure of 2-bromo-N-cyclooctyl-3-methylbutanamide.

Proposed Synthetic Workflow

The synthesis of 2-bromo-N-cyclooctyl-3-methylbutanamide can be efficiently achieved through a two-step process, commencing with commercially available starting materials. This proposed pathway leverages two classic and reliable reactions in organic synthesis: the Hell-Volhard-Zelinsky reaction for α-bromination of a carboxylic acid, followed by a Schotten-Baumann reaction for the formation of the amide bond.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amide Formation A 3-Methylbutanoic Acid B 2-bromo-3-methylbutanoyl bromide A->B Br₂, PBr₃ C 2-bromo-3-methylbutanoic acid B->C H₂O D 2-bromo-3-methylbutanoyl chloride C->D SOCl₂ F 2-bromo-N-cyclooctyl-3-methylbutanamide E Cyclooctylamine

2-bromo-N-cyclooctyl-3-methylbutanamide PubChem CID

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-bromo-N-cyclooctyl-3-methylbutanamide

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-cyclooctyl-3-methylbutanamide, a specialized α-bromo amide. While a dedicated PubChem Compound Identification (CID) for this specific molecule is not available, this document synthesizes information from foundational organic chemistry principles and data on analogous structures to offer expert insights into its properties, synthesis, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who are interested in leveraging the unique reactivity of α-haloamides for novel molecular design.

Introduction: The Significance of α-Bromo Amides

α-Haloamides are a class of organic compounds characterized by a halogen atom positioned on the carbon alpha to an amide carbonyl group. This structural motif imparts significant and versatile reactivity, making them valuable intermediates in organic synthesis. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom renders the α-proton acidic and the α-carbon highly electrophilic.[1] This unique electronic arrangement makes α-bromo amides susceptible to nucleophilic substitution reactions, typically via an SN2 mechanism, which are often accelerated compared to their corresponding alkyl halide counterparts.[2]

2-bromo-N-cyclooctyl-3-methylbutanamide incorporates three key structural features:

  • The α-bromo amide core: The primary site of reactivity, enabling its use as a synthetic building block.

  • An N-cyclooctyl group: A large, lipophilic, and conformationally flexible ring that can influence solubility, steric interactions, and binding affinity in biological systems.

  • An isobutyl group (from the 3-methylbutanamide fragment): This branched alkyl chain further contributes to the molecule's lipophilicity and steric profile.

This guide will detail a proposed synthetic pathway, predict key physicochemical properties, and explore the potential applications of this compound as a versatile synthon.

Molecular Structure and Predicted Physicochemical Properties

The structure of 2-bromo-N-cyclooctyl-3-methylbutanamide combines a chiral center at the α-carbon with the bulky N-cyclooctyl substituent.

Caption: Chemical structure of 2-bromo-N-cyclooctyl-3-methylbutanamide.

Predicted Physicochemical Data

The following properties are estimated based on the known data for 2-bromo-3-methylbutanamide (PubChem CID: 344884)[3][4] and the addition of a cyclooctyl group. These values should be confirmed experimentally.

PropertyPredicted ValueRationale / Notes
Molecular Formula C13H24BrNOSum of atoms from 3-methylbutanamide, cyclooctyl group, less H for amide bond, plus Br.
Molecular Weight ~290.24 g/mol Calculated from the molecular formula.
XLogP3 ~3.5 - 4.5The parent amide has a LogP of ~1.3.[3] The large, nonpolar cyclooctyl group will significantly increase lipophilicity.
Hydrogen Bond Donors 1The N-H proton of the amide.
Hydrogen Bond Acceptors 1The carbonyl oxygen.
Appearance White to off-white solidTypical for similar aliphatic amides.
Solubility Soluble in organic solvents (DCM, EtOAc, THF); Insoluble in water.The large hydrocarbon content suggests poor aqueous solubility.

Synthesis and Purification

The synthesis of 2-bromo-N-cyclooctyl-3-methylbutanamide can be approached via two primary, logical pathways. The choice of pathway depends on the availability of starting materials and desired reaction conditions.

G cluster_0 Pathway A: Amide Formation First cluster_1 Pathway B: Bromination First start_A 3-Methylbutanoic Acid step_A1 Amidation with Cyclooctylamine (e.g., DCC coupling) start_A->step_A1 intermediate_A N-cyclooctyl-3- methylbutanamide step_A1->intermediate_A step_A2 α-Bromination (e.g., NBS, radical initiator) intermediate_A->step_A2 end_product 2-bromo-N-cyclooctyl-3-methylbutanamide step_A2->end_product start_B 3-Methylbutanoic Acid step_B1 α-Bromination (HVZ Reaction) (Br₂, PBr₃) start_B->step_B1 intermediate_B 2-Bromo-3-methyl- butanoic Acid step_B1->intermediate_B step_B2 Acyl Chloride Formation (e.g., SOCl₂) intermediate_B->step_B2 intermediate_B2 2-Bromo-3-methyl- butanoyl Chloride step_B2->intermediate_B2 step_B3 Amidation with Cyclooctylamine intermediate_B2->step_B3 step_B3->end_product

Caption: Proposed synthetic pathways to 2-bromo-N-cyclooctyl-3-methylbutanamide.

Recommended Protocol: Pathway B (via Acyl Halide)

This pathway is often preferred for its robust and high-yielding steps. The conversion of the carboxylic acid to an acyl chloride significantly activates it for nucleophilic attack by the amine.[]

Step 1: Synthesis of 2-bromo-3-methylbutanoyl bromide (Hell-Volhard-Zelinskii Reaction)

This classic reaction brominates the α-carbon of a carboxylic acid.[2]

  • Reagents: 3-Methylbutanoic acid (isovaleric acid), red phosphorus, and bromine (Br₂).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-methylbutanoic acid and a catalytic amount of red phosphorus.[6]

    • Cool the flask in an ice-water bath.

    • Slowly add bromine via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, heat the reaction mixture (e.g., in a boiling water bath) for 1-2 hours to ensure complete reaction.

    • The resulting crude 2-bromo-3-methylbutanoyl bromide can be purified by distillation.[6] Note: This intermediate is highly reactive and moisture-sensitive.

Step 2: Conversion to 2-bromo-3-methylbutanoyl chloride

For cleaner subsequent reactions, converting the acyl bromide to the more commonly used acyl chloride is advisable.

  • Reagents: 2-bromo-3-methylbutanoyl bromide, thionyl chloride (SOCl₂).

  • Procedure:

    • In a fume hood, carefully add thionyl chloride (in slight excess) to the crude acyl bromide at room temperature.

    • Heat the mixture gently under reflux for 1-2 hours until gas evolution (SO₂ and HBr/HCl) ceases.

    • Remove excess thionyl chloride by distillation under reduced pressure. The remaining liquid is the crude 2-bromo-3-methylbutanoyl chloride.

Step 3: Amidation with Cyclooctylamine

This is a standard Schotten-Baumann-type reaction.[7]

  • Reagents: 2-bromo-3-methylbutanoyl chloride, cyclooctylamine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Procedure:

    • Dissolve cyclooctylamine and triethylamine (approx. 1.2 equivalents) in DCM in a flask cooled to 0 °C.

    • Slowly add a solution of 2-bromo-3-methylbutanoyl chloride (1.0 equivalent) in DCM to the amine solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer. Wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 2-bromo-N-cyclooctyl-3-methylbutanamide can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Reactivity and Potential Applications

The primary utility of 2-bromo-N-cyclooctyl-3-methylbutanamide lies in its function as an electrophilic building block.

Synthetic Intermediate

The α-bromo position is a reactive handle for introducing a wide variety of functionalities via SN2 reactions.[8]

  • α-Azido Amides: Reaction with sodium azide can produce α-azido amides, which are precursors to α-amino acids.

  • α-Hydroxy Amides: Hydrolysis under basic conditions can yield α-hydroxy amides.[2]

  • α-Amino Amides: Substitution with various primary or secondary amines can generate α-amino amide derivatives, which are common scaffolds in medicinal chemistry.[9]

  • Carbon-Carbon Bond Formation: It can react with carbon nucleophiles such as organocuprates or stabilized enolates to form new C-C bonds.

Potential in Drug Discovery and Chemical Biology
  • Covalent Inhibitors: The electrophilic α-carbon can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active sites of enzymes. This makes it a potential scaffold for designing targeted covalent inhibitors.

  • Antimicrobial/Anticancer Research: α-Bromo ketones and related structures have shown promise as antimicrobial and anticancer agents.[10] The lipophilic cyclooctyl and isobutyl groups may enhance membrane permeability and interaction with biological targets, making this compound an interesting candidate for screening in such assays.

  • Fragment-Based Drug Discovery: This molecule can be used as a reactive fragment for screening against protein targets. A successful hit could then be elaborated into a more potent lead compound.

Safety and Handling

  • Toxicity: The toxicological properties of 2-bromo-N-cyclooctyl-3-methylbutanamide have not been evaluated. As an alkylating agent, it should be considered potentially toxic, mutagenic, and a skin/eye irritant.

  • Handling: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials (e.g., strong bases, oxidizing agents).

Conclusion

While 2-bromo-N-cyclooctyl-3-methylbutanamide is not a cataloged compound with a PubChem CID, its synthesis is readily achievable through established and reliable chemical transformations. Its structure combines a reactive α-bromo amide core with bulky, lipophilic substituents, making it a compound of interest for applications in both synthetic methodology and medicinal chemistry. As a versatile electrophilic intermediate, it holds potential for the construction of complex molecular architectures and for the development of novel bioactive agents. Further experimental work is required to fully characterize its properties and explore its utility.

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  • Europe PMC. (n.d.). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Available at: [Link] [Accessed March 7, 2026].

  • Open Access Pub. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Available at: [Link] [Accessed March 7, 2026].

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An In-Depth Technical Guide to α-Bromoamide Derivatives of Cyclooctylamine: Synthesis, Reactivity, and Applications in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of α-bromoamide derivatives of cyclooctylamine. These compounds represent a valuable class of bifunctional molecules, merging the unique physicochemical properties of the cyclooctyl moiety with the reactive potential of the α-bromoacetamide warhead. The cyclooctyl group offers a lipophilic, conformationally distinct scaffold beneficial for modulating pharmacokinetic properties, while the α-bromoamide group serves as a potent electrophile for forming stable covalent bonds with biological nucleophiles. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the utility of these derivatives, particularly in the design of targeted covalent inhibitors.

Introduction: A Strategic Fusion of Functionality

In modern medicinal chemistry, the rational design of small molecules with specific, durable interactions with their biological targets is a paramount objective. Targeted Covalent Inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. The efficacy of a TCI hinges on the strategic combination of a high-affinity recognition scaffold and a precisely positioned electrophilic "warhead" that can react with a nearby nucleophilic amino acid residue on the target protein.

This guide focuses on a specific, yet highly promising, molecular architecture: α-bromoamide derivatives of cyclooctylamine.

  • The Cyclooctylamine Scaffold: As an eight-membered carbocycle, cyclooctylamine provides a significant degree of lipophilicity and a unique three-dimensional shape compared to smaller cycloalkanes or linear alkyl chains.[1][2] This can be leveraged to optimize binding affinity within hydrophobic pockets of target proteins and to fine-tune critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • The α-Bromoamide Warhead: The 2-bromoacetamide functional group is a well-established and highly effective electrophile in drug design.[3] The carbon atom alpha to the carbonyl and bromine is rendered highly electrophilic, making it susceptible to nucleophilic attack by residues such as cysteine or histidine.[3] The resulting covalent bond is typically a stable thioether or alkylated imidazole, leading to irreversible inhibition of the target protein.[3]

By combining these two moieties, we create N-cyclooctyl-2-bromoacetamide and its analogues—molecules poised for application as versatile synthetic intermediates and as potent tools in covalent drug discovery programs.

Synthesis and Mechanistic Insights

The most direct and widely employed method for synthesizing N-substituted 2-bromoacetamides is the acylation of a primary amine with a bromoacetyl halide.[4][5] This approach is efficient, scalable, and amenable to a wide range of amine substrates, including cyclooctylamine.

Primary Synthetic Route: Acylation of Cyclooctylamine

The core reaction involves a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of cyclooctylamine attacks the electrophilic carbonyl carbon of bromoacetyl chloride (or bromide). A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically included to neutralize the hydrohalic acid byproduct (HCl or HBr) that is formed, driving the reaction to completion.

Reaction Scheme: Cyclooctylamine + Bromoacetyl Chloride --(Base, Solvent)--> N-Cyclooctyl-2-bromoacetamide + Base·HCl

G cluster_process Process Cyclooctylamine Cyclooctylamine (Nucleophile) Solvent Aprotic Solvent (e.g., DCM, THF) Cyclooctylamine->Solvent Dissolve Bromoacetyl Bromoacetyl Chloride (Electrophile) Bromoacetyl->Solvent Add dropwise Base Triethylamine (Base) Base->Solvent Temp Low Temperature (e.g., 0 °C to RT) Product N-Cyclooctyl-2-bromoacetamide Temp->Product Reaction & Stirring Byproduct Triethylammonium Chloride (Salt Byproduct)

Mechanistic Considerations: The reaction proceeds via a standard nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The nitrogen atom of cyclooctylamine attacks the carbonyl carbon of bromoacetyl chloride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

  • Deprotonation: The added base removes the proton from the newly formed ammonium ion, yielding the final neutral amide product and the base's corresponding salt.

G

Detailed Experimental Protocol: Synthesis of N-Cyclooctyl-2-bromoacetamide

This protocol outlines the laboratory-scale synthesis from commercially available starting materials.

Materials:

  • Cyclooctylamine (1.0 eq)[2][6]

  • Bromoacetyl bromide or chloride (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add cyclooctylamine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Acylating Agent Addition: Prepare a solution of bromoacetyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-cyclooctyl-2-bromoacetamide as a solid or oil.[4]

Physicochemical Properties and Characterization

The final product should be characterized to confirm its identity and purity.

Property Description / Expected Data
Appearance White to off-white solid or colorless oil.
Molecular Formula C₁₀H₁₈BrNO
Molecular Weight 248.16 g/mol
¹H NMR (CDCl₃) Expected peaks: δ ~6.0-6.5 ppm (broad singlet, 1H, -NH-), δ ~3.9 ppm (singlet, 2H, -CH₂Br), δ ~3.8-4.0 ppm (multiplet, 1H, -CH-NH-), δ ~1.4-1.9 ppm (multiplet, 14H, cyclooctyl -CH₂-).[7]
¹³C NMR (CDCl₃) Expected peaks: δ ~165 ppm (-C=O), δ ~50-55 ppm (-CH-NH-), δ ~30-35 ppm (cyclooctyl carbons), δ ~25-30 ppm (-CH₂Br and other cyclooctyl carbons).[7]
Mass Spec (ESI+) Expected m/z: [M+H]⁺ at 248.06 & 250.06 (characteristic isotopic pattern for Bromine).[7]

Applications in Drug Discovery

The primary utility of α-bromoamide derivatives of cyclooctylamine lies in their role as targeted covalent inhibitors. The bromoacetamide moiety is an effective electrophilic warhead for engaging nucleophilic amino acid residues at the active site of a target protein.

Mechanism of Covalent Inhibition

The mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction. A deprotonated, nucleophilic residue (typically the thiolate of a cysteine) on the target protein attacks the electrophilic α-carbon of the bromoacetamide derivative. This attack displaces the bromide ion, a good leaving group, and forms a stable covalent thioether bond between the inhibitor and the protein.

G

This irreversible binding can offer significant advantages:

  • Increased Potency: Covalent binding can overcome weak initial binding affinities.

  • Prolonged Duration of Action: The therapeutic effect persists even after the unbound drug is cleared from circulation.

  • Targeting Difficult Proteins: Allows for inhibition of proteins with shallow or dynamic binding sites.

Role as a Synthetic Intermediate

Beyond direct application as inhibitors, N-cyclooctyl-2-bromoacetamide is a valuable intermediate for constructing more complex molecular architectures. The α-bromo group can be displaced by a variety of nucleophiles (e.g., azides, amines, carboxylates) to build diverse chemical libraries. For instance, it can serve as a precursor in the synthesis of γ-lactams, which are prevalent motifs in many pharmaceuticals.[8]

Conclusion and Future Outlook

The α-bromoamide derivatives of cyclooctylamine are a class of molecules with significant, underexplored potential in drug discovery. They offer a straightforward synthesis, predictable reactivity, and a powerful mechanism for achieving irreversible target engagement. The strategic incorporation of the cyclooctyl moiety provides a valuable lever for optimizing the pharmacokinetic profile of potential drug candidates. Future research in this area will likely focus on applying this scaffold to specific, high-value biological targets, such as kinases, proteases, and metabolic enzymes implicated in cancer, inflammation, and infectious diseases. As our understanding of the proteome and the prevalence of accessible nucleophilic residues grows, the utility of well-designed covalent probes and inhibitors like these will undoubtedly continue to expand.

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  • SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS - ResearchGate.

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An In-depth Technical Guide to Determining the Solubility of 2-bromo-N-cyclooctyl-3-methylbutanamide in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The early and accurate assessment of a compound's solubility is a cornerstone of successful drug discovery and development. Poor solubility can lead to a cascade of challenges, including unreliable in vitro assay results, poor bioavailability, and difficulties in formulation. Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent, widely employed in the pharmaceutical industry for its ability to dissolve a broad spectrum of both polar and nonpolar compounds. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on the principles and methodologies for determining the solubility of a novel chemical entity, 2-bromo-N-cyclooctyl-3-methylbutanamide, in DMSO. We will delve into the theoretical underpinnings of solubility, the critical role of DMSO in early-phase drug discovery, and present detailed, field-proven protocols for both kinetic and thermodynamic solubility assays. The causality behind experimental choices will be elucidated to ensure scientific integrity and the generation of trustworthy, reproducible data.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of success. A compound's ability to dissolve in a given solvent system directly impacts:

  • In Vitro Assay Performance: In high-throughput screening (HTS) and subsequent biological assays, compounds are typically introduced in a solvent like DMSO. Inadequate solubility can lead to compound precipitation, resulting in artificially low potency readings and misleading structure-activity relationships (SAR).

  • Bioavailability: For oral drug candidates, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low aqueous solubility is a common reason for poor oral bioavailability.

  • Formulation Development: The ability to create a stable, effective, and manufacturable drug product is highly dependent on the active pharmaceutical ingredient's (API) solubility characteristics.

  • Toxicological Assessment: Inaccurate solubility data can lead to underdosing in preclinical toxicity studies, potentially masking adverse effects.

This guide focuses on 2-bromo-N-cyclooctyl-3-methylbutanamide, a novel compound for which solubility data is not publicly available. The methodologies presented herein provide a robust framework for characterizing this and other NCEs.

The Role of DMSO as a Universal Solvent in Research

Dimethyl sulfoxide (DMSO) is an organosulfur compound with the formula (CH₃)₂SO. Its unique properties make it an invaluable tool in the laboratory:

  • Exceptional Solvating Power: DMSO is a highly polar, aprotic solvent capable of dissolving a vast array of organic and inorganic compounds, including those that are poorly soluble in water. Its amphipathic nature allows it to interact favorably with both polar and non-polar molecules.

  • Miscibility with Water: DMSO is miscible with water in all proportions, which is crucial for its use in biological assays where aqueous buffers are the primary medium.

  • High Boiling Point and Low Volatility: With a boiling point of 189 °C, DMSO solutions are stable at room temperature, minimizing concentration changes due to evaporation.

  • Biocompatibility at Low Concentrations: While high concentrations of DMSO can be toxic to cells, it is generally well-tolerated at the low percentages typically used in in vitro experiments.

These properties have established DMSO as the "gold standard" solvent for compound management and high-throughput screening in drug discovery.

Theoretical Framework: Understanding Solubility

It is essential to distinguish between two key types of solubility measurements, as they provide different, yet complementary, information about a compound's behavior.

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure, in the presence of excess solid. It represents the true, most stable solubility of the compound. The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution. In drug discovery, this is often determined by adding a concentrated DMSO stock of the compound to an aqueous buffer. Kinetic solubility is a high-throughput-friendly assessment that can predict potential precipitation issues in biological assays.

The solubility of a compound is influenced by several factors, including its molecular structure (e.g., polarity, size, hydrogen bonding capacity), the properties of the solvent, temperature, and pH.

Experimental Determination of Solubility

This section provides detailed protocols for determining both the kinetic and thermodynamic solubility of 2-bromo-N-cyclooctyl-3-methylbutanamide in DMSO.

Materials and Equipment
  • 2-bromo-N-cyclooctyl-3-methylbutanamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ACS Reagent Grade or higher

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • 96-well microplates (UV-transparent for spectrophotometric methods)

  • Microplate reader with spectrophotometric or nephelometric capabilities

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and general laboratory glassware

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility and is considered the most accurate approach.

Protocol:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 2-bromo-N-cyclooctyl-3-methylbutanamide (e.g., 2-5 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of DMSO (e.g., 1 mL) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Shake the vials for 24 to 48 hours to ensure that equilibrium is reached. Longer incubation times may be necessary for some compounds.

  • Phase Separation:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Analysis:

    • Carefully aspirate the supernatant, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

    • Prepare a serial dilution of the clear filtrate with DMSO.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound. A calibration curve with known concentrations of 2-bromo-N-cyclooctyl-3-methylbutanamide must be prepared in DMSO.

  • Calculation:

    • Calculate the concentration of the compound in the original, undiluted filtrate based on the measurements of the diluted samples.

    • Express the thermodynamic solubility in units such as mg/mL or mM.

Diagram of the Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of DMSO prep1->prep2 equil1 Shake at constant temp (24-48 hours) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Prepare serial dilutions sep2->analysis1 analysis2 Quantify by HPLC/LC-MS analysis1->analysis2 result result analysis2->result Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early-stage drug discovery to quickly assess the likelihood of a compound precipitating when diluted from a DMSO stock into an aqueous buffer.

Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 2-bromo-N-cyclooctyl-3-methylbutanamide in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4).

    • Transfer a small volume of each DMSO stock concentration into the corresponding wells of the buffer plate. The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its effects on the assay.

  • Incubation and Measurement:

    • Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).

    • Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a high wavelength (e.g., 620 nm) with a spectrophotometer.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity or absorbance compared to a DMSO-only control.

Diagram of the Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement prep1 Prepare high-concentration stock in DMSO prep2 Perform serial dilutions in 96-well plate prep1->prep2 assay1 Add DMSO stocks to aqueous buffer prep2->assay1 assay2 Incubate at constant temp (1-2 hours) assay1->assay2 measure1 Read turbidity or absorbance assay2->measure1 result result measure1->result Determine precipitation point

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format. Below is a template table for presenting the solubility data for 2-bromo-N-cyclooctyl-3-methylbutanamide.

Parameter Solvent System Temperature (°C) Solubility (mg/mL) Solubility (mM) Methodology
Thermodynamic Solubility100% DMSO25[Experimental Value][Calculated Value]Shake-Flask, HPLC-UV
Kinetic SolubilityPBS, pH 7.4 (2% DMSO)25[Experimental Value][Calculated Value]Turbidimetry

Interpretation:

  • High Thermodynamic Solubility in DMSO: A high value (e.g., >50 mg/mL) confirms that DMSO is a suitable solvent for preparing concentrated stock solutions for various in vitro and in vivo studies.

  • Kinetic vs. Thermodynamic Solubility: It is important to remember that kinetic solubility data can vary depending on the experimental conditions (e.g., final DMSO concentration, incubation time). These values are crucial for guiding the design of biological assays to avoid compound precipitation.

Conclusion

Determining the solubility of a novel compound like 2-bromo-N-cyclooctyl-3-methylbutanamide in DMSO is a fundamental step in its preclinical evaluation. This guide has provided a detailed, scientifically-grounded framework for this process. By employing robust methodologies such as the shake-flask method for thermodynamic solubility and turbidimetric assays for kinetic solubility, researchers can generate reliable and reproducible data. This information is critical for making informed decisions throughout the drug discovery pipeline, from lead optimization to formulation development. The principles and protocols outlined herein are designed to ensure the integrity of experimental results and to facilitate the successful progression of promising new chemical entities.

References

  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.).
  • Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Innovative Applications of DMSO. (2024, September 9). Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Ali, J., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Katritzky, A. R., et al. (2025, November 11). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Mowat, E., et al. (n.d.). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). PMC. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Retrieved from [Link]

  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link] 2

Methodological & Application

Application Note: Synthesis of N-cyclooctyl-2-bromo-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of novel amide compounds is a cornerstone of medicinal chemistry and materials science. Amide bonds form the backbone of peptides and proteins and are present in approximately 25% of all pharmaceutical drugs. The reaction between an acyl halide and a primary amine is a fundamental and highly efficient method for creating these robust linkages. This application note provides a detailed protocol and scientific rationale for the synthesis of a specific secondary amide, N-cyclooctyl-2-bromo-3-methylbutanamide, via the reaction of 2-bromo-3-methylbutanoyl bromide with cyclooctylamine.

This particular transformation is of interest as it combines a sterically hindered amine (cyclooctylamine) with a chiral, functionalized acyl bromide. The resulting product contains a stereocenter and a bromine atom, which can serve as a synthetic handle for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, making it a valuable intermediate for constructing more complex molecular architectures.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of N-cyclooctyl-2-bromo-3-methylbutanamide proceeds through a classic nucleophilic acyl substitution mechanism.[1][2][3] This reaction is often conducted under Schotten-Baumann conditions, which utilize a base to neutralize the acidic byproduct, thereby driving the reaction to completion.[4][5]

The mechanism unfolds in three key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclooctylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-bromo-3-methylbutanoyl bromide. This step breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.[6][7]

  • Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the most stable leaving group, the bromide ion (Br⁻), is expelled.[8]

  • Deprotonation: The resulting product is a protonated amide (an ammonium salt). A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom.[2][6] This neutralization step is crucial as the hydrobromic acid (HBr) generated would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Caption: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocol

This protocol provides a robust method for the synthesis, purification, and characterization of the target amide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-3-methylbutanoyl bromide≥97%Standard SupplierHighly reactive, handle with care.[9]
Cyclooctylamine≥98%Standard Supplier
Triethylamine (Et₃N)≥99.5%, anhydrousStandard SupplierDried over KOH recommended.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard SupplierUse from a solvent purification system or a sealed bottle.
Hydrochloric Acid (HCl)1 M aqueous solutionStandard SupplierFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionStandard SupplierFor workup.
BrineSaturated aqueous NaClStandard SupplierFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Safety Precautions
  • Acyl Bromides: 2-bromo-3-methylbutanoyl bromide is corrosive, a lachrymator, and reacts violently with water.[10] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[11][12][13][14]

  • Solvents & Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all chemicals with appropriate care.

  • Reaction Quenching: The reaction should be quenched carefully, as excess acyl bromide will react exothermically with water.

Step-by-Step Reaction Procedure
  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Reagent Preparation: In the flask, dissolve cyclooctylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The reaction is highly exothermic. Starting at 0 °C helps to control the reaction rate and minimize side reactions. Triethylamine is added to neutralize the HBr byproduct.[4]

  • Acyl Bromide Addition: Dilute 2-bromo-3-methylbutanoyl bromide (1.1 eq.) with a small amount of anhydrous DCM in the dropping funnel. Add the acyl bromide solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Slow, dropwise addition is critical to prevent a rapid temperature increase and the formation of potential byproducts.[15] A slight excess of the acyl bromide ensures full consumption of the more valuable amine.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The formation of a new, more polar spot (the amide) and the disappearance of the amine spot indicate reaction completion.

Workup and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water to quench any unreacted acyl bromide.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and cyclooctylamine).

    • Wash with saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Wash with brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a solid or a viscous oil. Purify the material using flash column chromatography on silica gel.[16] A gradient elution system, such as 5% to 30% ethyl acetate in hexanes, is typically effective.

    • Rationale: Chromatography separates the desired amide product from non-polar impurities and any remaining starting materials.[17] Adding a small amount of triethylamine (0.5-1%) to the eluent can sometimes prevent peak tailing for amine-containing compounds, although it is less critical for amides.[17]

Caption: General Experimental Workflow.

Characterization of N-cyclooctyl-2-bromo-3-methylbutanamide

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclooctyl group, the isopropyl group, the alpha-proton adjacent to the bromine, and the amide N-H proton. The N-H proton often appears as a broad singlet.[18]

  • ¹³C NMR: The carbon spectrum will show a distinct signal for the amide carbonyl carbon (typically ~170 ppm) along with signals for the carbons of the two alkyl moieties.

  • IR Spectroscopy: The infrared spectrum provides key evidence for the formation of the amide bond. Expect a strong C=O stretching vibration in the range of 1640-1680 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.[19]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, confirming the presence of one bromine atom in the molecule.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvents. 2. Insufficient base. 3. Amine starting material protonated.1. Ensure all glassware is flame-dried and solvents are anhydrous. Acyl bromide is highly sensitive to hydrolysis.[20] 2. Use at least 1.1 equivalents of base to scavenge all generated HBr. 3. Ensure the base is added before the acyl bromide.
Formation of Multiple Products 1. Reaction temperature too high. 2. Over-alkylation of the product amide.[21][22]1. Maintain a low temperature (0-5 °C) during the addition of the acyl bromide. 2. This is less likely with secondary amides but can occur under harsh conditions. Use stoichiometric amounts of reactants.
Product is an Oil and Difficult to Purify 1. Residual solvent. 2. Product may be amorphous.1. Ensure complete removal of solvent under high vacuum. 2. If chromatography is difficult, consider converting the product to a crystalline derivative for characterization, or attempt crystallization from a different solvent system (e.g., diethyl ether/hexanes).[23]

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • Khan Academy. (2021, March 12). 173 CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines [Video]. YouTube. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ChemTalk. (2024, February 20). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Chemstock. (n.d.). ACETYL BROMIDE Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). ACETYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

  • BYJU'S. (2022, February 18). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragments of the some N-(arylalkyl)amides 2-6 1 H-NMR spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2024, March 8). Separation of Secondary amide and Tertiary amide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromo-3-methylbutanoyl bromide. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

Sources

Application Note: 2-Bromo-N-cyclooctyl-3-methylbutanamide as an Advanced Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of peptidomimetics and small-molecule receptor modulators often relies on modular, sterically constrained building blocks. 2-Bromo-N-cyclooctyl-3-methylbutanamide (CAS: 1016780-37-2) [1] is a highly versatile


-bromo amide intermediate that provides a unique combination of electrophilic reactivity and structural bulk.

Derived conceptually from valine, this intermediate features an isopropyl group that acts as a steric shield, restricting the conformational freedom of the adjacent amide bond. Furthermore, the cyclooctyl amine moiety serves as a highly lipophilic anchor, ideal for occupying deep hydrophobic pockets in target proteins such as G-protein coupled receptors (GPCRs) and nuclear receptors. This application note details the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for deploying this intermediate in drug discovery workflows.

Physicochemical & Structural Profiling

To effectively utilize this intermediate, researchers must account for its steric hindrance and lipophilicity, which dictate solvent choices and reaction kinetics.

ParameterValue / DescriptionImpact on Synthesis & Pharmacology
Chemical Name 2-Bromo-N-cyclooctyl-3-methylbutanamideN/A
CAS Registry Number 1016780-37-2N/A
Molecular Formula C₁₃H₂₄BrNON/A
Molecular Weight 290.24 g/mol Optimal for fragment-based growth.
Electrophilic Center

-Bromine
Enables mild, room-temperature

displacements without requiring harsh heating.
Lipophilic Anchor Cyclooctyl RingEnhances membrane permeability; drives binding affinity in hydrophobic target pockets.
Steric Shield Isopropyl GroupPrevents off-target

-deprotonation (E2 elimination) during nucleophilic attack.

Mechanistic Insights: Rational Design & Causality

The utility of 2-bromo-N-cyclooctyl-3-methylbutanamide lies in the precise reactivity of the


-bromo group. Unlike 

-chloro amides, which often require elevated temperatures or iodide catalysis (Finkelstein conditions) to undergo substitution, the weaker C–Br bond allows for rapid

displacement [3].

However, the adjacent isopropyl group introduces significant steric hindrance. This structural feature is a double-edged sword:

  • The Advantage: It heavily disfavors E2 elimination pathways. When treated with bases, the steric bulk prevents the base from easily accessing the

    
    -protons, funneling the reaction cleanly toward the desired 
    
    
    
    substitution.
  • The Constraint: It requires the use of highly nucleophilic species (e.g., unhindered primary/secondary amines or pre-formed thiolates) to overcome the activation energy barrier of the sterically crowded transition state.

This specific scaffold has proven highly effective in the synthesis of Liver X Receptor (LXR) and Farnesoid X Receptor (FXR) modulators , where


-thioether amides are required to modulate cholesterol and lipid metabolism [2].

Synthetic Workflows & Protocols

The following protocols provide self-validating methodologies for the two most common divergent pathways: nucleophilic amination and thioetherification.

Protocol A: Synthesis of -Amino Amides via Nucleophilic Amination

This protocol is utilized to generate peptidomimetics or enzyme inhibitors.

Reagents:

  • 2-Bromo-N-cyclooctyl-3-methylbutanamide (1.0 eq)

  • Target Amine (Primary or Secondary) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the bromo amide in anhydrous MeCN under an inert nitrogen atmosphere. Causality: MeCN is a polar aprotic solvent that stabilizes the charge-separated

    
     transition state, accelerating the reaction.
    
  • Base Addition: Add DIPEA to the stirring solution. Causality: DIPEA (Hünig's base) is highly sterically hindered and non-nucleophilic. It acts strictly as an acid scavenger to neutralize the generated HBr, preventing the target amine from being protonated and rendered inactive.

  • Nucleophile Addition: Cool the reaction to 0 °C and add the target amine dropwise.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is UV-inactive but stains strongly with KMnO₄. Successful conversion is validated by the appearance of a more polar spot that is Ninhydrin-active (indicating the new amine).

  • Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol B: Thioetherification for Nuclear Receptor Modulators

This protocol is adapted for the synthesis of thioether-linked nuclear receptor modulators, leveraging the high nucleophilicity of thiolates [2].

Reagents:

  • 2-Bromo-N-cyclooctyl-3-methylbutanamide (1.0 eq)

  • Target Thiol (e.g., aryl or alkyl thiol) (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Thiolate Formation: Suspend Cs₂CO₃ in anhydrous DMF. Add the target thiol and stir at room temperature for 15 minutes. Causality: The large ionic radius of the cesium cation results in weak ion-pairing with the thiolate anion. This creates a "naked," highly reactive nucleophile capable of easily penetrating the steric shield of the isopropyl group.

  • Electrophile Addition: Add the bromo amide to the pre-formed thiolate solution in one portion.

  • Propagation: Stir at room temperature for 4–6 hours.

  • Self-Validation (In-Process): The reaction is visually validated by a distinct color change (often turning pale yellow as the thiolate is consumed) and the precipitation of CsBr salts.

  • Workup: Quench the reaction by pouring it into a 5x volume of ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate and wash the organic layer extensively with a 5% aqueous LiCl solution. Causality: LiCl washing is critical to completely partition the high-boiling DMF out of the organic layer.

Pathway Visualization

The following diagram illustrates the divergent synthetic logic originating from the core intermediate.

G A 2-Bromo-N-cyclooctyl- 3-methylbutanamide (Core Intermediate) B Nucleophilic Amination (Amines, DIPEA, MeCN) A->B C Thioetherification (Thiols, Cs2CO3, DMF) A->C D α-Amino Amide (Peptidomimetics / Enzyme Inhibitors) B->D E α-Thioether Amide (LXR/FXR Receptor Modulators) C->E

Divergent synthetic pathways of 2-bromo-N-cyclooctyl-3-methylbutanamide.

Analytical Validation

To ensure the integrity of the synthesized derivatives, the following analytical signatures should be confirmed:

  • Mass Spectrometry (LC-MS): The starting material exhibits a distinct 1:1 isotopic doublet for the [M+H]⁺ peak at m/z 290 and 292, characteristic of the ⁷⁹Br and ⁸¹Br isotopes. Successful substitution is definitively confirmed by the disappearance of this isotopic doublet and the appearance of the new product mass.

  • ¹H NMR (400 MHz, CDCl₃): The

    
    -proton (adjacent to the bromine) typically resonates as a doublet around 
    
    
    
    4.10–4.30 ppm. Upon substitution with an amine or thiol, this proton will shift upfield (typically to
    
    
    3.20–3.60 ppm) due to the decreased electronegativity of nitrogen/sulfur compared to bromine.

References

  • European Patent Office. (2011). EP2392567A1 - Benzothiazine derivatives and their use as LXR modulators. Google Patents.
  • National Institutes of Health (NIH). (2024). Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants. PubMed Central (PMC). Retrieved from[Link]

Introduction: Navigating the Reactivity of a Sterically Congested α-Bromo Amide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the nucleophilic substitution reactions of 2-bromo-N-cyclooctyl-3-methylbutanamide, designed for researchers, scientists, and professionals in drug development. This document provides a detailed analysis of the competing SN1 and SN2 reaction pathways, the critical factors influencing the reaction outcome, and comprehensive, step-by-step protocols for directing the synthesis towards specific products.

2-bromo-N-cyclooctyl-3-methylbutanamide is an α-bromo amide, a class of compounds that serve as valuable synthetic intermediates, particularly for the synthesis of α-amino amides, which are prevalent motifs in biologically active molecules and potential drug candidates.[1] The structure of this specific substrate, however, presents a significant synthetic challenge and a rich opportunity for mechanistic study.

The bromine atom is located on a secondary carbon, a position that can undergo nucleophilic substitution by either a unimolecular (SN1) or bimolecular (SN2) mechanism.[2][3][4] The outcome is not intrinsic to the substrate but is dictated by a delicate balance of reaction conditions. Furthermore, the electrophilic carbon is flanked by two bulky substituents: an isopropyl group and a large N-cyclooctyl amide moiety. This pronounced steric hindrance profoundly influences the reaction kinetics and pathway, making a thorough understanding of the underlying principles essential for achieving desired synthetic outcomes.[5][6][7]

This guide provides a detailed exploration of the mechanistic dichotomy, offers field-proven insights into controlling the reaction pathway, and presents detailed protocols for executing both SN1 and SN2-favored reactions on this challenging substrate.

Mechanistic Crossroads: The SN1 vs. SN2 Dichotomy

The core of this substrate's reactivity lies in the competition between two distinct nucleophilic substitution pathways. The choice between them is governed by the stability of potential intermediates and the steric accessibility of the electrophilic carbon.

The SN2 Pathway: A Concerted, Hindered Attack

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[3][8] This concerted mechanism involves a five-membered transition state, and its rate is dependent on the concentration of both the substrate and the nucleophile.[5][9] For 2-bromo-N-cyclooctyl-3-methylbutanamide, the presence of the adjacent isopropyl and N-cyclooctyl groups creates significant steric repulsion, which impedes the nucleophile's approach and slows the rate of an SN2 reaction.[7][10] However, the adjacent carbonyl group can help stabilize the transition state, making the α-position more reactive than a typical secondary alkyl halide.[11]

The SN1 Pathway: Carbocation Formation and the Peril of Rearrangement

In contrast, the SN1 pathway is a two-step process.[5][12] The first, and rate-determining, step is the spontaneous dissociation of the bromide leaving group to form a planar secondary carbocation intermediate.[3] This intermediate is then rapidly attacked by the nucleophile. A crucial feature of SN1 reactions is the potential for the carbocation to rearrange to a more stable form.[13] In this specific case, the initial secondary carbocation is adjacent to a tertiary carbon (within the isopropyl group). This structure is primed to undergo a rapid 1,2-hydride shift, where a hydrogen atom from the adjacent carbon migrates to the positively charged center, forming a more stable tertiary carbocation.[14][15] This rearrangement leads to a constitutional isomer of the expected substitution product.

The following diagram illustrates these competing pathways and the critical rearrangement step in the SN1 mechanism.

G Competing SN1 and SN2 Pathways cluster_0 SN2 Pathway (Bimolecular) cluster_1 SN1 Pathway (Unimolecular) A Substrate (2-bromo-N-cyclooctyl-3-methylbutanamide) TS2 Transition State (Hindered Backside Attack) A->TS2 + Nu⁻ (Strong Nucleophile) Polar Aprotic Solvent P2 Direct Substitution Product (Inversion of Stereochemistry) TS2->P2 C1 Secondary Carbocation (Initial Intermediate) C2 Tertiary Carbocation (Rearranged, More Stable) C1->C2 1,2-Hydride Shift P1_direct Direct Substitution Product (Racemic) C1->P1_direct + Nu⁻ (Weak Nucleophile) P1_rearranged Rearranged Product C2->P1_rearranged + Nu⁻ (Weak Nucleophile) Start Substrate Start->A Start->C1 - Br⁻ (Slow, RDS) Polar Protic Solvent

Caption: Competing reaction pathways for 2-bromo-N-cyclooctyl-3-methylbutanamide.

Controlling the Reaction: A Guide to Experimental Variables

The product distribution is directly controlled by the reaction conditions. By carefully selecting the nucleophile and solvent, a researcher can favor one pathway over the other.

FactorFavors SN2 PathwayFavors SN1 PathwayRationale
Nucleophile Strong, weakly basic (e.g., I⁻, CN⁻, N₃⁻, RS⁻)[4]Weak (e.g., H₂O, ROH, RCOOH)[2][16]Strong nucleophiles force the bimolecular reaction before the C-Br bond can ionize. Weak nucleophiles wait for the formation of a highly reactive carbocation.[2]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)[6][17]Polar Protic (e.g., H₂O, CH₃OH, CH₃CH₂OH)[18][19]Aprotic solvents do not solvate the nucleophile heavily, increasing its reactivity.[6][17] Protic solvents stabilize the carbocation intermediate through hydrogen bonding, lowering the activation energy for the SN1 pathway.[2][18][19]
Substrate Less Steric HindranceMore Stable CarbocationWhile our substrate is fixed, it's important to note that its secondary, sterically hindered nature makes the choice of other conditions paramount.[5][20]

Note on Elimination: With strong, sterically hindered bases (e.g., tert-butoxide) or at higher temperatures, the E2 elimination reaction can become a significant competing pathway, yielding an alkene. This possibility should always be considered during reaction design.[4]

Experimental Protocols

The following protocols provide step-by-step methodologies for directing the reaction towards either the SN2 or SN1 product.

Protocol 1: SN2-Favored Synthesis of 2-azido-N-cyclooctyl-3-methylbutanamide

This protocol utilizes a strong nucleophile (azide) in a polar aprotic solvent to favor the direct substitution pathway.

G Workflow: SN2-Favored Azide Substitution start Start reagents Combine Substrate, Sodium Azide (1.5 equiv) in anhydrous DMF start->reagents reaction Heat to 50-60 °C Monitor by TLC/LC-MS (Approx. 12-24h) reagents->reaction workup Cool to RT Pour into ice-water Extract with Ethyl Acetate (3x) reaction->workup wash Wash organic layer (Water, Brine) workup->wash dry Dry over Na₂SO₄ Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (Silica, Hexane/EtOAc gradient) concentrate->purify end Final Product: 2-azido-N-cyclooctyl-3-methylbutanamide purify->end

Caption: Experimental workflow for the SN2 synthesis of the azide derivative.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-N-cyclooctyl-3-methylbutanamide (1.0 equiv) and sodium azide (NaN₃, 1.5 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Conditions: Stir the mixture at 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-azido-N-cyclooctyl-3-methylbutanamide.

Protocol 2: SN1-Favored Solvolysis and Characterization of Rearranged Product

This protocol uses a weak nucleophile that also serves as the polar protic solvent (ethanol) to promote the SN1 pathway, which is expected to yield a mixture of direct substitution and rearranged products.

G Workflow: SN1-Favored Solvolysis start Start reagents Dissolve Substrate in absolute Ethanol (serves as solvent and nucleophile) start->reagents reaction Reflux at ~78 °C Monitor by TLC/LC-MS (Approx. 24-48h) reagents->reaction concentrate Cool to RT Remove Ethanol in vacuo reaction->concentrate dissolve Dissolve residue in Ethyl Acetate and Water concentrate->dissolve wash Wash with NaHCO₃ (aq) to neutralize HBr byproduct dissolve->wash dry Separate organic layer Dry over MgSO₄, Filter wash->dry purify Concentrate and Purify via Preparative HPLC or Column (to separate isomers) dry->purify end Product Mixture: Direct and Rearranged Ethoxy Derivatives purify->end

Caption: Experimental workflow for the SN1 solvolysis reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-N-cyclooctyl-3-methylbutanamide (1.0 equiv) in absolute ethanol. The ethanol will serve as both the solvent and the nucleophile.

  • Reaction Conditions: Heat the solution to reflux (approx. 78 °C) and stir. The reaction is typically slower than the SN2 counterpart; monitor its progress by TLC or LC-MS over 24-48 hours.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Neutralization: Dissolve the oily residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct formed during the reaction.

  • Washing and Drying: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification and Analysis: The crude product will likely be a mixture of 2-ethoxy-N-cyclooctyl-3-methylbutanamide and the rearranged 3-ethoxy-N-cyclooctyl-3-methylbutanamide. These isomers may be separable by preparative HPLC or careful column chromatography.

  • Characterization: Use ¹H NMR and ¹³C NMR spectroscopy to confirm the structures. The rearranged product will show a characteristic shift in the signals corresponding to the protons and carbons near the new C-O bond.

Conclusion and Future Outlook

The nucleophilic substitution reactions of 2-bromo-N-cyclooctyl-3-methylbutanamide serve as an excellent case study in the principles of physical organic chemistry. The significant steric hindrance and the secondary nature of the electrophilic carbon place it at a mechanistic tipping point between SN1 and SN2 pathways. By judiciously selecting strong nucleophiles and polar aprotic solvents, researchers can drive the reaction through an SN2 mechanism to achieve direct substitution. Conversely, the use of weak nucleophiles in polar protic solvents favors an SN1 pathway, which is accompanied by a predictable 1,2-hydride shift to form a more stable tertiary carbocation, yielding a rearranged product. A clear understanding of these competing factors is crucial for the strategic design of synthetic routes involving this and other sterically demanding substrates.

References

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Fiveable. (2025). Alpha-Brominated Amide Definition. Fiveable. [Link]

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • StudySmarter. Halogenalkanes and nucleophilic substitution. StudySmarter. [Link]

  • The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. The Chemistry Notes. [Link]

  • University of Arizona. NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • Chemistry Steps. (2020). Amides - Structure and Reactivity. Chemistry Steps. [Link]

  • Cativiela, C., et al. (2017). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

  • Michigan State University. Alkyl Halide Reactivity. [Link]

  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]

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  • LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. [Link]

  • An Open Textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1. [Link]

  • Chemistry Steps. (2025). Alcohols in SN1 and SN2 Reactions. Chemistry Steps. [Link]

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  • Seneca. Describe the differences between the nucleophilic substitution of different amides. [Link]

  • ResearchGate. Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. [Link]

  • YouTube. (2013). Nucleophilic Acyl Substitution of Amides. [Link]

  • Periodic Chemistry. (2018). Carbocation Rearrangement Reactions. [Link]

  • Vedantu. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. [Link]

  • Brainly. (2023). Why does the carbocation intermediate in the hydrolysis of 2-bromo-3-methylbutane rearrange by way of a hydride shift rather than a methyl shift?[Link]

  • Fu, G. C., et al. (2009). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society. [Link]

  • BYJU'S. (2021). SN1 and SN2 Reaction of Haloalkanes. [Link]

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preparation of alpha-bromo amides from isovaleryl bromide

Preparation of -Bromo Amides from Isovaleryl Bromide: A Comprehensive Methodological Guide

Introduction & Strategic Overview

The synthesis of

1

When synthesizing these compounds, starting directly from an acyl halide—specifically isovaleryl bromide (3-methylbutanoyl bromide)—offers a distinct strategic advantage over starting from the corresponding carboxylic acid. This approach bypasses the need for phosphorus-based activating agents (as seen in the classic Hell-Volhard-Zelinsky reaction) and streamlines the workflow into a highly efficient two-step sequence:

  • 
    -Bromination  of isovaleryl bromide.
    
  • Amidation of the resulting 2-bromo-3-methylbutanoyl bromide.

Mechanistic Insights (E-E-A-T)

As a fundamental principle of process chemistry, understanding the causality behind each reaction step is critical for troubleshooting and optimization.

Step 1:


-Bromination via Enolization2

3


Step 2: Amidation via Nucleophilic Acyl Substitution The conversion of the highly electrophilic 2-bromo-3-methylbutanoyl bromide to an

2



4

Visualizations

WorkflowAIsovaleryl Bromide(Starting Material)B2-Bromo-3-methylbutanoylbromide (Intermediate)A->B Br2, Heat(α-Bromination)Cα-Bromo Amide(Target Product)B->C Amine, Base, 0°C(Amidation)

Overall synthetic workflow from isovaleryl bromide to α-bromo amide.

MechanismA2-Bromo-3-methylbutanoyl bromide+ Amine (R-NH2)BTetrahedral Intermediate(Zwitterionic)A->B Nucleophilic Attackat CarbonylCα-Bromo Amide+ HBrB->C Collapse &Bromide Elimination

Mechanistic pathway of the amidation step via a tetrahedral intermediate.

Data Presentation & Optimization Parameters

Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula MW ( g/mol ) Boiling Point (°C) Density (g/cm³)

| Isovaleryl Bromide |


5

Table 2: Amidation Reaction Optimization Parameters

Parameter Recommended Condition Scientific Rationale

| Temperature | 0–5 °C | Suppresses competitive


4SolventAmine Equivalents

Addition Rate

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-methylbutanoyl Bromide

This protocol outlines the

3

Equipment: 500 mL round-bottom flask, reflux condenser, pressure-equalizing dropping funnel,

Reagents:

Step-by-Step Methodology:

  • Setup: Charge the round-bottom flask with isovaleryl bromide. Attach the reflux condenser and dropping funnel. Connect the top of the condenser to an alkaline

    
     gas trap to neutralize highly corrosive off-gassing.
    
  • Heating: Submerge the flask in a water bath and gently warm to 50–60 °C to promote initial enolization.

  • Bromine Addition: Load the dropping funnel with

    
    . Begin dropwise addition. Self-Validation Check: The reaction is exothermic; control the addition rate so that the evolution of 
    
    
    is steady but not vigorous.
  • Maturation: Once the addition is complete, raise the bath temperature to 70 °C and stir for 1 hour. The reaction is deemed complete when the deep red color of unreacted bromine dissipates into a pale yellow/orange hue[3].

  • Purification: Replace the reflux condenser with a short-path distillation head. Distill the crude mixture under reduced pressure. Collect the purified 2-bromo-3-methylbutanoyl bromide fraction boiling at approximately 70 °C at 10 mmHg (or 85-95 °C at 20-30 mmHg)[5].

Protocol 2: Synthesis of the -Bromo Amide (General Amidation)

This protocol details the controlled nucleophilic acyl substitution[6].

Equipment: 3-neck round-bottom flask, magnetic stirrer, internal thermometer, dropping funnel, ice-water bath. Reagents: 2-Bromo-3-methylbutanoyl bromide (1.0 eq), Amine (e.g., aqueous ammonia, urea, or primary amine) (2.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve the selected amine in DCM (or use an aqueous solution if synthesizing simple amides) and cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Substrate Dilution: Dilute the purified 2-bromo-3-methylbutanoyl bromide in an equal volume of anhydrous DCM and transfer it to the dropping funnel.

  • Controlled Addition: Add the acyl bromide solution dropwise to the vigorously stirring amine solution. Self-Validation Check: Monitor the internal thermometer strictly; adjust the drip rate to ensure the internal temperature never exceeds 5 °C to prevent

    
    -substitution[4].
    
  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1 hour to ensure total conversion.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer successively with 5% aqueous

    
     (to protonate and remove unreacted amine), saturated aqueous 
    
    
    (to neutralize residual acids), and brine.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Refinement: Recrystallize the crude

    
    -bromo amide from an appropriate solvent system (e.g., ethanol/water) to yield the analytically pure target compound[6].
    

References

1.[3] Preparation of 2-bromo-3-methylbutanoyl bromide - PrepChem.com, Source: prepchem.com, URL: 3 2.[1] Bromisoval - Wikipedia, Source: wikipedia.org, URL: 1 3.[4] 2-Bromo-3-methylbut-2-en-1-ol, Source: benchchem.com, URL: 4 4.[5] Halogenated aliphatic hydrocarbon | Chemical Product Catalog, Source: chemsrc.com, URL: 5 5.[2] March's Advanced Organic Chemistry 8th edition, Source: vitalsource.com, URL: 2 6.[6] Vogel's Textbook of Practical Organic Chemistry, Source: semanticscholar.org, URL: 6

Application Notes and Protocols: 2-bromo-N-cyclooctyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-bromo-N-cyclooctyl-3-methylbutanamide (CAS: 2800536-12-8) is a synthetic amide derivative with potential applications in chemical synthesis and drug discovery. As an α-bromo amide, it serves as a versatile intermediate.[1] The presence of both a reactive bromine atom alpha to a carbonyl group and a sterically demanding N-cyclooctyl group imparts a unique chemical profile that requires careful consideration for storage and handling to ensure its integrity and experimental reproducibility.[1]

The stability of a research compound is a critical parameter that influences its quality, safety, and efficacy in any application.[2][3][4] Degradation of the parent molecule can lead to a decrease in assay potency, the formation of undesired impurities, and potentially misleading experimental outcomes.[5][6] This document provides a comprehensive guide to the recommended storage conditions, potential degradation pathways, and a detailed protocol for assessing the stability of 2-bromo-N-cyclooctyl-3-methylbutanamide. The principles outlined are grounded in established chemical knowledge and harmonized stability testing guidelines, such as those from the International Council for Harmonisation (ICH).[2][7]

Recommended Storage Conditions

Proper storage is essential to minimize degradation and preserve the purity of 2-bromo-N-cyclooctyl-3-methylbutanamide. The following conditions are recommended based on the compound's structural features and general principles of chemical stability.

ParameterRecommended ConditionRationale & Expert Insights
Temperature -20°C (Long-term) 2-8°C (Short-term) Low temperatures significantly reduce the rates of potential chemical degradation reactions, such as hydrolysis and nucleophilic substitution. For long-term storage (> 6 months), -20°C is strongly advised to minimize thermal decomposition. For routine short-term use (up to several weeks), refrigeration at 2-8°C is acceptable.
Atmosphere Inert Gas (Argon or Nitrogen) To prevent oxidative degradation, the compound should be stored under an inert atmosphere. This is particularly important if the compound is stored for extended periods or if it will be subjected to repeated freeze-thaw cycles.
Humidity Store with Desiccant The amide bond is susceptible to hydrolysis, a reaction catalyzed by the presence of water, especially under acidic or basic conditions.[8][9][10] Storing the compound in a desiccated environment minimizes the risk of moisture-induced degradation.
Light Amber Glass Vial / Opaque Container Many organic compounds, particularly those with heteroatoms and carbonyl groups, can be sensitive to light.[5] Photolytic degradation can occur upon exposure to UV or visible light.[5] The use of amber or opaque containers is a mandatory precaution to prevent this pathway.[5]
Container Tightly Sealed Borosilicate Glass Vial The container must provide an airtight seal to protect from moisture and oxygen. Borosilicate glass is recommended for its chemical inertness. Avoid plastic containers for long-term storage due to potential leaching and gas permeability.

Stability Profile and Potential Degradation Pathways

Understanding the potential chemical liabilities of 2-bromo-N-cyclooctyl-3-methylbutanamide is crucial for designing stability studies and for interpreting analytical data. The two primary sites of reactivity are the amide linkage and the carbon-bromine bond.

Key Degradation Mechanisms
  • Hydrolysis: The amide bond can undergo hydrolysis to yield 2-bromo-3-methylbutanoic acid and cyclooctylamine. This reaction can be catalyzed by acidic or basic conditions.[8][11] While amides are generally stable, the presence of the α-bromo group can influence the electronic properties of the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack.[1]

  • Nucleophilic Substitution: The bromine atom is a good leaving group and is located at a secondary carbon, making it susceptible to substitution reactions (SN1 or SN2) by nucleophiles. A common nucleophile is water (or hydroxide), which would lead to the formation of 2-hydroxy-N-cyclooctyl-3-methylbutanamide. Other nucleophiles present as impurities could also react.

  • Elimination: Under basic conditions, dehydrohalogenation (E2 elimination) could occur, leading to the formation of N-cyclooctyl-3-methyl-2-butenamide.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-Br bond, generating radical intermediates that can lead to a complex mixture of degradation products.[5]

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways discussed.

DegradationPathways cluster_main 2-bromo-N-cyclooctyl-3-methylbutanamide cluster_products Potential Degradation Products main Parent Compound hydrolysis 2-bromo-3-methylbutanoic acid + Cyclooctylamine main->hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) substitution 2-hydroxy-N-cyclooctyl -3-methylbutanamide main->substitution Nucleophilic Substitution (e.g., H₂O) elimination N-cyclooctyl-3-methyl -2-butenamide main->elimination Elimination (Base)

Caption: Primary degradation pathways for 2-bromo-N-cyclooctyl-3-methylbutanamide.

Protocol: Forced Degradation & Stability Assessment

Forced degradation studies, or stress testing, are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[4][5][6][12] This protocol outlines a systematic approach to evaluate the stability of 2-bromo-N-cyclooctyl-3-methylbutanamide.

Objective

To assess the intrinsic stability of the compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to establish a validated, stability-indicating HPLC method for purity assessment.

Materials and Reagents
  • 2-bromo-N-cyclooctyl-3-methylbutanamide (high purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (H₂O)

  • Formic Acid (or TFA) for mobile phase

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/Vis or DAD detector

  • LC-MS system for peak identification (recommended)

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven and refrigerator/freezer

Experimental Workflow

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Aliquot Stock for Each Stress Condition prep_solution->prep_samples acid Acid Hydrolysis (0.1M HCl, RT & 60°C) base Base Hydrolysis (0.1M NaOH, RT) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Stress (Solid, 80°C) photo Photostability (ICH Q1B) control Control Sample (Solvent, protected from light) sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48h) neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via HPLC-UV neutralize->hplc lcms Identify Degradants via LC-MS hplc->lcms mass_balance Calculate Mass Balance lcms->mass_balance pathways Propose Degradation Pathways mass_balance->pathways method_validation Validate Stability- Indicating Method pathways->method_validation

Caption: Experimental workflow for forced degradation and stability analysis.

Step-by-Step Procedure

Part A: Sample Preparation

  • Stock Solution: Accurately weigh and prepare a stock solution of the compound at 1 mg/mL in acetonitrile (ACN).

  • Control Sample: Dilute the stock solution with the storage solvent (e.g., 50:50 ACN:H₂O) to a final concentration of ~0.1 mg/mL. This is the T=0 and control sample. Store it protected from light at 2-8°C.

  • Stress Samples: For each condition below, mix 1 mL of the stock solution with 1 mL of the respective stress reagent in a sealed vial.

Part B: Application of Stress Conditions

  • Acidic Hydrolysis: Prepare two samples with 0.1 M HCl. Keep one at room temperature (RT) and place the other in an oven at 60°C.

  • Basic Hydrolysis: Prepare one sample with 0.1 M NaOH. Keep at RT. Note: Base hydrolysis is often rapid; monitor closely.

  • Oxidative Degradation: Prepare one sample with 3% H₂O₂. Keep at RT, protected from light.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C. To analyze, dissolve a portion in the solvent to the target concentration at each time point.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette or appropriate transparent vial) and solid material to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample wrapped in aluminum foil should be placed alongside.

Part C: Analysis

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 2, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation of the main compound.[6] If degradation is too rapid, use milder conditions (e.g., lower temperature or lower reagent concentration).

  • Quenching: Before injection, neutralize the acidic and basic samples by adding an equimolar amount of base (NaOH) or acid (HCl), respectively.

  • HPLC Analysis:

    • Method: Develop a gradient reverse-phase HPLC method (e.g., C18 column) that can separate the parent peak from all degradation products. A typical mobile phase would be A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.

    • Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance (determine via UV scan). A Diode Array Detector (DAD) is highly recommended to assess peak purity.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative retention time (RRT) and area percentage for all new peaks formed.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the sum of the degradant peak areas.

    • Use LC-MS to obtain the mass of the degradation products to aid in structural elucidation and confirm the proposed pathways.

Summary and Conclusion

2-bromo-N-cyclooctyl-3-methylbutanamide is a compound that requires careful handling and storage to maintain its chemical integrity. The primary recommendations are long-term storage at -20°C under an inert, dry atmosphere, and protected from light . The molecule's principal stability liabilities are hydrolysis of the amide bond and nucleophilic substitution/elimination of the α-bromo group.

The provided forced degradation protocol serves as a robust framework for researchers to systematically evaluate the compound's stability, identify potential impurities, and develop a validated analytical method for quality control. Adherence to these guidelines will ensure the reliability and reproducibility of experimental results derived from the use of this compound.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • ICH Q1A (R2) guideline specifies the stability data package necessary for a new drug substance or product registration application in EU, Japan & USA. (n.d.). SlideShare. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. Available at: [Link]

  • Alpha-Brominated Amide Definition. (2025). Fiveable. Available at: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkat USA. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]

  • Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. (n.d.). J-Stage. Available at: [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. Available at: [Link]

  • Bromoalkane-degrading Pseudomonas strains. (1993). PubMed. Available at: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]

  • (PDF) Bromoalkane-degrading Pseudomonas strains. (2025). ResearchGate. Available at: [Link]

  • Bromoalkane-degrading Pseudomonas strains. (1993). PMC. Available at: [Link]

  • Forced Degradation Testing. (n.d.). SGS. Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps. Available at: [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. Available at: [Link]

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Application Note: Systematic Approach to Selecting a Recrystallization Solvent for 2-bromo-N-cyclooctyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvent for the purification of 2-bromo-N-cyclooctyl-3-methylbutanamide via recrystallization. Recrystallization is a critical technique for achieving high purity of solid organic compounds, which is essential for accurate downstream analysis and clinical efficacy.[1][2] This note details the theoretical principles of solvent selection, a systematic protocol for solvent screening, and a step-by-step procedure for bulk recrystallization. By understanding the relationship between molecular structure and solubility, researchers can efficiently identify a suitable solvent system, ensuring high recovery of the purified product.

Introduction and Physicochemical Profile

2-bromo-N-cyclooctyl-3-methylbutanamide is a complex organic molecule featuring a secondary amide, a bromine atom at the alpha-position, and two bulky, non-polar alkyl groups (cyclooctyl and isobutyl). The purification of such compounds is paramount, as impurities can interfere with biological assays and lead to inconsistent results.[1][2] Recrystallization is the premier technique for this purpose, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[3]

Predicted Physicochemical Properties:

  • Polarity: The molecule possesses a polar amide group capable of hydrogen bonding, but the large, non-polar cyclooctyl and isobutyl moieties dominate its structure.[4][5] This suggests the compound is moderately non-polar overall. N-substituted amides are often more soluble in organic solvents than their primary amide counterparts.[6]

  • State: Expected to be a crystalline solid at room temperature, similar to other N-substituted bromoalkanamides.

  • Solubility: Based on the "like dissolves like" principle, it is predicted to be more soluble in non-polar to moderately polar organic solvents and poorly soluble in highly polar solvents like water.[7]

Theoretical Principles of Solvent Selection

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at a low temperature.[1][8][9][10] This differential solubility is the driving force for crystallization upon cooling.[11]

Key Criteria for an Optimal Solvent:

  • High Temperature Coefficient: The solvent must exhibit a significant increase in solubility for the compound as the temperature rises.[8] This allows for complete dissolution at or near the solvent's boiling point and maximal recovery upon cooling.[12][13]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[1]

  • Chemical Inertness: The solvent must not react with the compound.[8][11]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a wide temperature range for solubility but lower than the melting point of the compound to prevent "oiling out," where the solid melts instead of dissolving.[7][14]

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals during the drying phase.[8]

Experimental Workflow for Solvent Selection

The following diagram outlines the systematic process for identifying and implementing the optimal recrystallization solvent.

Recrystallization_Workflow cluster_0 Part A: Solvent Screening cluster_1 Part B: Bulk Recrystallization A Place ~20 mg of crude solid in separate test tubes B Add candidate solvent dropwise (0.5 mL) at Room Temp A->B C Observe Solubility (Cold) B->C D If Insoluble/Slightly Soluble: Heat mixture to boiling C->D Insoluble? Z1 Result: Too Soluble (Discard Solvent) C->Z1 Soluble? E Observe Solubility (Hot) D->E F If Soluble: Cool slowly to RT, then in ice bath E->F Soluble? Z2 Result: Insoluble (Discard Solvent) E->Z2 Insoluble? G Observe Crystal Formation F->G H Select Optimal Solvent G->H Good Crystals? Z3 Result: Poor Recovery (Consider solvent pair) G->Z3 No/Poor Crystals? I Dissolve crude solid in minimum amount of hot optimal solvent H->I J Perform hot filtration (if insoluble impurities exist) I->J K Cool filtrate slowly to induce crystallization J->K L Isolate crystals via vacuum filtration K->L M Wash crystals with small amount of cold solvent L->M N Dry crystals under vacuum M->N

Caption: Workflow for systematic solvent screening and bulk recrystallization.

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently test a range of solvents to find the most suitable candidate for 2-bromo-N-cyclooctyl-3-methylbutanamide.

Materials:

  • Crude 2-bromo-N-cyclooctyl-3-methylbutanamide

  • Test tubes and rack

  • Heating block or water bath

  • Candidate solvents (see Table 1)

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude solid into a series of labeled test tubes.

  • To each tube, add a single candidate solvent dropwise at room temperature, vortexing after each addition, until a volume of ~0.5 mL is reached. Record observations in a table similar to Table 1. A suitable solvent should not dissolve the compound at this stage.[9]

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the solvent's boiling point. Continue to add solvent dropwise until the solid just dissolves.[13]

  • If the solid dissolves completely, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • If a single solvent proves either too effective (dissolves cold) or not effective enough (poor dissolution when hot), consider a binary solvent system.[15] Dissolve the compound in a minimum of the "good" hot solvent (e.g., ethanol) and add the "bad" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool as before.

Table 1: Solvent Screening Data Log

Solvent SystemPolarity IndexBoiling Point (°C)Solubility (Cold)Solubility (Hot)Crystal Formation on CoolingRemarks
Heptane0.198InsolubleSlightly SolubleGoodA promising non-polar option.
Toluene2.4111Slightly SolubleSolubleGoodGood temperature gradient.
Ethyl Acetate4.477Slightly SolubleSolubleFairLower boiling point may limit yield.
Acetone5.156SolubleVery SolublePoorLikely too polar; dissolves too well.
Isopropanol3.982Slightly SolubleSolubleGoodPotential for H-bonding interaction.
Ethanol4.378SolubleVery SolublePoorLikely too polar.
Ethanol/WaterVariableVariableRecord ResultsRecord ResultsRecord ResultsA potential binary system if single solvents fail.
Acetonitrile5.882SolubleVery SolublePoorLikely too polar.
Expected results are italicized and should be confirmed experimentally.

Protocol 2: Bulk Recrystallization

Once an optimal solvent has been identified from the screening process, proceed with purifying the bulk of the material.

Materials:

  • Crude 2-bromo-N-cyclooctyl-3-methylbutanamide

  • Erlenmeyer flasks

  • Selected recrystallization solvent

  • Hot plate

  • Buchner funnel and filtration flask

  • Filter paper

  • Vacuum source

Procedure:

  • Place the crude solid in an appropriately sized Erlenmeyer flask with a boiling chip or magnetic stir bar.

  • Add a small amount of the selected solvent and heat the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved. It is critical to use the minimum amount of solvent necessary to achieve a saturated solution, as excess solvent will reduce the final yield.[9][15]

  • (Optional Hot Filtration) If insoluble impurities are present, add a slight excess of hot solvent to prevent premature crystallization, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][3]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven until a constant weight is achieved.

Troubleshooting

  • Oiling Out: If the compound melts and forms an oil instead of dissolving, it indicates the solvent's boiling point is higher than the compound's melting point. A lower-boiling solvent should be chosen.[7]

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate nucleation.[13]

  • Poor Recovery: This can result from using too much solvent, cooling the solution too rapidly, or premature crystallization during a hot filtration step.[15]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Fiveable. (2025, August 15). N-substituted amides Definition. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Tung, H.-H., et al. (2008). Crystallization of Organic Compounds. John Wiley & Sons.
  • Study.com. (n.d.). Crystallization Definition, Process & Examples. Retrieved from [Link]

  • Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]

  • Science Ready. (n.d.). Amides: Structure and Properties. Retrieved from [Link]

  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methylbutanamide. PubChem. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

  • Oniscu, C., et al. (2008). Synthesis and characterization of some N-substituted amides of salicylic acid. Revista de Chimie, 59(1), 25-28.
  • PubChemLite. (n.d.). 2-bromo-n-cyclohexyl-3-methylbutanamide. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Bromo-3,3-dimethyl-N-phenylbutanamide Properties. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • Chemistry video by Dr. Atish. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

Sources

Application Note: Synthesis and Late-Stage C–H Functionalization of N-Cyclooctyl Amides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Rationale

The N-cyclooctyl amide motif is an increasingly privileged scaffold in modern drug discovery and organic synthesis. In medicinal chemistry, the cyclooctyl ring provides an optimal balance of lipophilicity and steric bulk, which significantly improves the metabolic stability and membrane permeability of drug candidates. For example, N-cyclooctyl-indole-2-carboxamides have been identified as highly potent mycobactericidal agents that target the MmpL3 mycolic acid transporter, where the 8-membered ring is strictly required for optimal binding and activity [1].

Beyond its biological utility, the N-cyclooctyl amide serves as a highly versatile substrate for advanced molecular editing. Historically, functionalizing medium-sized aliphatic rings (7- to 9-membered) has been notoriously difficult due to transannular strain and unpredictable conformational flexibility. However, recent breakthroughs in transition-metal catalysis and radical chemistry have transformed the N-cyclooctyl group from a passive lipophilic appendage into an active site for late-stage diversification. By leveraging the amide moiety as a directing group or a radical precursor, chemists can now achieve site-selective transannular C(sp3)–H palladation [2] and remote C–H functionalization via 1,5-Hydrogen Atom Transfer (1,5-HAT) [3].

Mechanistic Insights: Overcoming Transannular Strain

To successfully functionalize the cyclooctyl ring, experimental conditions must overcome the energetic cost of forming strained intermediates:

  • Transannular Palladation: In palladium-catalyzed C–H activation, the amide carbonyl directs the Pd(II) center to the γ-C(sp3)–H bond across the ring. Specialized bidentate ligands (e.g., quinuclidine-pyridones) are required to accelerate the C–H cleavage step and stabilize the highly strained transannular palladacycle, preventing competitive β-hydride elimination [2].

  • 1,5-HAT (Hofmann-Löffler-Freytag type): By converting the amide nitrogen into an N-centered radical, the system can undergo a highly ordered 6-membered transition state. The radical abstracts a hydrogen atom from the δ-carbon of the cyclooctyl ring. This regioselectivity is driven both entropically (proximity in the boat-chair conformation) and enthalpically (formation of a more stable secondary carbon radical) [3].

Workflow A Carboxylic Acid + Cyclooctylamine B Amide Coupling (EDC/HOBt) A->B C N-Cyclooctyl Amide Intermediate B->C D Transannular C-H Functionalization C->D Pd Catalyst + Ligand E Remote 1,5-HAT C-H Activation C->E Radical Initiator F Functionalized Scaffolds D->F E->F

Diagram 1: Workflow for the synthesis and divergent late-stage C-H functionalization of N-cyclooctyl amides.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the causal reasoning behind the reagent selection to ensure reproducibility and adaptability.

Protocol A: Synthesis of N-Cyclooctyl Amides via EDC/HOBt Coupling

This method is preferred over acyl chloride formation as it minimizes epimerization of stereocenters and tolerates a wide range of functional groups.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 equiv) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv). Stir at 0 °C for 15 minutes. Rationale: EDC forms an active O-acylisourea intermediate, which HOBt converts into a more stable, less reactive active ester, preventing side reactions.

  • Amine Addition: Add cyclooctylamine (1.1 equiv) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), followed by brine. Rationale: The sequential basic and acidic washes ensure the complete removal of water-soluble coupling byproducts (e.g., urea derivatives).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to afford the N-cyclooctyl amide.

Protocol B: Palladium-Catalyzed Transannular γ-C(sp3)–H Arylation

Adapted from state-of-the-art transannular C–H functionalization methodologies [2].

  • Reaction Setup: In a nitrogen-filled glovebox, charge a 2-dram vial with the N-cyclooctyl amide (0.1 mmol), Pd(OAc)₂ (10 mol%), Quinuclidine-pyridone ligand (15 mol%), Aryl iodide (2.0 equiv), Ag₂CO₃ (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add Hexafluoroisopropanol (HFIP, 1.0 mL) and Tetrahydrofuran (THF, 0.1 mL). Seal the vial with a PTFE-lined cap. Rationale: HFIP is a strong hydrogen-bond donor that stabilizes the transition state during C–H cleavage and prevents the aggregation of palladium nanoparticles.

  • Heating: Remove the vial from the glovebox and stir at 90 °C for 24 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove silver and palladium salts. Concentrate and purify via preparative TLC or column chromatography.

Protocol C: Remote C–H Functionalization via 1,5-HAT

This protocol utilizes the Hofmann-Löffler-Freytag (HLF) logical framework to achieve remote desaturation or halogenation [3].

  • N-Functionalization: Convert the N-cyclooctyl amide to its corresponding N-bromoamide using N-Bromosuccinimide (NBS, 1.1 equiv) in DCM under light exclusion.

  • Radical Initiation: Dissolve the isolated N-bromoamide in anhydrous trifluorotoluene (PhCF₃, 0.05 M). Add a catalytic amount of radical initiator (e.g., AIBN, 10 mol%).

  • Irradiation/Heating: Irradiate the mixture with blue LEDs (or heat to 80 °C) for 4 hours. Rationale: Homolysis of the weak N–Br bond generates the N-centered radical, which rapidly undergoes 1,5-HAT to form the transannular carbon-centered radical.

  • Trapping: The resulting carbon radical is trapped by the bromine atom (chain propagation), yielding the γ-bromo-N-cyclooctyl amide, which can be subsequently subjected to elimination (desaturation) or nucleophilic substitution.

Mechanism N_Radical N-Centered Radical Generation TS_6 6-Membered Transition State (Conformational Alignment) N_Radical->TS_6 1,5-HAT C_Radical δ-Carbon Centered Radical TS_6->C_Radical H-Abstraction Functionalization Radical Trapping / Cross-Coupling C_Radical->Functionalization Metal/Halogen Product Remote Functionalized N-Cyclooctyl Amide Functionalization->Product

Diagram 2: Mechanistic pathway of remote C-H activation via 1,5-Hydrogen Atom Transfer (1,5-HAT).

Quantitative Data Summary

The following table summarizes the expected performance metrics and operational parameters for the functionalization methods discussed above.

MethodologyTarget BondReagents / CatalystTypical YieldRegioselectivityKey Advantage
Amide Coupling N–C(O)EDC·HCl, HOBt, DIPEA85–95%N/AMild conditions, prevents epimerization.
Transannular Arylation γ-C(sp3)–HPd(OAc)₂, Ag₂CO₃, Ligand60–85%>20:1 (γ over β)Direct C–C bond formation on unactivated rings.
1,5-HAT (HLF-type) δ-C(sp3)–HNBS, AIBN, Light/Heat50–75%>15:1 (δ over others)Metal-free, enables late-stage halogenation/desaturation.

References

  • Tan, et al. "Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility." PMC - NIH. Available at:[Link]

  • Yu, et al. "Transannular C-H functionalization of cycloalkane carboxylic acids." Nature, 2023 Jun;618(7965):519-525. Available at:[Link]

  • "Protecting Group-Free Remote Desaturation via O-Benzoyl Hydroxylamines." The Ohio State University. Available at:[Link]

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-Substituted α-Bromoamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility and Importance of α-Bromoamides

N-substituted α-bromoamides are a highly valuable class of organic compounds, serving as versatile building blocks in modern chemical synthesis. Their strategic importance lies in the dual reactivity conferred by the amide functionality and the labile α-bromine atom. This bromine is an excellent leaving group, rendering the α-carbon highly susceptible to nucleophilic attack. Consequently, these molecules are key precursors for a myriad of more complex structures, including α-amino amides, γ-lactams, and various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and biologically active molecules.

In drug discovery, the α-haloamide motif is integral to the development of agents with anticancer, antimicrobial, and anti-inflammatory properties. Their utility as covalent warheads or as intermediates for introducing diverse functionalities makes a robust understanding of their synthesis paramount for professionals in medicinal chemistry and process development. This guide offers an in-depth exploration of the primary synthetic strategies, complete with detailed protocols, mechanistic insights, and practical advice for successful execution.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-substituted α-bromoamides can be approached from several distinct starting points. The choice of method is dictated by factors such as the availability of precursors, desired scale, substrate functional group tolerance, and required purity. The three principal strategies are outlined below.

Synthesis_Pathways cluster_0 Method A: Direct Acylation cluster_1 Method B: α-Bromination cluster_2 Method C: Hell-Volhard-Zelinsky Amine Primary/Secondary Amine (R-NHR') Product_A N-Substituted α-Bromoamide Amine->Product_A Base (e.g., TEA) BromoacetylHalide Bromoacetyl Halide (BrCH₂COX) BromoacetylHalide->Product_A Amide N-Substituted Amide (R-CONH-R') Product_B N-Substituted α-Bromoamide Amide->Product_B Radical Initiator or Acid Catalyst NBS N-Bromosuccinimide (NBS) NBS->Product_B CarboxylicAcid Carboxylic Acid (R-CH₂COOH) AcylBromide α-Bromo Acyl Bromide (R-CH(Br)COBr) CarboxylicAcid->AcylBromide 1. PBr₃, Br₂ Product_C N-Substituted α-Bromoamide AcylBromide->Product_C Amine_C Primary/Secondary Amine (R-NHR') Amine_C->Product_C 2. Amine Workup

Overview of primary synthetic routes to N-substituted α-bromoamides.
Method A: Direct Acylation of Amines

This is arguably the most direct and widely used method. It involves the nucleophilic acyl substitution reaction between a primary or secondary amine and a bromoacetyl halide (e.g., bromoacetyl bromide or bromoacetyl chloride).[1] The reaction is typically performed at reduced temperatures (0 °C to room temperature) to manage its exothermic nature. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrohalic acid (HBr or HCl) generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.

  • Causality: The high electrophilicity of the carbonyl carbon in bromoacetyl halides makes it an excellent target for nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.[2] The addition of a base is critical; without it, the generated acid would form an unreactive ammonium salt with the starting amine.

Method B: α-Bromination of N-Substituted Amides

This strategy begins with a pre-formed N-substituted amide that possesses at least one α-hydrogen. The bromination is commonly achieved using N-Bromosuccinimide (NBS), a convenient and selective source of electrophilic or radical bromine.[3][4] The reaction conditions determine the mechanism:

  • Radical Pathway (Wohl-Ziegler Reaction): In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light, the reaction proceeds via a free-radical chain mechanism.[5][6] This is particularly effective for substrates with benzylic or allylic α-positions, which form stabilized radical intermediates.[7][8]

  • Acid-Catalyzed Pathway: Under acidic conditions, the amide carbonyl is protonated, facilitating enolization. The electron-rich enol intermediate then attacks NBS (or another bromine source) to yield the α-brominated product.[9]

  • Causality: The Wohl-Ziegler reaction relies on maintaining a very low concentration of Br₂ and HBr, which is achieved by the in-situ generation from NBS.[7] This low concentration favors the radical substitution pathway over competitive ionic addition to any double bonds in the substrate.[8]

Method C: The Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction is a classic method for the α-bromination of carboxylic acids. While it doesn't directly produce the amide, it generates a key intermediate, the α-bromo acyl bromide, which can be readily converted to the desired N-substituted α-bromoamide in a subsequent step. The process involves:

  • Reaction of a carboxylic acid with phosphorus tribromide (PBr₃) and molecular bromine (Br₂). The PBr₃ converts the carboxylic acid to an acyl bromide.

  • The acyl bromide, which enolizes more readily than the parent carboxylic acid, is then brominated at the α-position by Br₂.

  • The resulting α-bromo acyl bromide can then be reacted directly with a primary or secondary amine to furnish the final N-substituted α-bromoamide.

  • Causality: The key to the HVZ reaction is the in-situ formation of the acyl bromide. Carboxylic acids themselves do not enolize sufficiently for α-halogenation, but the corresponding acyl bromide intermediate does, enabling the reaction to proceed efficiently.

Detailed Experimental Protocols

Herein, we provide detailed, step-by-step protocols. The synthesis of 2-bromo-N-phenylacetamide is presented as a representative example of Method A, as it is a common precursor in many synthetic applications.

Protocol 1: Synthesis of 2-bromo-N-phenylacetamide via Direct Acylation (Method A)

This protocol details the reaction of aniline with bromoacetyl bromide.

Materials & Reagents:

  • Aniline (C₆H₅NH₂)

  • Bromoacetyl bromide (BrCH₂COBr)

  • Triethylamine (TEA, Et₃N)

  • Dichloromethane (DCM, CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (e.g., 1.5 g, 16.1 mmol) in 40 mL of dichloromethane.

  • Cooling: Cool the solution in an ice bath to 0 °C with continuous stirring.

  • Reagent Addition:

    • In a separate vessel, prepare a solution of bromoacetyl bromide (e.g., 3.25 g, 16.1 mmol, 1.0 equivalent) in 5 mL of dichloromethane.

    • Add this solution dropwise to the cooled aniline solution over 15-20 minutes using a dropping funnel.

    • Subsequently, add triethylamine (e.g., 1.95 g, 19.3 mmol, 1.2 equivalents) dropwise to the reaction mixture. A precipitate (triethylammonium bromide) will form, and the solution may darken.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature while stirring for a total of 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the dichloromethane.

    • Take up the resulting residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it three times with 50 mL portions of deionized water to remove the triethylammonium bromide salt and any excess TEA.

  • Drying and Filtration:

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a minimal amount of hot ethyl acetate.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

    • The expected product is a white to off-white solid.

Self-Validation:

  • Melting Point: The purified 2-bromo-N-phenylacetamide should exhibit a sharp melting point in the range of 131-135 °C.

  • Spectroscopic Analysis: Confirm the structure using ¹H-NMR. The expected signals in CDCl₃ are: δ 8.09 (s, 1H, N-H), δ 7.54 (d, 2H, Ar-H), δ 7.36 (t, 2H, Ar-H), δ 7.18 (t, 1H, Ar-H), δ 4.01 (s, 2H, -CH₂Br).

Protocol 2: α-Bromination of N-phenylacetamide using NBS (Method B)

This protocol outlines the Wohl-Ziegler radical bromination of a pre-existing amide.

Materials & Reagents:

  • N-phenylacetamide (Acetanilide)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile

  • Succinimide (byproduct)

Procedure:

  • Setup: In a flask equipped with a reflux condenser and a light source (e.g., a 100W lamp), combine N-phenylacetamide (1 equiv.), recrystallized NBS (1.05 equiv.), and a catalytic amount of AIBN (~0.02 equiv.) in CCl₄.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Irradiation with the lamp will initiate the radical chain reaction.

  • Monitoring: The reaction can be monitored by observing the solid succinimide byproduct, which is less dense than CCl₄ and will float to the surface as it forms. The disappearance of the denser NBS indicates the reaction is nearing completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography.

Wohl_Ziegler_Mechanism Initiator -> 2R• Initiator -> 2R• R• + HBr -> RH + Br• R• + HBr -> RH + Br• NBS + HBr -> Succinimide + Br₂ NBS + HBr -> Succinimide + Br₂ Br₂ ->[light] 2Br• Br₂ ->[light] 2Br• Amide-CH₃ + Br• -> Amide-CH₂• + HBr Step 1: H Abstraction Amide-CH₂• + Br₂ -> Amide-CH₂Br + Br• Step 2: Bromination Br• + Br• -> Br₂ Br• + Br• -> Br₂ Amide-CH₂• + Br• -> Amide-CH₂Br Amide-CH₂• + Br• -> Amide-CH₂Br 2 Amide-CH₂• -> Dimer 2 Amide-CH₂• -> Dimer Initiation Initiation Propagation Propagation Termination Termination

Simplified radical chain mechanism for the Wohl-Ziegler bromination.

Safety, Handling, and Waste Disposal

CAUTION: The reagents used in these syntheses are hazardous and must be handled with extreme care.

  • Bromoacetyl Bromide/Chloride: These are highly corrosive, toxic, and potent lachrymators (tear-producing agents). Always handle them in a certified chemical fume hood. Avoid inhalation of vapors and any contact with skin or eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a strong oxidizing agent. It should be stored away from moisture and heat. Recrystallization from water is often necessary to remove impurities that can lead to unreliable results.[9]

  • Solvents: Dichloromethane and carbon tetrachloride are regulated and suspected carcinogens. Use appropriate engineering controls (fume hood) and minimize exposure.

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles are mandatory.

  • Waste Disposal: All organic and halogenated waste must be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines. Do not pour any reagents or reaction mixtures down the drain.

Data Presentation & Troubleshooting

Table 1: Comparison of Synthetic Strategies
FeatureMethod A: Direct AcylationMethod B: α-BrominationMethod C: Hell-Volhard-Zelinsky
Starting Material AmineN-Substituted AmideCarboxylic Acid
Key Reagents Bromoacetyl Halide, BaseNBS, Initiator/AcidPBr₃, Br₂
Primary Advantage High yield, direct, one-potGood for complex amidesUtilizes readily available carboxylic acids
Primary Limitation Requires amine availabilityPotential for over-brominationHarsh conditions, multi-step
Compatibility Good functional group toleranceSensitive to other radical sitesLimited by harsh acidic conditions
Table 2: Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield (Method A) Inactive amine (protonated)Ensure at least 1 equivalent of base (e.g., TEA) is used to scavenge HBr.
Hydrolysis of bromoacetyl bromideUse anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of Dibrominated Product (Method B) Reaction time too long; excess NBSUse only a slight excess of NBS (1.0-1.05 equiv.). Monitor the reaction closely by TLC and stop once the starting material is consumed.
Reaction Fails to Initiate (Method B) Impure NBS; inactive initiatorRecrystallize NBS from water before use. Use a fresh source of radical initiator (AIBN/benzoyl peroxide).
Complex Product Mixture Side reactionsControl temperature carefully, especially during initial additions. Ensure efficient stirring. Purify starting materials if necessary.

Conclusion and Future Outlook

The synthesis of N-substituted α-bromoamides is a cornerstone transformation for chemists in pharmaceutical and materials science. The classical methods of direct acylation, NBS-mediated bromination, and the Hell-Volhard-Zelinsky reaction remain highly relevant and effective. Understanding the causality behind each protocol—from the role of a base in direct acylation to the necessity of radical initiation in the Wohl-Ziegler reaction—is crucial for troubleshooting and adapting these methods to new, complex substrates. As research advances, newer methods such as umpolung strategies offer milder and more chemoselective alternatives, expanding the synthetic chemist's toolkit for accessing these vital chemical intermediates.[1]

References

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler reaction. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Maharaja College, Ara. (2026, February 11). Why Substitution of Allylic Hydrogens?
  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • Sun, Z., et al. (n.d.). Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Journal of the Korean Chemical Society.
  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Scilit. (2003, April 19). Efficient α-Halogenation of Carbonyl Compounds by N-Bromosuccinimide and N-Chlorosuccinimde. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • ACS Publications. (2022, May 26). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Bromoacetyl Bromide. Request PDF.
  • Royal Society of Chemistry. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science. Retrieved from [Link]

  • Quora. (2016, October 17). What is acetylation of amines? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Bromoamine synthesis by substitution. Retrieved from [Link]

  • Taylor & Francis Online. (2013, June 26). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Retrieved from [Link]

  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Google Patents. (n.d.). EP0590038A4 - Amino acid derivative and bromoacetyl modified peptides.
  • Troisi, L., et al. (2018). The Fascinating Chemistry of α‐Haloamides. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition.
  • Academia.edu. (n.d.). Synthesis of N.alpha.-(tert-butoxycarbonyl)-N.epsilon.-[N-(bromoacetyl)-.beta.

Sources

Application Notes and Protocols for the Safe Handling of Brominated Amide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Brominated amide compounds are a pivotal class of molecules in the landscape of modern drug discovery, organic synthesis, and materials science. Their unique chemical architecture allows for diverse applications, from serving as key intermediates in pharmaceutical manufacturing to acting as flame retardants.[1][2][3] However, the very features that make them chemically useful—the presence of a halogen and an amide functional group—also necessitate stringent handling precautions. These compounds can present a spectrum of health and safety hazards, including skin and eye irritation, respiratory distress, and potential long-term health effects such as endocrine disruption.[4][5][6][7]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of brominated amide compounds. It is designed for researchers, scientists, and drug development professionals who work with these reagents. Adherence to these protocols is critical for mitigating risk, ensuring personnel safety, and maintaining a secure and compliant laboratory environment.

Hazard Identification and Risk Assessment

The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards associated with the chemicals in use. For brominated amides, this requires considering the synergistic risks of both the bromine atom and the amide group.

Causality of Hazards:

  • Bromine Moiety: The bromine atom imparts reactivity and potential toxicity. Brominated organic compounds can be alkylating agents, are often irritants, and can be absorbed through the skin.[8] Direct contact can lead to chemical burns and skin discoloration.[9] Vapors or dusts can be corrosive to the respiratory tract.[2][10]

  • Amide Moiety: While the amide bond itself is relatively stable, the overall structure can still pose risks. Amide-containing molecules can act as irritants or sensitizers.

  • Overall Profile: The combination can result in compounds that are irritating to the skin, eyes, and respiratory system.[11] It is imperative to treat all new or poorly characterized brominated amides as potentially hazardous.

Before any procedure, a comprehensive risk assessment must be performed. This begins with a thorough review of the Safety Data Sheet (SDS) for the specific compound. The SDS provides critical information on hazards, handling, storage, and emergency procedures.[12][13]

Table 1: Summary of Potential Hazards for Brominated Amide Compounds

Hazard CategoryPotential Effects & ManifestationsPrimary Exposure Routes
Acute Toxicity Harmful or fatal if swallowed, inhaled, or in contact with skin.Ingestion, Inhalation, Dermal
Skin Corrosion/Irritation Causes skin irritation, redness, or severe chemical burns.[11]Dermal
Eye Damage/Irritation Causes serious eye irritation or permanent damage.[11][12]Ocular
Respiratory Irritation May cause respiratory irritation, coughing, or shortness of breath.[11]Inhalation
Long-Term/Chronic Effects Potential for systemic effects, neurotoxicity, or endocrine disruption.[3][5][7]All routes

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

2.1 Engineering Controls: The First Line of Defense

The primary engineering control for handling brominated amides is a certified chemical fume hood .[14][15]

  • Causality: A fume hood is essential to prevent the inhalation of dusts, aerosols, or vapors, which are common routes of exposure.[16] The ventilation system must be adequate to maintain airborne concentrations well below established permissible exposure limits.[17] All weighing, transfers, and reaction setups involving these compounds must be performed within the fume hood.

2.2 Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the final, critical barrier between the researcher and the chemical.[1][18]

Table 2: Mandatory PPE for Handling Brominated Amides

PPE CategoryItem & SpecificationsRationale and Causality
Eye Protection Chemical splash goggles compliant with ANSI Z87.1 or EN166 standards.[12][14]Protects against splashes and airborne particles. Brominated compounds can cause severe, irreversible eye damage.[10]
Full-face shield (in addition to goggles)Recommended when handling larger quantities (>50g) or when there is a significant splash risk.[19]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[14]Prevents dermal absorption and contact irritation. Always check the manufacturer's glove compatibility chart for the specific compound and solvents being used.[14]
Body Protection Long-sleeved laboratory coat, fully fastened.Protects skin and personal clothing from minor spills and contamination.[12][14]
Chemical-resistant apronRecommended for procedures with a higher risk of splashing or when handling larger volumes.[14]
Respiratory Protection NIOSH/MSHA-approved respirator with appropriate cartridges.Not a primary control method. Required only if engineering controls fail or during a large spill cleanup where exposure limits may be exceeded.[12][19]

Protocols for Safe Handling and Use

The following protocols outline the step-by-step procedures for common laboratory manipulations. The underlying principle is to minimize the generation of dusts and aerosols and to prevent any direct contact.

3.1 Protocol: Weighing and Preparing a Solution of a Solid Brominated Amide

  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood sash is at the appropriate height and the work area is clean and free of incompatible materials.[17]

  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Transfer: Conduct all operations within the fume hood. Place the stock container, a tared weigh boat or beaker, and a spatula in the hood.

  • Weighing: Carefully open the stock container. Using the spatula, gently transfer the desired amount of solid to the weigh vessel. Avoid any actions that could generate dust. Close the stock container immediately after dispensing.

  • Dissolution: Place the weigh vessel containing the compound into the flask or beaker that will be used for the final solution. Using a wash bottle, carefully rinse the compound into the primary vessel with a small amount of the desired solvent.

  • Completion: Add the remaining solvent to reach the target concentration.

  • Cleanup: Decontaminate the spatula and any affected surfaces. Dispose of the weigh boat and any contaminated wipes as solid hazardous waste.

3.2 Experimental Workflow

The following diagram illustrates the logical flow for safely handling brominated amides during a typical experimental procedure.

G Diagram 1: General Handling Workflow cluster_prep Preparation cluster_exec Execution (Inside Fume Hood) cluster_post Post-Procedure A Review SDS & Conduct Risk Assessment B Verify Fume Hood Certification & Function A->B Pre-Work Checks C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh & Transfer Chemical Compound C->D E Perform Reaction or Experimental Procedure D->E F Quench Reaction & Prepare for Workup E->F G Segregate & Label Halogenated Waste F->G H Decontaminate Glassware & Work Area G->H I Doff & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: A workflow for the safe handling of brominated amides.

Storage and Chemical Compatibility

Improper storage is a leading cause of laboratory incidents. Brominated amides require specific conditions to ensure their stability and to prevent dangerous reactions.

  • Storage Location: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[2][12][17]

  • Container Integrity: Keep containers tightly closed to prevent the release of vapors and to protect the contents from moisture and air.[12]

  • Segregation: This is a critical safety control. Store brominated amides separately from incompatible materials. Violent reactions can occur with strong oxidizing agents, strong reducing agents, acids, and bases.[2][17] Never store them near reactive metals such as aluminum or potassium.[20]

Table 3: Storage Requirements for Brominated Amides

ParameterRequirementRationale
Location Cool, dry, well-ventilated area.[17]Prevents degradation, pressure buildup, and accumulation of hazardous vapors.
Light Away from direct sunlight.[2]Prevents light-induced decomposition.
Containers Tightly sealed, chemically resistant.[12]Avoids leakage, release of fumes, and contamination.
Segregation Separate from incompatible chemical classes.[2][20]Prevents dangerous and exothermic reactions.

Spill and Exposure Emergency Protocols

All personnel must be familiar with emergency procedures before handling these compounds. An appropriate chemical spill kit must be readily accessible.[21]

5.1 Spill Response

The response to a spill depends entirely on its size and the specific hazards of the material.

  • Minor Spill (Small quantity, contained within a fume hood):

    • Alert: Alert personnel in the immediate area.[22]

    • Isolate: Ensure the spill is contained within the fume hood.

    • Protect: Wear all necessary PPE, including double-gloving if appropriate.[16]

    • Absorb: Cover the spill with an inert absorbent material such as vermiculite, diatomaceous earth, or dry sand.[22] Do NOT use combustible materials like paper towels as the primary absorbent.

    • Collect: Carefully sweep or scoop the absorbed material and residue into a suitable, sealable container.[14][22]

    • Decontaminate: Clean the spill area with an appropriate solvent or soap and water.

    • Dispose: Label the container as "Hazardous Waste" with the full chemical name and dispose of it according to institutional guidelines.[12]

  • Major Spill (Large quantity, outside of a fume hood, or any spill of a highly toxic compound):

    • EVACUATE: Immediately alert everyone in the area and evacuate the laboratory.[21]

    • ISOLATE: If safe to do so, close the doors to the affected area to contain vapors.

    • NOTIFY: Call emergency personnel and the institutional Environmental Health & Safety (EHS) office immediately.[22]

    • DO NOT attempt to clean up a major spill yourself.[22]

G Diagram 2: Spill Response Decision Tree Spill Spill Occurs Assess Assess Hazard & Size Is it a MAJOR spill? (Large quantity, outside hood, highly toxic) Spill->Assess Evacuate EVACUATE AREA Assess->Evacuate Yes Alert Alert Colleagues in Area Assess->Alert No (Minor Spill) Notify Notify Supervisor & Call Emergency Personnel Evacuate->Notify PPE Don Appropriate PPE Alert->PPE Contain Contain & Absorb with Inert Material PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Label & Dispose of as Halogenated Waste Decon->Dispose

Caption: Decision-making process for responding to a chemical spill.

5.2 First Aid for Exposure

Immediate and correct first aid is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][14] Remove all contaminated clothing while washing. Seek medical attention.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][16] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[12][14] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel.[8]

Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment and public health.

  • Classification: Waste containing brominated amide compounds must be classified as hazardous waste. It typically falls under the category of halogenated organic waste .[17]

  • Containers: Use separate, clearly labeled, and leak-proof containers for liquid and solid waste.[14]

  • Labeling: The waste container label must include "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards (e.g., "Toxic," "Irritant").

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and pickup schedules.

References

  • Chemical Emergency Procedures. (n.d.). Google Search.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Search.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Search.
  • 6-Bromopyridine-2-carboxamide - SAFETY DATA SHEET. (n.d.). Google Search.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Google Search.
  • Bromine - SAFETY DATA SHEET. (2024, June 2). Google Search.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe.
  • Material Safety Data Sheet. (2006, December 1). Google Search.
  • Personal protective equipment for handling Amino-PEG6-amine. (n.d.). Benchchem.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.
  • Where can I find handling precautions to work with brominated flame retardants? (2016, January 12). ResearchGate.
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). Safety Office.
  • Lab Safety for Bromination of Arenes. (n.d.). Scribd.
  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). Google Search.
  • Chemical Spills. (n.d.). Environment, Health & Safety - UCSF.
  • OCCUPATIONAL CONTACT DERMATITIS DUE TO ORGANIC BROMINE COMPOUNDS. (n.d.). Google Search.
  • Chemical Spill Emergency? Follow These Crucial Steps. (2024, July 29). OSHA Outreach Courses.
  • Chemical Spill Emergency Response Plan. (n.d.). Scribd.
  • 3-BROMOPROPIONAMIDE SDS, 6320-96-3 Safety Data Sheets. (n.d.). ECHEMI.
  • Health consequences of exposure to brominated flame retardants: a systematic review. (2014, July 15). Google Search.
  • SOP-for-Sodium-Amide-1.docx. (n.d.). Google Search.
  • Bromine Safety Handbook. (2019, March 18). Indian Chemical Council (ICC).
  • Bromine (PIM 080). (n.d.). INCHEM.
  • Brominated Flame Retardants – A Question of Safety. (2022, May 20). RTI International.
  • Brominated and Chlorinated Flame Retardants: The San Antonio Statement. (n.d.). PMC - NIH.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Burning Issues - The Health and Environmental Concerns of Brominated Flame Retardants. (n.d.). ResearchGate.
  • Beware of the chemical BVO in fruit-flavored drinks. (2025, April 3). Environmental Working Group.
  • Health toxicity effects of brominated flame retardants: From environmental to human exposure. (2021, September 15). PubMed.

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Troubleshooting & Optimization

removing unreacted cyclooctylamine from amide product

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Removal of Unreacted Cyclooctylamine from Amide Coupling Products

Executive Summary

Cyclooctylamine (CAS: 5452-37-9) presents a specific purification challenge in amide coupling workflows.[1] Its high boiling point (190°C) renders evaporation ineffective, and its lipophilic C8-ring structure often causes its ammonium salts to act as surfactants, leading to persistent emulsions during aqueous workups.[1]

This guide details three validated protocols to remove cyclooctylamine, ranked by operational complexity and product sensitivity.

Part 1: Diagnostic & Detection

Before initiating purification, confirm the presence of cyclooctylamine.

  • TLC Visualization: Cyclooctylamine is a primary aliphatic amine.[1] It will not absorb UV strongly.[1] You must use a stain.[1]

    • Ninhydrin: Stains primary amines deep red/purple.[1]

    • Iodine: Reversible non-specific staining (brown spots).[1]

  • LC-MS: Look for

    
    .[1] Note that aliphatic amines often ionize poorly compared to the amide product in standard acidic mobile phases due to ion suppression, potentially masking the impurity's true quantity.
    

Part 2: Removal Protocols

Method A: The "Surfactant-Breaker" Acidic Wash (Standard)

Best for: Acid-stable amide products.

The Challenge: Cyclooctylamine is basic (


), but its protonated salt (cyclooctylammonium) possesses a lipophilic tail (C8) and a polar head, acting as a surfactant. Standard vigorous shaking with 1N HCl often results in stable emulsions.[1]

Optimized Protocol:

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as its density allows emulsions to settle at the bottom, making them harder to manage.

  • The "Gentle" Protonation:

    • Add 1M HCl or 10% Citric Acid (if product contains acid-sensitive groups like Boc/tBu).[1]

    • Do NOT shake vigorously. Invert the funnel gently 20-30 times.[1]

  • Ionic Strength Adjustment (Critical):

    • If the layers do not separate sharply within 60 seconds, add saturated Brine (NaCl) directly to the mixture. The high ionic strength disrupts the surfactant micelle stability (Salting-out effect).

  • Verification:

    • Spot the organic layer on TLC.[1][2][3] Stain with Ninhydrin.[1][4] If the red spot at baseline persists, repeat the wash.

Method B: Copper(II) Sulfate Complexation

Best for: Products with acid-labile protecting groups (e.g., Acetals, Silyl ethers) or when emulsions are persistent.

Mechanism: Primary amines act as Lewis bases, coordinating with Cu(II) to form water-soluble complexes


.[1]

Protocol:

  • Prepare a saturated aqueous solution of Copper(II) Sulfate (

    
    ) .
    
  • Wash the organic reaction mixture with this solution.

  • Visual Indicator: The aqueous layer will turn from pale blue to deep purple/royal blue as the amine extracts.[1]

  • Repeat washes until the aqueous layer remains pale blue, indicating no further amine extraction.[1]

Method C: Solid-Supported Scavenging (The "Clean" Finish)

Best for: Late-stage intermediates, small-scale (mg) synthesis, or high-value APIs where aqueous extraction is risky.

Reagent: Polymer-supported Isocyanate (PS-NCO) or Sulfonic Acid (SCX).[1]

Protocol (PS-NCO):

  • Calculate excess: Add 3–4 equivalents of PS-Isocyanate resin relative to the estimated unreacted amine.[1]

  • Incubation: Agitate (do not stir with magnetic bar which grinds the beads) for 2–4 hours at room temperature.

    • Chemistry: The isocyanate reacts with cyclooctylamine to form an insoluble urea derivative covalently bound to the bead.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

  • Result: The filtrate contains the pure amide; the amine remains trapped on the resin.

Part 3: Decision Logic & Visualization

The following flowchart illustrates the decision-making process for selecting the appropriate purification method.

PurificationLogic Start Crude Reaction Mixture (Amide + Cyclooctylamine) CheckAcid Is Product Acid Stable? Start->CheckAcid AcidWash Method A: Acidic Wash (1M HCl or Citric Acid) CheckAcid->AcidWash Yes CheckCopper Is Product Chelating? (e.g. Pyridine/Imidazole motifs) CheckAcid->CheckCopper No EmulsionCheck Did Emulsion Form? AcidWash->EmulsionCheck AddBrine Add Saturated Brine (Disrupt Micelles) EmulsionCheck->AddBrine Yes Final Evaporate & Verify (TLC/LCMS) EmulsionCheck->Final No AddBrine->Final CopperWash Method B: CuSO4 Wash (Visual: Blue -> Purple) CheckCopper->CopperWash No Resin Method C: Scavenger Resin (PS-NCO or SCX) CheckCopper->Resin Yes CopperWash->Final Resin->Final

Figure 1: Decision tree for removing lipophilic amines based on product stability and emulsion risk.[1]

Part 4: Quantitative Data & Properties

PropertyCyclooctylamine DataImpact on Purification
Boiling Point 190°CHigh. Cannot be removed by rotary evaporation or high-vacuum drying (unless <0.1 mmHg and heated).[1]
pKa (Conj. Acid) ~10.6Basic. Easily protonated by weak acids (Citric, pH ~3) or strong acids (HCl).
LogP (Lipophilicity) ~2.6 (Est.)[1]Moderate-High. The C8 ring makes the neutral amine very soluble in organics. The salt is amphiphilic (surfactant-like).[1]
Water Solubility ~10 g/LLow. Neutral amine will not wash out with water alone.[1] Requires protonation or complexation.[1]

Part 5: Troubleshooting & FAQs

Q1: I tried the HCl wash, but my entire separatory funnel turned into a milky white solid. What now? A: You have created a stable emulsion stabilized by cyclooctylammonium chloride micelles.

  • Immediate Fix: Add solid NaCl (salt) directly to the funnel until it stops dissolving, then add a small amount of Methanol (MeOH) or Isopropanol (5-10% v/v). The alcohol reduces surface tension, while the salt increases the aqueous density.

  • Prevention: Use Method B (Copper Sulfate) next time, as the copper complex is less surfactant-like than the ammonium salt.

Q2: Can I use silica gel chromatography? The amine streaks everywhere. A: Yes, but you must modify the mobile phase.

  • The Fix: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes, or add 1% Ammonium Hydroxide (

    
    ) to your DCM/MeOH mobile phase. This deactivates the acidic silanol sites on the silica that cause the amine to streak.
    
  • Warning: Cyclooctylamine has no UV chromophore.[1] You cannot "see" it separate on the UV trace.[1] You must collect fractions and stain with Ninhydrin.[1]

Q3: My product is a pyridine derivative. Will Method B (Copper Wash) work? A: No. Pyridines and imidazoles are also good ligands for Copper(II).[1] You will extract your product into the aqueous layer or form a mixed complex.[1] Use Method C (Scavenger Resin) or Method A (Citric Acid wash) instead.[1]

References

  • Amine Scavenging with Resins : Marsh, A., et al.[1] "High-throughput solid-phase synthesis using polymer-supported reagents."[1] Journal of Organic Chemistry, 1996.[1] (Context: Use of PS-NCO for amine removal).[1]

  • Copper Sulfate Wash Technique : "Workup for Removing Amines." University of Rochester, Department of Chemistry Technical Guides. (Context: Protocol for CuSO4 complexation).

  • Cyclooctylamine Properties : "Cyclooctanamine - Physical Properties." PubChem Database, National Center for Biotechnology Information.[1] (Context: Boiling point and pKa data).

  • Emulsion Management : "How To: Manage an Emulsion." University of Rochester, Department of Chemistry.[1] (Context: Salting out and filtration techniques).

Sources

Technical Support Center: 2-bromo-N-cyclooctyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Stability

Welcome to the technical support guide for 2-bromo-N-cyclooctyl-3-methylbutanamide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this and structurally similar α-bromo amides in their work. The inherent reactivity of the α-bromo amide moiety, which makes it a valuable synthetic intermediate, also renders it susceptible to hydrolysis.[1] Uncontrolled hydrolysis can lead to the formation of impurities, loss of desired biological activity, and inconsistent experimental results.

This guide provides a comprehensive overview of the mechanisms of hydrolysis, actionable troubleshooting advice, and validated protocols to ensure the integrity and stability of your compound throughout storage and experimentation.

Section 1: Understanding the Hydrolysis of α-Bromo Amides

To effectively prevent hydrolysis, it is crucial to first understand the chemical pathways through which it occurs. The amide bond itself is relatively stable, but the presence of an electron-withdrawing bromine atom on the alpha-carbon increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water.[1] Hydrolysis can proceed under both acidic and basic conditions, typically yielding a carboxylic acid and an amine as the final products.[2][3]

The Hydrolytic Pathway

The general mechanism involves the nucleophilic attack of water or a hydroxide ion on the amide's carbonyl carbon. This process can be catalyzed by either acid or base, which significantly accelerates the degradation rate compared to neutral conditions.[4]

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine lead to the formation of a carboxylic acid and an ammonium ion.[2][4]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion (a stronger nucleophile than water) directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the amide anion. A final, rapid acid-base reaction between the carboxylic acid and the strongly basic amide anion drives the reaction to completion, yielding a carboxylate salt and an amine.[2][4]

Hydrolysis_Mechanism Acid Aqueous Acid (H₃O⁺) Amide α-Bromo Amide (R-CO-NHR') Acid->Amide Protonates Carbonyl Base Aqueous Base (OH⁻) Base->Amide Nucleophilic Attack Intermediate Tetrahedral Intermediate Amide->Intermediate H₂O or OH⁻ Attack Products Hydrolysis Products: - Carboxylic Acid (R-COOH) - Amine (R'-NH₂) - α-Hydroxy Amide Intermediate->Products C-N Bond Cleavage

Caption: General mechanism for acid- and base-catalyzed amide hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary signs of hydrolysis in my sample of 2-bromo-N-cyclooctyl-3-methylbutanamide?

A: The most common indicators of hydrolysis are changes in the analytical profile of your sample. You may observe:

  • New Spots on TLC: Appearance of more polar spots corresponding to the hydrolysis products.

  • Unexpected Peaks in LC-MS: Signals corresponding to the mass of the resulting carboxylic acid (3-methylbutanoic acid), the amine (cyclooctylamine), and/or the α-hydroxy derivative (2-hydroxy-N-cyclooctyl-3-methylbutanamide).

  • Complex NMR Spectra: Emergence of new signals that do not correspond to the parent compound or known solvent impurities.

  • Physical Changes: The compound may become sticky or oily if it is typically a crystalline solid, due to the absorption of atmospheric moisture.[5]

  • Loss of Efficacy: A noticeable decrease in performance in biological assays or chemical reactions.

Q2: What are the ideal long-term storage conditions for this compound?

A: As a hygroscopic (moisture-absorbing) and hydrolytically sensitive compound, strict storage conditions are paramount.[5][6]

  • Temperature: Store at -20°C to minimize degradation kinetics.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.

  • Container: Use a tightly sealed vial with a PTFE-lined cap. For larger quantities, storing the primary container inside a desiccator containing a drying agent like silica gel or Drierite® is highly recommended.[7] Desiccants actively absorb moisture from the surrounding environment, creating a protective, low-humidity atmosphere.[8]

Q3: Which solvents should I use for my experiments to minimize hydrolysis?

A: The choice of solvent is critical. Protic solvents, especially water and alcohols, should be avoided unless they are a required reagent.

  • Recommended Solvents: High-purity, anhydrous grade dipolar aprotic solvents are the best choice.[9][10] These include:

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

  • Verification: Always use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. If you are unsure of the water content, it can be measured by Karl Fischer titration.

Q4: How does pH impact the stability of 2-bromo-N-cyclooctyl-3-methylbutanamide in solution?

A: The rate of hydrolysis is significantly influenced by pH. Both strongly acidic (pH < 5) and strongly basic (pH > 9) conditions will dramatically accelerate the degradation of the amide bond.[11] For experiments requiring an aqueous medium, it is best to work in a neutral pH range (pH 6-8) if possible and to minimize the exposure time of the compound to the aqueous environment.

Section 3: Troubleshooting Guide

This table addresses common problems encountered by researchers, their likely causes related to hydrolysis, and recommended solutions.

Observed Problem Potential Cause Recommended Action & Troubleshooting Steps
Variable results or poor reproducibility in biological assays. The active compound is degrading in the assay buffer or stock solution, leading to inconsistent concentrations.1. Prepare fresh stock solutions in anhydrous DMSO or an appropriate aprotic solvent immediately before use.[12]2. Perform a time-course stability study of the compound in your assay buffer using LC-MS to quantify degradation.3. If buffer is necessary, use a buffer system as close to neutral pH as possible and minimize incubation times.
Reaction yields are lower than expected; starting material is consumed but desired product is not formed. Hydrolysis is competing with the desired reaction pathway. The nucleophile (water) is reacting faster than your intended reagent.1. Rigorously dry all glassware (oven-dried at >120°C) and allow to cool under an inert atmosphere.2. Use anhydrous solvents and reagents. Ensure reagents are not hydrated.3. Run the reaction under a strict inert atmosphere (nitrogen or argon balloon/manifold).4. If a base is used, select a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) that is less likely to promote hydrolysis.
Purification is difficult due to a complex mixture of byproducts. Significant hydrolysis occurred during the reaction or aqueous workup.1. For workups, use ice-cold, pH-neutral water or brine and minimize the contact time.2. Extract the product quickly into a non-polar organic solvent.3. Avoid purification methods that use protic solvents (e.g., reverse-phase chromatography with water/methanol) if possible. If unavoidable, minimize the time on the column.
Solid compound appears clumpy or has a changed melting point. The compound has absorbed atmospheric moisture, which may have initiated hydrolysis.[5]1. Dry the compound under high vacuum for several hours.2. Confirm identity and purity via NMR and LC-MS. If significant degradation is observed, re-purification may be necessary.3. Store the dried compound according to the protocol in Section 4.1.[6]

Section 4: Protocols for Prevention

Adherence to meticulous laboratory technique is the most effective strategy for preventing hydrolysis.

Protocol 4.1: Recommended Long-Term Storage of Solid Compound
  • Preparation: Ensure the 2-bromo-N-cyclooctyl-3-methylbutanamide is fully dry and solvent-free by placing it under high vacuum for 4-12 hours.

  • Primary Container: Transfer the solid to a clean, dry glass vial suitable for the quantity.

  • Inerting: Backfill the vial with a dry, inert gas (argon or nitrogen).

  • Sealing: Immediately cap the vial with a new, tight-fitting cap with a chemically inert liner (e.g., PTFE). Seal the cap-vial interface with Parafilm® for extra protection.

  • Secondary Containment: Place the sealed vial into a labeled, sealable secondary container (e.g., a small plastic box or bag).

  • Desiccation: Place the secondary container inside a laboratory desiccator charged with an active desiccant (e.g., silica gel with a moisture indicator).[13]

  • Freezing: Store the entire desiccator in a -20°C freezer.

Protocol 4.2: Setting Up an Anhydrous Reaction
  • Glassware Preparation: All glassware (flasks, stir bars, syringes, needles) must be oven-dried at >120°C for at least 4 hours and assembled while hot, or flame-dried under vacuum. Allow the assembled apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation:

    • Weigh the solid 2-bromo-N-cyclooctyl-3-methylbutanamide quickly and add it to the reaction flask under a positive flow of inert gas.

    • Use only anhydrous solvents transferred via a dry syringe or cannula.[12]

    • Ensure all other reagents are anhydrous. Liquid reagents should be transferred via syringe. Solid reagents should be dried under vacuum if their hygroscopic nature is a concern.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the entire experiment using a balloon or a gas bubbler connected to a manifold.

    • Add reagents via syringe through a rubber septum.

    • Monitor the reaction by TLC or LC-MS by withdrawing aliquots with a dry syringe.

  • Workup and Quenching: When quenching the reaction, consider using an anhydrous quenching agent if possible. If an aqueous workup is unavoidable, perform it quickly with pre-chilled, deionized water or brine to minimize the contact time and temperature.

Section 5: Troubleshooting Workflow

If you suspect hydrolysis has occurred, follow this decision-making workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Start Suspected Hydrolysis (e.g., low yield, failed assay) Check_Analytical Run Analytical Checks (LC-MS, ¹H NMR) Start->Check_Analytical Decision_Peaks Unexpected Peaks or Masses Observed? Check_Analytical->Decision_Peaks Check_Storage Review Storage Protocol (See Sec. 4.1) Decision_Peaks->Check_Storage No End_Repurify Hydrolysis Confirmed. Re-purify or Re-synthesize. Decision_Peaks->End_Repurify Yes Decision_Storage Was Compound Stored Under Anhydrous/Inert Conditions? Check_Storage->Decision_Storage Check_Procedure Review Experimental Procedure (See Sec. 4.2) Decision_Storage->Check_Procedure Yes End_Improve_Storage Implement Strict Storage Protocol (4.1) for Future Batches. Decision_Storage->End_Improve_Storage No Decision_Procedure Were Anhydrous Techniques Used? Check_Procedure->Decision_Procedure End_OK Compound is Stable. Proceed with Experiment. Decision_Procedure->End_OK Yes End_Improve_Procedure Implement Strict Anhydrous Protocol (4.2) for Next Experiment. Decision_Procedure->End_Improve_Procedure No

Caption: A decision tree for troubleshooting suspected sample hydrolysis.

References

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Fiveable. (2025). Hydrolysis of Amides Definition. Organic Chemistry II Key Concepts. [Link]

  • Terra Universal. (2016). Moisture-Free Storage: Nitrogen or Desiccant?. Terra Universal Resources. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific Blog. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Save My Exams. (2025). Reactions of Amides. A Level Chemistry Revision Notes. [Link]

  • Chemistry LibreTexts. (2015). Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Fiveable. (2025). Alpha-Brominated Amide Definition. Organic Chemistry Key Concepts. [Link]

  • McMurry, J. (2024). Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Principles of Drug Action 1. (2005). Amides. Course Handout. [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Absortech Insights. [Link]

  • ResearchGate. (2016). How to test the stability of amide bond using an enzymatic assay?. Q&A Forum. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Q&A Forum. [Link]

  • Brown, R. S., & Bennet, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • Goparaju, C. M., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Analytical Biochemistry. [Link]

  • AGM Container Controls. (2025). Selecting the Right Desiccant. AGM Blog. [Link]

  • DeLuca, J., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering. [Link]

Sources

minimizing elimination side reactions in alpha-bromo amide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for α-bromo amide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues, particularly the competitive elimination side reaction that leads to the formation of α,β-unsaturated amides. Here, we provide in-depth, field-proven insights and practical solutions to enhance the yield and purity of your target α-bromo amides.

Troubleshooting Guide: Minimizing Elimination Byproducts

This section addresses specific problems you may encounter during the synthesis of α-bromo amides, presented in a question-and-answer format.

Question 1: My reaction is producing a significant amount of an α,β-unsaturated amide byproduct. How can I minimize this elimination reaction?

Answer: The formation of an α,β-unsaturated amide is a common side reaction in the synthesis of α-bromo amides, proceeding via an E2 elimination mechanism. Several factors can be adjusted to favor the desired SN2 substitution over elimination.

  • Choice of Base: The selection of a base is critical. Strong, sterically hindered, non-nucleophilic bases are recommended to deprotonate the α-carbon to facilitate bromination without promoting elimination. Avoid using strong, small bases like sodium ethoxide or potassium tert-butoxide, as these are known to favor elimination.

    • Recommended Bases: Potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or hindered organic bases like diisopropylethylamine (DIPEA) are excellent choices.[1] These bases are strong enough to neutralize the HBr byproduct of the reaction but are poor nucleophiles and are sterically hindered, which disfavors their participation in an E2 elimination.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.[2] Therefore, it is crucial to maintain a low reaction temperature throughout the addition of the brominating agent and the subsequent reaction time.

    • Recommended Temperature: It is advisable to run the reaction at 0 °C or even lower (e.g., -25 °C) to suppress the elimination pathway.[2]

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Polar aprotic solvents are generally preferred for SN2 reactions.

    • Recommended Solvents: Dichloromethane (DCM), chloroform (CHCl₃), or acetonitrile (CH₃CN) are suitable choices. These solvents can stabilize the transition state of the SN2 reaction without significantly promoting the E2 elimination.

Question 2: I am using N-Bromosuccinimide (NBS) as my brominating agent, but I am still observing elimination. What can I do?

Answer: While NBS is a milder and more selective brominating agent than elemental bromine (Br₂), elimination can still occur.[3][4] Here are some additional tips to optimize your reaction with NBS:

  • Control of Stoichiometry: Use only a slight excess of NBS (1.05-1.1 equivalents). Using a large excess can lead to over-bromination and other side reactions.

  • Slow Addition: Add the NBS solution dropwise to the reaction mixture at a low temperature. This helps to maintain a low concentration of the brominating agent at any given time, which can improve selectivity.

  • Radical Initiator (for specific substrates): For allylic or benzylic amides, a radical initiator like benzoyl peroxide or AIBN can be used with NBS to promote radical substitution over ionic pathways that might lead to elimination.[5]

Question 3: How can I confirm that the byproduct I am observing is indeed the α,β-unsaturated amide?

Answer: The α,β-unsaturated amide has distinct spectroscopic features that can be used for its identification.

  • ¹H NMR Spectroscopy: Look for the appearance of vinylic protons in the region of δ 5.5-7.5 ppm. The coupling constants between these protons can help to determine the stereochemistry of the double bond.

  • ¹³C NMR Spectroscopy: The α- and β-carbons of the double bond will appear in the region of δ 120-150 ppm.

  • Infrared (IR) Spectroscopy: The C=C double bond will show a characteristic absorption band around 1650-1600 cm⁻¹. The C=O stretching frequency of the amide may also be slightly shifted to a lower wavenumber due to conjugation.

  • Mass Spectrometry: The molecular weight of the α,β-unsaturated amide will be 81 units (the mass of HBr) less than the corresponding α-bromo amide.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the α,β-unsaturated amide byproduct?

A1: The formation of the α,β-unsaturated amide from the α-bromo amide typically proceeds through an E2 (bimolecular elimination) mechanism. A base abstracts a proton from the β-carbon, leading to the simultaneous formation of a carbon-carbon double bond and the departure of the bromide leaving group.

Q2: Are there alternative brominating agents that are less prone to causing elimination?

A2: Yes, besides NBS, other brominating agents can be used. Pyridinium tribromide (PyHBr₃) is a solid, stable, and less aggressive brominating agent that can sometimes give better results with sensitive substrates.

Q3: Can I use a one-pot procedure to synthesize the α-bromo amide and use it in a subsequent reaction without purification?

A3: While one-pot procedures are attractive for their efficiency, it is generally recommended to purify the α-bromo amide before proceeding to the next step. This is because any unreacted brominating agent or basic impurities can interfere with subsequent reactions. However, if the reaction is very clean and high-yielding, a carefully designed one-pot process may be feasible.

Optimized Experimental Protocol: α-Bromination of an Aliphatic Amide

This protocol is designed to minimize the formation of the elimination byproduct.

Materials:

  • Aliphatic amide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aliphatic amide (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the NBS solution dropwise to the amide solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo amide.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Data Summary Table

ParameterCondition to Favor Substitution (α-Bromo Amide)Condition to Favor Elimination (α,β-Unsaturated Amide)
Base Weak, non-nucleophilic, sterically hindered (e.g., K₂CO₃, DIPEA)[1]Strong, sterically unhindered (e.g., NaOEt, t-BuOK)
Temperature Low (e.g., 0 °C or below)[2]High
Solvent Polar aprotic (e.g., DCM, CH₃CN)Solvent polarity has a less pronounced effect than base and temperature
Brominating Agent Milder, more selective (e.g., NBS, PyHBr₃)[3][4]More reactive (e.g., Br₂)

Reaction Mechanism Diagram

Substitution_vs_Elimination cluster_substitution Substitution Pathway cluster_elimination Elimination Pathway Amide Amide Enolate Enolate Intermediate Amide->Enolate + Base AlphaBromoAmide α-Bromo Amide (Desired Product) Enolate->AlphaBromoAmide + Brominating Agent (SN2 Pathway) UnsaturatedAmide α,β-Unsaturated Amide (Byproduct) AlphaBromoAmide->UnsaturatedAmide + Base (E2 Pathway) Base Base BrominatingAgent Brominating Agent (e.g., NBS) Base2 Base

Caption: Competing pathways in α-bromo amide synthesis.

References

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

  • Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants - PMC. Available at: [Link]

  • Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC. Available at: [Link]

  • Enantioselective synthesis of d-α-amino amides from aliphatic aldehydes - PMC. Available at: [Link]

  • Product Class 6: - α,β-Unsaturated Amides: Alk-2-ynamides. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. Available at: [Link]

  • The Fascinating Chemistry of α‐Haloamides - PMC. Available at: [Link]

  • Elimination of Alpha Bromides - YouTube. Available at: [Link]

  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - PubMed. Available at: [Link]

Sources

troubleshooting low purity in 2-bromo-N-cyclooctyl-3-methylbutanamide production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to address the critical failure modes encountered during the production of 2-bromo-N-cyclooctyl-3-methylbutanamide .

Synthesizing this sterically hindered, α-halogenated amide requires a delicate balance of electrophilic activation and nucleophilic substitution. Poor purity profiles typically stem from mechanistic missteps during the Hell-Volhard-Zelinsky (HVZ) bromination or the subsequent amidation step. This guide provides field-proven, self-validating protocols and explains the mechanistic causality behind each optimization to ensure high-fidelity synthesis.

Reaction Workflow & Failure Modes

SynthesisWorkflow IsovalericAcid 3-Methylbutanoic Acid (Starting Material) HVZ HVZ Bromination (PBr3, Br2, 80°C) IsovalericAcid->HVZ AcylBromide 2-Bromo-3-methylbutanoyl bromide (Reactive Intermediate) HVZ->AcylBromide Main Pathway (Controlled Stoichiometry) Side1 Overbromination / Hydrolysis Byproducts HVZ->Side1 Excess Br2 or Moisture Exposure Amidation Amidation Step (Cyclooctylamine, Base, 0°C) AcylBromide->Amidation Target 2-Bromo-N-cyclooctyl-3-methylbutanamide (Target API Intermediate) Amidation->Target 0°C, Mild Base (Schotten-Baumann) Side2 α,β-Unsaturated Amide (E2 Elimination) Amidation->Side2 Excess Strong Base Elevated Temp

Figure 1: Reaction workflow for 2-bromo-N-cyclooctyl-3-methylbutanamide and primary failure modes.

Diagnostic Q&A: Troubleshooting Low Purity

Q1: My final product is heavily contaminated with an alkene byproduct. What is causing this, and how can I prevent it? A1: You are observing the α,β-unsaturated amide (N-cyclooctyl-3-methylbut-2-enamide). The α-proton in your intermediate, 2-bromo-3-methylbutanoyl bromide, is highly acidic due to the electron-withdrawing nature of both the halogen and the carbonyl group. When you use a strong or excess organic base (like Triethylamine, TEA) during the amidation step at elevated temperatures, it triggers an E2 dehydrohalogenation (elimination) side reaction[1]. Causality & Solution: Conduct the amidation strictly at 0 °C and add the acyl bromide dropwise to control the exotherm[2]. Alternatively, switch to biphasic Schotten-Baumann conditions (e.g., aqueous NaHCO₃ / DCM). This provides a milder basic environment that neutralizes the HBr byproduct without promoting E2 elimination[3].

Q2: The Hell-Volhard-Zelinsky (HVZ) bromination step is yielding a mixture of unreacted acid and di-brominated impurities. How do I optimize the conversion? A2: The HVZ reaction is a 4-step cascade requiring the initial conversion of 3-methylbutanoic acid to the acyl bromide via PBr₃, followed by keto-enol tautomerization, and finally bromination by Br₂[4]. Incomplete conversion usually stems from insufficient PBr₃ or ambient moisture hydrolyzing the acyl bromide back to the carboxylic acid[5]. Di-bromination occurs if excess Br₂ is used and the reaction is heated for too long. Causality & Solution: Ensure strictly anhydrous conditions. Use exactly 1.05 equivalents of Br₂ and stoichiometric PBr₃ if direct acyl bromide isolation is preferred over in-situ hydrolysis[5]. Validate the reaction progress by quenching an aliquot in methanol and analyzing the resulting methyl ester via GC-MS to prevent over-bromination.

Q3: I am seeing unreacted cyclooctylamine in my final mixture, despite using a 1:1 stoichiometric ratio. Why? A3: During the nucleophilic acyl substitution, one equivalent of hydrogen halide (HBr) is generated. If you do not have a sacrificial base present, your cyclooctylamine nucleophile will act as the base, forming cyclooctylammonium bromide[3]. This protonated amine lacks a lone pair and is no longer nucleophilic, stalling your reaction at exactly 50% conversion. Causality & Solution: Always use at least 1.1–1.5 equivalents of a non-nucleophilic base or utilize an inorganic carbonate buffer[2]. Because cyclooctylamine is a bulky and valuable amine, using 1.0 eq of the amine with an external base is the optimal self-validating system to ensure complete consumption.

Quantitative Data: Amidation Condition Optimization

To illustrate the impact of base selection and temperature on product purity, review the optimization data below. The formation of the α,β-unsaturated amide is highly dependent on thermal and basic extremes.

Base SystemTemperatureEquivalents (Amine : Base)Yield (%)Purity (HPLC %)Primary Impurity Identified
Triethylamine (TEA)25 °C1.0 : 2.045%60%α,β-unsaturated amide (Elimination)
None0 °C to RT2.0 : 0.048%85%Unreacted Acyl Bromide / Acid
Triethylamine (TEA)0 °C1.0 : 1.278%92%Trace unreacted amine
NaHCO₃ (aq) 0 °C (Biphasic) 1.0 : 2.0 85% >98% None (Optimal Conditions)

Validated Step-by-Step Methodology

Phase 1: Synthesis of 2-bromo-3-methylbutanoyl bromide (HVZ Reaction)
  • Setup: Equip a flame-dried 250 mL round-bottom flask with a reflux condenser, dropping funnel, and a magnetic stir bar. Purge the system with argon to ensure anhydrous conditions.

  • Activation: Add 3-methylbutanoic acid (100 mmol) and PBr₃ (110 mmol). Stir the neat mixture at 50 °C for 1 hour to fully convert the acid to the acyl bromide intermediate[5].

  • Bromination: Slowly add Br₂ (105 mmol) dropwise via the dropping funnel over 2 hours while maintaining the temperature at 70 °C. Critical Step: The slow addition controls the concentration of electrophilic bromine, preventing poly-bromination of the enol[4].

  • Maturation: Stir for an additional 4 hours at 80 °C until HBr gas evolution ceases.

  • Isolation: Purify the highly reactive intermediate via vacuum distillation to yield pure 2-bromo-3-methylbutanoyl bromide. Store under argon if not used immediately.

Phase 2: Amidation with Cyclooctylamine (Schotten-Baumann Conditions)
  • Preparation: In a 500 mL round-bottom flask, dissolve cyclooctylamine (95 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Biphasic Buffer: Add 100 mL of saturated aqueous NaHCO₃ solution to create a biphasic mixture. This will act as the HCl/HBr scavenger[3].

  • Thermal Control: Cool the vigorously stirring biphasic mixture to exactly 0 °C using an ice bath.

  • Coupling: Dissolve the distilled 2-bromo-3-methylbutanoyl bromide (100 mmol) in 50 mL of DCM. Add this solution dropwise to the reaction mixture over 45 minutes. Critical Step: Dropwise addition at 0 °C manages the highly exothermic reaction and completely suppresses the E2 elimination of the α-bromo group[2].

  • Completion: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours. Monitor via TLC or LC-MS.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the organic layer and wash sequentially with 1 M HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to neutralize residual acid), and finally with brine[2].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude 2-bromo-N-cyclooctyl-3-methylbutanamide from a mixture of ethyl acetate and hexanes to achieve >98% purity.

References

  • Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. Benchchem.
  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry.
  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver.
  • A Guide to Historical Methods for the Prepar
  • 2-Amino-2,2-diphenylacetamide | 15427-81-3. Benchchem.

Sources

optimizing reaction temperature for N-acylation of cyclooctylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for N-Acylation of Cyclooctylamine Audience: Researchers, Process Chemists, and Drug Development Scientists Content ID: TSC-COA-001

Executive Summary & Core Directive

Welcome to the Advanced Application Support Center. You are likely here because standard "room temperature" protocols are yielding inconsistent results—either incomplete conversion (kinetic stalling) or impurity profiles (thermodynamic byproducts).

The Core Challenge: Cyclooctylamine (COA) presents a unique steric profile. Unlike linear alkyl amines, the


 ring possesses conformational flexibility (boat-chair/crown conformers) that can create transient steric shielding of the nucleophilic nitrogen. Furthermore, while the amine is nucleophilic, the reaction exotherm with potent acylating agents (e.g., acyl chlorides) can lead to localized "hotspots," promoting diacylation (imide formation).

The Solution: Temperature optimization is not a static number; it is a dynamic ramp. This guide provides the troubleshooting logic to balance activation energy (


)  against selectivity .

Troubleshooting Guide (Q&A Format)

Module A: Kinetic Issues (Low Conversion)

Q1: I am running the reaction at


 to control the exotherm, but conversion stalls at ~70% after 4 hours. Should I add more catalyst? 

Diagnosis: You are likely stuck in a Kinetic Trap . While cooling is essential during the addition phase to prevent runaway exotherms, maintaining


 prevents the system from overcoming the activation energy barrier for the final 30% of the substrate, particularly as the concentration of reactants decreases (Second-Order Kinetics).

Expert Solution:

  • The "Ramp" Protocol: Initiate addition at

    
     to 
    
    
    
    . Once addition is complete, immediately remove the cooling bath and allow the system to warm to Room Temperature (
    
    
    ).
  • The "Push": If conversion is still

    
     after 2 hours at RT, heat to 
    
    
    
    . The conformational mobility of the cyclooctyl ring increases with T, exposing the nitrogen lone pair more effectively.

Q2: My reaction mixture turns cloudy/slurry-like upon cooling, and yield is poor.

Diagnosis: Solubility-Limited Reactivity. Cyclooctylamine salts (formed if you use an acid chloride without sufficient base scavenging) or the product amide often precipitate in non-polar solvents (e.g., Hexane, Toluene) at low temperatures. A heterogeneous reaction surface drastically reduces kinetics.

Expert Solution:

  • Switch Solvents: Move to DCM (Dichloromethane) or THF (Tetrahydrofuran). These maintain solubility for both the amine and the resulting amide at lower temperatures.

  • Base Selection: If using Acyl Chlorides, ensure your scavenger base (e.g., Triethylamine or DIPEA) is soluble. If using inorganic bases (

    
    ), ensure vigorous stirring or add a phase transfer catalyst (TBAB).
    
Module B: Thermodynamic Issues (Impurities)

Q3: I see a "double-mass" peak (


) in LC-MS. Is this diacylation? 

Diagnosis: Yes, this is Imide Formation . This occurs when the reaction temperature is too high during the addition, or if a large excess of acylating agent is present. The mono-acylated product (secondary amide) is still nucleophilic, albeit less so than the starting amine. At high T, it competes for the acylating agent.

Expert Solution:

  • Temperature Control: strict

    
     during addition.
    
  • Stoichiometry: Do not exceed 1.1 equivalents of acylating agent.

  • Quench: Quench the reaction immediately upon completion with a primary amine scavenger (e.g., ethanolamine) or water to destroy excess electrophile before heating for workup.

Q4: The reaction mixture darkens/tars when refluxing in Toluene (


). 

Diagnosis: Oxidative Degradation. Cyclooctylamine is susceptible to oxidation at high temperatures in air. Furthermore, if you are performing direct amidation (Carboxylic Acid + Amine


 Amide + 

) without coupling agents, the high T required often degrades the amine.

Expert Solution:

  • Inert Atmosphere: strictly run under

    
     or Ar.
    
  • Switch Method: If

    
     is required for conversion, switch to a lower-temp activation method (e.g., EDC/HOBt or HATU coupling at RT, or Mixed Anhydride method at 
    
    
    
    ).

Optimization Workflow & Visualization

Reaction Pathway Analysis

Understanding the energy landscape is critical. The diagram below illustrates why the "Cool-then-Warm" strategy is superior to isothermal conditions.

ReactionPathway cluster_conditions Temperature Strategy Start Start: Cyclooctylamine + Acylating Agent TS1 Transition State 1 (Low Ea) Start->TS1 Fast at 0°C Inter Intermediate (Tetrahedral) TS1->Inter Product Product: N-Cyclooctylamide Inter->Product Major Pathway (Thermodynamic Sink) SideProduct Side Product: Diacylated Imide Product->SideProduct Requires High T (High Ea Barrier) Step1 Phase 1: Addition (< 5°C) Prevents Side Product Step2 Phase 2: Reaction (RT to 40°C) Ensures Conversion

Caption: Reaction coordinate showing the kinetic preference for mono-acylation at low T, and the risk of diacylation (red path) if T is uncontrolled.

Decision Tree: Temperature Optimization

TroubleshootingTree Start Start Optimization ReagentQ Select Reagent Type Start->ReagentQ AcylCl Acyl Chloride ReagentQ->AcylCl Anhydride Anhydride ReagentQ->Anhydride Direct Carboxylic Acid (Direct) ReagentQ->Direct Cool Cool to 0°C Add Base AcylCl->Cool Heat Heat to 50-60°C (or RT with DMAP) Anhydride->Heat Coupling Use Coupling Agent (EDC/HATU) at RT Direct->Coupling CheckExo Exotherm Observed? Cool->CheckExo SlowAdd Slower Addition Rate CheckExo->SlowAdd Yes (Violent) WarmRT Warm to RT Monitor TLC CheckExo->WarmRT No/Mild

Caption: Logic flow for selecting the initial temperature baseline based on reagent class.

Comparative Data & Protocols

Table 1: Reagent-Specific Temperature Guidelines
Reagent ClassActivation EnergyRecommended T (Start)Recommended T (Finish)Critical Risk
Acyl Chlorides Very Low

to


Runaway exotherm, Diacylation
Anhydrides Moderate


Slow kinetics without catalyst
Direct Amidation High

(Reflux)

Amine oxidation, Degradation
Coupling (HATU/EDC) Low (Chemically Activated)


Racemization (if chiral acyl), Cost
Standard Operating Procedure (SOP): Temperature Ramp

For the reaction of Cyclooctylamine with Benzoyl Chloride (Model System)

  • Preparation: Charge a 3-neck flask with Cyclooctylamine (1.0 equiv) and dry DCM (

    
    ).
    
  • Base Addition: Add Triethylamine (1.2 equiv). Stir for 5 mins.

  • Cooling: Submerge flask in an ice/water bath. Internal probe must read

    
    .
    
  • Controlled Addition: Add Benzoyl Chloride (1.05 equiv) dropwise.

    • Checkpoint: Rate should be such that internal T never exceeds

      
      .
      
  • The Ramp:

    • 
      : Stir at 
      
      
      
      .
    • 
      : Remove ice bath.
      
    • 
      : Check LC-MS/TLC.
      
    • Decision: If conversion

      
      , warm to 
      
      
      
      for 1 hour.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Physical and Chemical Properties of Cyclooctanamine. Retrieved from 2

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020).[3] N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Retrieved from 4

  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017).[5] Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Retrieved from 5

  • University of Bath. (2025). N-Acylation Reactions of Amines. Research Portal. Retrieved from 6

  • CymitQuimica. (n.d.). Cyclooctylamine: Properties and Applications. Retrieved from 7

Sources

Technical Support Center: Resolving Solubility Issues of 2-Bromo-N-Cyclooctyl-3-Methylbutanamide in Water

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-bromo-N-cyclooctyl-3-methylbutanamide. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the scientific principles behind them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-bromo-N-cyclooctyl-3-methylbutanamide, and why is its aqueous solubility expected to be low?

A1: 2-bromo-N-cyclooctyl-3-methylbutanamide is a synthetic organic compound. Based on its molecular structure, which features a large, non-polar cyclooctyl group, a branched isobutyl group, and a bromo substituent, the molecule is predominantly lipophilic (fat-loving). These structural characteristics suggest that it will have poor solubility in water, a highly polar solvent. The principle of "like dissolves like" governs solubility, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents[1]. The large hydrophobic surface area of this molecule makes it energetically unfavorable to interact with water molecules. While no experimental solubility data for this specific compound is readily available in public databases, structurally similar compounds, such as 2-Bromo-3,3-dimethyl-N-phenylbutanamide, have a predicted very low water solubility of approximately 1.81 x 10⁻³ mg/L[2].

Q2: Before I start experimenting, can I predict the solubility of my compound?

A2: Yes, several computational methods can provide a reasonable estimate of a compound's solubility. These predictions are valuable for guiding your experimental design.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use a large dataset of compounds with known solubilities to create mathematical equations that relate a molecule's structural properties to its solubility[3].

  • Thermodynamic-Based Methods: The General Solubility Equation (GSE) is a common example that relates solubility to a compound's melting point and octanol-water partition coefficient (logP)[3].

  • Hansen Solubility Parameters (HSP): This method breaks down the cohesive energy of a molecule into three components: dispersion, polar, and hydrogen bonding forces. A solvent will dissolve a solute if their Hansen parameters are similar[4][5][6].

While these predictive tools are useful, they do not replace experimental determination. They are best used for initial screening and to inform your choice of solubilization strategy[7].

Q3: What are the primary strategies to improve the aqueous solubility of a lipophilic compound like this?

A3: A variety of techniques can be employed, ranging from simple adjustments to more complex formulations. The most common and effective strategies include:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous solution to reduce its polarity[8][9].

  • Use of Surfactants: Employing amphiphilic molecules that form micelles to encapsulate the hydrophobic compound[2].

  • Cyclodextrin Complexation: Using cyclic oligosaccharides to form inclusion complexes with the drug, effectively "hiding" the hydrophobic parts of the molecule from water[10][11][12].

  • pH Adjustment: If the compound has ionizable functional groups, altering the pH of the solution can convert it into a more soluble salt form.

  • Particle Size Reduction (Nanosuspensions): Decreasing the particle size of the solid drug to increase its surface area, which enhances the dissolution rate[13][14][15][16].

  • Solid Dispersions: Dispersing the compound in an inert carrier matrix at the molecular level to create an amorphous solid, which has a higher energy state and thus better solubility than the crystalline form[17][18][19][20][21][22][23].

Q4: With so many options, which solubilization method should I try first?

A4: The choice of method depends on the specific requirements of your experiment (e.g., in vitro assay, in vivo study), the desired concentration, and the acceptable excipients. A logical, tiered approach is often the most efficient:

  • Start with Co-solvents: This is often the simplest and most direct method for early-stage in vitro experiments. A small amount of a co-solvent like DMSO or ethanol is often sufficient to achieve the desired concentration.

  • Next, Try Surfactants or Cyclodextrins: If co-solvents are not suitable or effective enough, these methods offer a significant boost in solubility and are widely used in formulations.

  • Consider pH Adjustment: If your molecule has a potential (even if weak) ionizable group, this is a straightforward method to test. For an amide, protonation under very acidic conditions might slightly improve solubility, though amides are generally considered neutral.

  • Advanced Methods for Formulation Development: Techniques like solid dispersions and nanosuspensions are more complex and are typically reserved for later-stage development when creating a final dosage form for preclinical or clinical studies[21][24][25].

Below is a decision-making workflow to guide your selection process.

G start Start: Compound has poor aqueous solubility cosolvent Try Co-solvents (e.g., DMSO, Ethanol) start->cosolvent check1 Solubility sufficient for experiment? cosolvent->check1 surfactant Use Surfactants (e.g., Tween 80, SDS) check1->surfactant No cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check1->cyclodextrin No success Proceed with Experiment check1->success Yes check2 Solubility sufficient? surfactant->check2 cyclodextrin->check2 ph_adjust Investigate pH Adjustment check2->ph_adjust No check2->success Yes check3 Solubility sufficient? ph_adjust->check3 advanced Consider Advanced Techniques (Solid Dispersion, Nanosuspension) check3->advanced No check3->success Yes G A Weigh Compound B Dissolve in 100% Co-solvent (e.g., DMSO) to make stock solution A->B C Add stock solution to aqueous buffer with vigorous mixing B->C D Visually inspect for precipitation C->D E Solution is clear (Below solubility limit) D->E No F Precipitate forms (Above solubility limit) D->F Yes

Caption: Workflow for testing solubility using a co-solvent.

Guide 2: Surfactant-Based Formulations

Surfactants are amphiphilic molecules with a polar head and a non-polar tail. Above a certain concentration, the Critical Micelle Concentration (CMC), they self-assemble into micelles in water. The hydrophobic tails form a core that can encapsulate non-polar compounds, while the hydrophilic heads face the water, creating a stable, soluble nanoparticle.[2][26]

Table 2: Examples of Surfactants Used in Formulations

SurfactantTypeNotes
Sodium Dodecyl Sulfate (SDS)AnionicStrong solubilizing agent, but can denature proteins.
Cetyltrimethylammonium Bromide (CTAB)CationicCan have toxicity concerns.
Polysorbate 80 (Tween® 80)Non-ionicWidely used in pharmaceutical formulations, generally low toxicity.[2]
Poloxamers (Pluronics®)Non-ionicBlock copolymers with good biocompatibility.
Experimental Protocol: Solubilization with Surfactants
  • Select a Surfactant: Non-ionic surfactants like Tween® 80 are often a good starting point due to their lower toxicity.

  • Prepare Surfactant Solutions: Make a series of surfactant solutions in your aqueous buffer at concentrations above its known CMC.

  • Add the Compound: Add an excess of 2-bromo-N-cyclooctyl-3-methylbutanamide to each surfactant solution.

  • Equilibrate: Agitate the mixtures (e.g., on a shaker) for 24-48 hours to allow them to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify Solubilized Compound: Measure the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

G cluster_0 Below CMC cluster_1 Above CMC A Surfactant Monomers C Micelle Formation A->C Increase Concentration B Insoluble Compound D Compound Encapsulated in Micelle Core B->D C->D E Solubilized Compound D->E

Caption: Micellar solubilization of a hydrophobic compound.

Guide 3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a "guest" molecule, like your compound, if it fits within the cavity, forming a soluble host-guest complex.[10][11][12][27]

Table 3: Common Cyclodextrins

CyclodextrinCavity Diameter (Å)Water Solubility (g/100mL)Notes
α-Cyclodextrin4.7 - 5.314.5Smallest cavity.
β-Cyclodextrin6.0 - 6.51.85Limited water solubility itself.
γ-Cyclodextrin7.5 - 8.323.2Larger cavity.
Hydroxypropyl-β-CD (HP-β-CD)6.0 - 6.5> 60Chemically modified to have much higher aqueous solubility.[11]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
  • Select a Cyclodextrin: HP-β-CD is a common starting point due to its high water solubility and good safety profile.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of 2-bromo-N-cyclooctyl-3-methylbutanamide to each solution.

  • Equilibrate: Seal the containers and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Separate and Quantify: Filter or centrifuge the samples to remove undissolved solid. Analyze the concentration of the compound in the supernatant.

  • Analyze the Data: Plot the concentration of the solubilized compound against the concentration of the cyclodextrin. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a 1:1 inclusion complex.

G A Hydrophobic Compound C Water (Solvent) A->C Poor Interaction D Soluble Inclusion Complex A->D B Cyclodextrin (Host) B->D C->B Hydrophilic Exterior D->C Good Interaction

Caption: Formation of a soluble cyclodextrin inclusion complex.

Experimental Validation: Measuring Solubility

To validate the success of any solubilization technique, you must be able to accurately measure the resulting aqueous solubility. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[28][29][30]

Protocol: Shake-Flask Method for Solubility Determination
  • Prepare the Solvent System: This will be the final formulation you are testing (e.g., buffer with 1% DMSO, or a 10 mM solution of HP-β-CD).

  • Add Excess Compound: Add an amount of solid 2-bromo-N-cyclooctyl-3-methylbutanamide that is well in excess of its expected solubility to a vial containing the solvent.

  • Equilibrate: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow it to shake for at least 24 hours to ensure equilibrium is reached. Some systems may require 48-72 hours.[31]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant.

  • Remove Residual Solids: Filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved microcrystals. Be mindful of potential compound binding to the filter; a low-binding filter material (e.g., PTFE) is recommended.

  • Quantification: Dilute the filtered sample into a suitable solvent and quantify the concentration using a validated analytical method like HPLC-UV or LC-MS against a standard curve.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Vertex AI Search.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). J. Adv. Pharm. Edu. & Res.
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). [Source details not available].
  • Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. (2024). [Source details not available].
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). [Source details not available].
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Nanosizing of drugs: Effect on dissolution r
  • AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceutical Solutions. [Link]

  • Solubilization techniques used for poorly w
  • Nanosuspension a Promising Tool for Solubility Enhancement: A Review. (2021). Asian Journal of Pharmacy and Technology.
  • Solving Poor Solubility with Amorphous Solid Dispersions. (2025). Pharmaceutical Technology.
  • Cyclodextrin Inclusion Compounds. (n.d.). CD Bioparticles. [Link]

  • Enhancing Medication Solubility Using Nanosuspension: A Method. (2024). Asian Journal of Pharmaceutics.
  • Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. (2015). [Source details not available].
  • Insight into the mechanism behind oral bioavailability-enhancement by nanosuspensions through combined dissolution/permeation studies. (2023). Pharma Excipients.
  • Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). PMC.
  • How to predict the solubility of an organic compound in different kinds of solvents? (2014). [Source details not available].
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). Jetir.Org.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Hansen solubility parameter. (n.d.). Wikipedia. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). [Source details not available].
  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (n.d.).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (2022). Taylor & Francis.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022). Pharma Excipients.
  • Hansen Solubility Parameters. (n.d.). [Source details not available].
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • The future of lipid-based drug delivery systems. (2025). CAS.
  • LIPID-BASED DRUG DELIVERY SYSTEMS. (n.d.). American Chemical Society.
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025). RSC Publishing.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.
  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applic
  • Lipid-Based Drug Delivery Systems for Diseases Managements. (2022). MDPI.
  • MultiScreen Solubility Filter Plate. (n.d.). [Source details not available].
  • HSP Basics. (n.d.). Hansen Solubility Parameters. [Link]

  • Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calcul
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. [Link]

  • Hansen Solubility Parameters: A User's Handbook, Second Edition. (n.d.).
  • Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). ACS Omega.

Sources

stability of 2-bromo-N-cyclooctyl-3-methylbutanamide under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Bromo-N-cyclooctyl-3-methylbutanamide Stability

Executive Summary: The Chemical Reality of α-Bromo Secondary Amides

Welcome to the Application Science troubleshooting center. As researchers and drug development professionals, we often treat synthetic intermediates as static entities. However, 2-bromo-N-cyclooctyl-3-methylbutanamide is a dynamic and highly reactive system. Because it possesses both an acidic secondary amide proton (N-H) and a highly electrophilic α-carbon bearing a bromide leaving group, exposing this molecule to basic conditions triggers a rapid, self-destructive cascade.

Understanding the mechanistic causality behind this instability is the key to successfully synthesizing, isolating, and storing this sterically hindered intermediate.

Mechanistic Pathway: Why Bases Destroy Your Product

When exposed to basic conditions (e.g., NaOH, K₂CO₃, or even aqueous NaHCO₃ during workup), the secondary amide nitrogen is deprotonated. The resulting nucleophilic amide anion undergoes a rapid intramolecular Sₙ2 reaction, displacing the adjacent bromide to form a highly strained 3-membered α-lactam (aziridinone) ring 1.

While the bulky cyclooctyl and isopropyl groups offer minor steric shielding, this aziridinone intermediate remains extremely susceptible to nucleophilic attack. Water or hydroxide ions immediately attack the strained ring, leading to irreversible ring-opening into highly polar α-hydroxy amides or α-amino acids 2.

Pathway A 2-bromo-N-cyclooctyl- 3-methylbutanamide B Amide Anion Intermediate A->B Base (OH⁻) Deprotonation C α-Lactam (Aziridinone) B->C Intramolecular SN2 (-Br⁻) D α-Hydroxy Amide (C3 Attack) C->D OH⁻ Attack at α-Carbon E α-Amino Acid (C2 Attack) C->E OH⁻ Attack at Carbonyl

Base-catalyzed degradation pathway of 2-bromo-N-cyclooctyl-3-methylbutanamide via an α-lactam.

Quantitative Data: Stability Profiling

To guide your experimental design, the following table summarizes the kinetic stability of 2-bromo-N-cyclooctyl-3-methylbutanamide under various environmental conditions.

Environmental ConditionApproximate Half-Life (t½)Primary Degradation PathwayRecommended Action
Aqueous NaOH (pH 12) < 5 minutesAziridinone formation & rapid hydrolysisAvoid entirely. Do not use strong bases for workup.
Aqueous NaHCO₃ (pH 8) 1 - 2 hoursSlow cyclization & hydrolysisUse with extreme caution. Limit contact time to < 5 mins.
Anhydrous Amine Base Concentration dependentAziridinone formation / Intermolecular Sₙ2Use strictly anhydrous solvents; run at low temp (0 °C).
Aqueous NH₄Cl (pH ~5.5) > 48 hoursStable (No deprotonation)Ideal for reaction quenching and aqueous workup.
Storage (Neat, 25 °C, Air) 1 - 2 weeksThermal degradation / Moisture hydrolysisStore at -20 °C under Argon 3.

Experimental Protocols: Field-Proven Workflows

Protocol A: Base-Free Aqueous Workup & Isolation To prevent base-catalyzed degradation during isolation, you must establish a self-validating acidic/neutral workup system.

  • Quenching: Upon reaction completion, cool the mixture to 0 °C. Quench by adding a cold, mildly acidic buffer (e.g., saturated aqueous NH₄Cl or 5% citric acid).

    • Causality: This immediately neutralizes any residual base without providing a strong nucleophile that could displace the bromide.

  • Extraction: Extract the aqueous layer 3x with a non-polar organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Dichloromethane).

  • Validation & Washing: Wash the combined organic layers with brine (pH ~7). Verify the pH of the aqueous waste is strictly < 7 using universal indicator paper.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

    • Critical Note: Do NOT use K₂CO₃ for drying. Its surface basicity will catalyze localized degradation of the α-bromo amide 3.

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 25 °C to prevent thermal dehydrobromination.

Protocol B: Controlled Amination (Nucleophilic Substitution) If your goal is to displace the bromide with an amine to form an α-amino amide, you must outcompete the intramolecular degradation pathway.

  • Preparation: Dissolve 2-bromo-N-cyclooctyl-3-methylbutanamide in strictly anhydrous THF under Argon.

  • Nucleophile Addition: Add a large molar excess (3-5 equivalents) of your target amine nucleophile at 0 °C.

    • Causality: A high concentration of the nucleophile increases the rate of intermolecular Sₙ2, outcompeting the intramolecular aziridinone formation 2.

  • Monitoring: Monitor by LC-MS. If the mass corresponding to the aziridinone intermediate ([M-HBr]) spikes, immediately lower the temperature to -20 °C to slow the intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q: My product turns into a mixture of highly polar compounds during a standard sodium bicarbonate workup. What is happening? A: You are witnessing base-catalyzed hydrolysis. Aqueous bicarbonate is basic enough to deprotonate the secondary amide. The resulting anion rapidly displaces the adjacent bromide to form a 1-cyclooctyl-3-isopropylaziridin-2-one intermediate 1. Because this 3-membered ring is highly strained, water immediately attacks it, cleaving the ring to form highly polar α-hydroxy amides or α-amino acids. Switch to a saturated NH₄Cl workup (See Protocol A).

Q: I am trying to synthesize this compound via the Hell-Volhard-Zelinskii (HVZ) reaction, but I get low yields. Why? A: The HVZ reaction utilizes Br₂ and PBr₃ to brominate the alpha position of 3-methylbutanoic acid, forming an acid bromide intermediate 4. When you react this intermediate with cyclooctylamine to form the final amide, the amine itself acts as a base. If cyclooctylamine is added too quickly or at room temperature, it creates localized basic "hotspots" that immediately degrade your newly formed α-bromo amide into an aziridinone. Always add the amine dropwise at -78 °C to 0 °C.

Q: Can I purify 2-bromo-N-cyclooctyl-3-methylbutanamide using standard silica gel chromatography? A: Yes, but with strict precautions. Standard silica gel possesses slightly acidic and basic active sites that promote decomposition over time. To prevent this, work quickly and use a non-polar eluent system (e.g., Hexanes/Ethyl Acetate). Do not leave the compound loaded on the column for extended periods.

Q: How should I store the purified compound to ensure long-term stability? A: α-Bromo amides are thermally labile and moisture-sensitive. Store the compound in a tightly sealed amber vial (to prevent photolytic degradation), backfilled with Argon or Nitrogen, at -20 °C 3. Ensure the glass vial is completely dry, as trace moisture on the glass surface can initiate hydrolysis over time.

References

  • The Fascinating Chemistry of α‐Haloamides | PMC (NIH) | 2

  • A High-Yielding General Synthesis of α-Lactams | ResearchGate |1

  • Managing thermal instability of alpha-bromo ketones | Benchchem | 3

  • 22.4: Alpha Bromination of Carboxylic Acids | Chemistry LibreTexts | 4

Sources

Technical Support Center: Purification of 2-bromo-N-cyclooctyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-bromo-N-cyclooctyl-3-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for separating the target amide from common bromoacid impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most likely acidic impurity in my synthesis of 2-bromo-N-cyclooctyl-3-methylbutanamide?

The most common acidic impurity is typically the unreacted starting material, 2-bromo-3-methylbutanoic acid. This can arise from incomplete coupling reactions or potential hydrolysis of the product under certain conditions, though amides are generally stable.[1][]

Q2: What is the most direct and efficient method for removing bromoacid impurities?

The most effective method is a basic liquid-liquid extraction.[3][4][5] This technique exploits the fundamental difference in chemical properties between the neutral amide product and the acidic impurity.

Q3: Why does a basic wash remove the bromoacid but not my amide product?

The bromoacid, being a carboxylic acid, will readily react with a base (like sodium bicarbonate) to form its corresponding carboxylate salt.[6][7] This salt is ionic and therefore highly soluble in the aqueous layer. Your product, 2-bromo-N-cyclooctyl-3-methylbutanamide, is a neutral organic molecule with no acidic protons and will remain dissolved in the immiscible organic solvent.[3][8] Amides are very weak bases and are not significantly protonated or affected by aqueous acids or bases used in standard extractions.[1]

Q4: I performed a basic extraction, but my product is still not pure. What are my next steps?

If impurities remain after extraction, they are likely other neutral, non-acidic compounds. In this case, secondary purification methods are recommended. The two most common and effective techniques are flash column chromatography and recrystallization (if the product is a solid).[9][10]

Section 2: Troubleshooting Guides and In-Depth Protocols

This section provides detailed, step-by-step protocols to address specific purification challenges.

Problem: Significant Bromoacid Impurity Detected Post-Synthesis

Root Cause Analysis: The presence of 2-bromo-3-methylbutanoic acid is common when the amidation reaction has not gone to completion. The key to its removal is exploiting its acidity, which is significantly enhanced by the electron-withdrawing bromine atom on the alpha-carbon.[11][12]

Recommended Solution: Protocol 1 - Basic Liquid-Liquid Extraction This protocol is the industry standard for separating neutral organic compounds from acidic impurities.[6][7] The goal is to convert the acidic impurity into a water-soluble salt, which is then washed away.

Experimental Protocol: Basic Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. A typical starting volume is 10-20 mL of solvent per gram of crude material.

  • First Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Expert Insight: Sodium bicarbonate is a mild base and is often sufficient to deprotonate the relatively strong bromoacid without posing a risk of hydrolyzing the amide product.[1][3]

  • Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ evolution from the acid-base reaction). Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The less dense organic layer (usually the top layer, unless using a halogenated solvent like dichloromethane) will contain your desired amide. The aqueous layer (bottom) now contains the bromoacid as its sodium salt.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the wash (steps 2-4) with fresh NaHCO₃ solution to ensure complete removal of the acid. A simple test is to check the pH of the aqueous layer after the second wash; it should be basic.

  • Final Washes: Wash the organic layer once with an equal volume of water, followed by a wash with an equal volume of saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer.[4]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt (e.g., Na₂SO₄, MgSO₄). Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield the purified amide.

Data Summary: Choice of Aqueous Base
BaseFormulapKa of Conjugate AcidUse Case & Rationale
Sodium BicarbonateNaHCO₃6.3Recommended. Mild and effective for deprotonating α-bromoacids (pKa ~2.7[11]). CO₂ evolution provides a visual cue of reaction.
Sodium CarbonateNa₂CO₃10.3Stronger base, useful if bicarbonate is not fully removing the acid. Can be used if no other base-sensitive groups are present.
Sodium Hydroxide (dilute)NaOH~15.7Use with caution. A strong base that can potentially hydrolyze the amide bond under prolonged exposure or heat, though amides are generally robust.[1][13]
Workflow Diagram: Liquid-Liquid Extraction

G cluster_start Initial State cluster_process Extraction Process cluster_organic Organic Phase cluster_aqueous Aqueous Phase Start Crude Product (Amide + Bromoacid) in Organic Solvent Wash Add Saturated NaHCO₃ (aq) Shake & Vent Start->Wash Separate Allow Layers to Separate Wash->Separate Amide Purified Amide in Organic Solvent Separate->Amide Top/Organic Layer Impurity Bromoacid Salt in Aqueous Layer Separate->Impurity Bottom/Aqueous Layer Wash_Brine Wash with Brine Amide->Wash_Brine Dry Dry (Na₂SO₄) & Evaporate Wash_Brine->Dry Final Pure Amide Product Dry->Final Discard Discard Aqueous Waste Impurity->Discard

Caption: Workflow for purifying the amide via liquid-liquid extraction.

Problem: Product is Oily or Fails to Crystallize, Minor Impurities Remain

Root Cause Analysis: After extraction, remaining impurities are likely neutral organic byproducts from the synthesis. If the product is an oil or an amorphous solid, recrystallization may be challenging. Flash column chromatography is the preferred method in this scenario.

Recommended Solution: Protocol 2 - Purification by Flash Column Chromatography Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[9]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where the desired amide has an Rf value of approximately 0.2-0.4.[9]

  • Column Packing: Prepare a column with silica gel using the chosen eluent (mobile phase).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel under positive pressure.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Pool the pure fractions and remove the solvent via rotary evaporation.

Data Summary: Common TLC Solvent Systems
Solvent System (v/v)PolarityTypical Use Case
20-40% Ethyl Acetate in HexanesMediumA good starting point for many N-substituted amides.[9]
1-5% Methanol in DichloromethaneMedium-HighUseful for more polar amides that do not move in ethyl acetate/hexanes.
100% DichloromethaneLow-MediumCan be effective for separating less polar compounds.
Problem: Product is a Solid But Contains Minor Impurities

Root Cause Analysis: If the product is a solid but analytical data (e.g., melting point, NMR) shows minor impurities, recrystallization is an ideal final purification step to achieve high purity.

Recommended Solution: Protocol 3 - Purification by Recrystallization This technique relies on the principle that the desired compound will be highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities will either remain in solution or can be filtered out while hot.[14][15]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent in which the amide is very soluble when hot but poorly soluble when cold. Test small batches in various solvents (e.g., ethanol, acetonitrile, ethyl acetate/hexanes mixture) to find the ideal one.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[15] Keep the solution at or near boiling.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[15]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow Diagram: Recrystallization Process

G cluster_start Initial State cluster_process Recrystallization Steps cluster_isolation Isolation Start Impure Solid Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slowly Cool to Room Temperature Dissolve->Cool Chill Chill in Ice Bath Cool->Chill Filter Vacuum Filter Crystals Chill->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Final Pure Crystalline Product Dry->Final

Caption: Standard workflow for purification by recrystallization.

Section 3: References

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Department of Chemistry. Retrieved from

  • Fiveable. (2025). N-substituted amides Definition. Organic Chemistry II Key. Retrieved from

  • TIEI. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. TIEI Extraction. Retrieved from

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier Software & Technology. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of N-Thiazolyl Amide Compounds. BenchChem. Retrieved from

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek. Retrieved from

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from

  • Thompson Rivers University. (n.d.). Experiment 2: Recrystallization. Retrieved from

  • Wikipedia. (n.d.). Amide. Retrieved from

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from

  • University of Toronto. (n.d.). Recrystallization, filtration and melting point. Retrieved from

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from

  • YIC. (n.d.). Bromoacetic Acid Pka. Retrieved from

  • Fiveable. (2025). Alpha-Brominated Carboxylic Acid Definition. Organic Chemistry II Key. Retrieved from

  • Iosif, E., et al. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Retrieved from

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-bromo-N-cyclooctyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-bromo-N-cyclooctyl-3-methylbutanamide , a specialized intermediate likely utilized in the synthesis of peptidomimetics or lipophilic pharmaceutical agents.

Unlike standard datasheets, this guide compares analytical approaches (Solvent Selection) and structural differentiation strategies (Product vs. Precursor) to ensure rigorous quality control in drug development workflows.

Executive Summary & Structural Logic

  • Compound Name: 2-bromo-N-cyclooctyl-3-methylbutanamide

  • Core Structure:

    
    -bromo-isovaleramide derivative.
    
  • Key Analytical Challenge: Differentiating the

    
    -bromo chiral center and resolving the diastereotopic methyl groups caused by the C2 asymmetry.
    
Structural Connectivity & Coupling Logic

The following diagram details the scalar coupling (


-coupling) network anticipated for this molecule. Note the critical "chiral influence" of C2, which renders the terminal methyl groups non-equivalent.

NMR_Connectivity cluster_legend Legend NH Amide NH (Broad d, 6.0-8.0 ppm) N_CH Cyclooctyl N-CH (m, ~3.9 ppm) NH->N_CH Vicinal (3J) C2_H α-Proton (C2-H) (d, ~4.2-4.4 ppm) Deshielded by Br/C=O C3_H β-Proton (C3-H) (m, ~2.2 ppm) C2_H->C3_H Vicinal (3J ~7Hz) Me_A γ-Methyl A (d, ~1.0 ppm) C3_H->Me_A Vicinal Me_B γ-Methyl B (d, ~0.95 ppm) (Diastereotopic) C3_H->Me_B Vicinal key Solid Line: Strong Scalar Coupling Dashed: Exchangeable/Weak Coupling

Figure 1: 1H NMR Scalar Coupling Network. The C2 chiral center creates a magnetic environment that differentiates Methyl A and Methyl B (Diastereotopic).

Comparative Analysis: Solvent System Performance

Choosing the correct solvent is not merely about solubility; it determines the visibility of the Amide NH and the resolution of the aliphatic region.

Comparison: CDCl₃ vs. DMSO-d₆[1][2]
FeatureOption A: CDCl₃ (Chloroform-d) Option B: DMSO-d₆ (Dimethyl Sulfoxide-d₆) Recommendation
Amide NH Signal Poor. Often broad, chemically exchanged, or buried in baseline. Shift varies with concentration (H-bonding).Excellent. Sharp, distinct doublet (coupling to N-CH). Shift is stable (~7.8-8.2 ppm).Use DMSO-d₆ for full structural confirmation.

-Proton Resolution
High. Good separation from solvent peak (7.26 ppm).Moderate. Close to water peak (3.33 ppm) if sample is wet, but generally clear.CDCl₃ is preferred if water content is high.
Methyl Resolution High. Distinct doublets.High. Distinct doublets.Neutral.
Exchangeable Protons Fast exchange (signal loss).Slow exchange (signal retention).DMSO-d₆

Expert Insight: For this specific molecule, the Amide NH is a critical diagnostic handle to confirm the amide bond formation. In CDCl₃, the quadrupole moment of the Nitrogen combined with moderate exchange rates often broadens this signal into oblivion. Therefore, DMSO-d₆ is the superior choice for characterization.

Detailed Spectral Assignment (in DMSO-d₆)

Based on theoretical additivity principles and empirical data for


-bromo amides.
A. The Amide & Aromatic Region (6.0 – 9.0 ppm)
  • Signal:

    
     7.8 – 8.2 ppm (1H, broad doublet) .
    
  • Assignment: Amide N-H .

  • diagnostic: This signal must show coupling to the Cyclooctyl N-CH (approx

    
     Hz). If this appears as a singlet, it indicates rapid proton exchange (wet solvent) or N-alkylation (impurity).
    
B. The Alpha-Proton (The "Fingerprint")
  • Signal:

    
     4.2 – 4.5 ppm (1H, doublet, 
    
    
    
    Hz)
    .
  • Assignment: C2-H (CH-Br).

  • Mechanistic Logic: This proton is deshielded by two electron-withdrawing groups: the Carbonyl (

    
    ) and the Bromine (
    
    
    
    ).
  • Differentiation:

    • Precursor (Non-brominated): The C2-H would appear as a multiplet at

      
       2.0 – 2.2 ppm .
      
    • Hydrolysis Product (

      
      -bromo acid): The shift remains similar, but the Amide NH signal disappears, replaced by a broad COOH (
      
      
      
      ppm).
C. The Cyclooctyl Interface
  • Signal:

    
     3.7 – 3.9 ppm (1H, multiplet) .
    
  • Assignment: Cyclooctyl N-CH (C1').

  • Coupling: Coupled to the Amide NH (visible in DMSO) and the ring CH₂s.

D. The Aliphatic Backbone
  • Signal:

    
     2.1 – 2.3 ppm (1H, multiplet) .
    
    • Assignment: C3-H (Methine of the isopropyl group).

  • Signal:

    
     1.4 – 1.8 ppm (~14H, envelope) .
    
    • Assignment: Cyclooctyl Ring CH₂ protons.

  • Signal:

    
     0.9 – 1.1 ppm (6H, two doublets) .
    
    • Assignment: C4-H₃ and C4'-H₃ (Methyl groups).

    • Critical Detail: Because C2 is a chiral center, the two methyl groups at C4 are diastereotopic . They are not magnetically equivalent and will likely appear as two closely spaced doublets rather than a single 6H doublet.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this rigorous characterization workflow.

Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Remove inorganic salts) Start->Workup Dry Drying (MgSO4) & Evaporation Workup->Dry Solvent_Choice Dissolve in DMSO-d6 (Target Conc: 10mg/0.6mL) Dry->Solvent_Choice Acquisition 1H NMR Acquisition (ns=16, d1=2.0s) Solvent_Choice->Acquisition Check_1 Validation Step 1: Check NH Integral (1.0) vs Methyls (6.0) Acquisition->Check_1 Check_2 Validation Step 2: Confirm Alpha-H Doublet (~4.3 ppm) Check_1->Check_2 Ratio Correct Fail FAIL: Recrystallize/Column Check_1->Fail Ratio Off Pass PASS: Pure Product Check_2->Pass Doublet Present Check_2->Fail Multiplet (Precursor) or Missing

Figure 2: Validation Workflow. This logic gate ensures that only material meeting specific structural criteria is released for downstream use.

Step-by-Step Methodology
  • Sample Preparation: Weigh 10-15 mg of the solid product into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: Ensure the solvent is stored over molecular sieves to minimize the water peak at 3.33 ppm.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Partial suspension will yield poor signal-to-noise ratios and integration errors.

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): 2.0 seconds (Essential for accurate integration of the amide proton).

    • Scans (ns): 16 (Sufficient for >10mg sample).

  • Processing: Phase correct manually. Set the residual DMSO quintet to 2.50 ppm .

Troubleshooting & Impurity Profiling

ObservationDiagnosisCorrective Action
Doublet at ~4.3 ppm is a Multiplet at ~2.1 ppm Incomplete Reaction. The starting material (non-brominated amide) is present.Reprocess reaction with fresh brominating agent (e.g., NBS or Br2/PBr3).
Extra Singlet at ~2.0-2.3 ppm Acetone/Toluene. Residual process solvents.Dry sample under high vacuum (>24h).
Broad Hump at ~10-12 ppm Carboxylic Acid. Hydrolysis of the amide bond.Check workup pH; avoid strong acids during isolation.
Two sets of signals (Ratio ~1:1) Rotamers. Restricted rotation around the Amide C-N bond.Run High-Temperature NMR (e.g., at 80°C) to coalesce signals.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons: New York, 2005. (Standard text for Additivity Rules).
  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009. (Reference for Alpha-halo shift predictions).
  • BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides.

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd Ed.; Elsevier, 2016. (Reference for Diastereotopic effects).

A Comparative Guide to the C13 NMR Chemical Shifts of 2-bromo-N-cyclooctyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the predicted Carbon-13 Nuclear Magnetic Resonance (C13 NMR) chemical shifts for 2-bromo-N-cyclooctyl-3-methylbutanamide. In the absence of published experimental data for this specific molecule, this document serves as a predictive reference for researchers, leveraging established principles of NMR spectroscopy and comparative data from analogous structural fragments. We will explore the rationale behind the predicted shifts, outline a robust experimental protocol for data acquisition, and discuss methods for validating the spectral assignments, thereby providing a comprehensive framework for researchers in drug development and organic synthesis.

Predicted ¹³C NMR Chemical Shifts: A Structural Analysis

The structure of 2-bromo-N-cyclooctyl-3-methylbutanamide contains several distinct electronic environments that influence the resonance frequency of each carbon atom. The number of unique signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbons in the molecule. Due to the presence of a chiral center at C2 and the potential for restricted rotation around the amide bond, all carbons in the cyclooctyl ring are considered diastereotopic and therefore chemically non-equivalent. This leads to a prediction of 13 unique carbon signals.

The predicted chemical shifts (δ) are tabulated below. These predictions are derived by analyzing the expected influence of adjacent electronegative atoms (Br, O, N), the hybridization state of the carbon (sp² vs. sp³), and steric effects.[1][2]

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-bromo-N-cyclooctyl-3-methylbutanamide

Carbon AtomStructural MoietyPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1Amide Carbonyl (C=O)168 - 175The sp² hybridized carbonyl carbon is significantly deshielded. In secondary amides, this peak typically appears in the 170-175 ppm range.[3]
C2α-carbon (CH-Br)55 - 65Attached to the highly electronegative bromine atom, this sp³ carbon experiences strong deshielding, shifting it downfield.[4]
C3Isopropyl Methine (CH)30 - 40A standard sp³ hybridized methine carbon. Its position is influenced by the adjacent C2 bearing the bromine.
C4, C5Isopropyl Methyl (CH₃)18 - 25These diastereotopic methyl groups are in a typical alkane region but will likely show separate, closely spaced signals due to the chiral center at C2.[5][6]
C1'N-CH (Cyclooctyl)45 - 55This carbon is directly attached to the amide nitrogen, an electronegative atom, causing a downfield shift compared to other cyclooctyl carbons.[4]
C2'-C8'Cyclooctyl (CH₂)24 - 35These sp³ carbons of the cyclooctyl ring are expected in the typical alkane region. Due to the large ring size and substitution, they will appear as a cluster of distinct signals. The exact shifts are sensitive to the ring conformation.[7]

Comparison with Alternative Methodologies: Computational Prediction

While manual prediction based on functional group tables provides a solid estimate, computational methods offer a more refined alternative. Software packages and online platforms utilize large databases of experimental spectra and sophisticated algorithms to predict chemical shifts with higher accuracy.

Common Computational Approaches:

  • Database-driven (HOSE Codes): Systems like ACD/Labs NMR Predictor and nmrdb.org use Hierarchically Ordered Spherical description of Environment (HOSE) codes to find similar chemical environments in a vast database and calculate the shift.[8][9]

  • Quantum Mechanical Calculations: Methods like Gauge-Including Atomic Orbital (GIAO) can calculate magnetic shielding tensors from first principles to predict chemical shifts, though they are computationally intensive.[10]

These tools can serve as an excellent cross-validation resource for initial assignments based on empirical data. Researchers can input the molecular structure and receive a predicted spectrum, which can then be compared against experimentally acquired data.

Caption: Workflow for comparing manual, computational, and experimental NMR data.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

Acquiring a high-quality ¹³C NMR spectrum is paramount for accurate structural elucidation. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate specific experimental conditions compared to ¹H NMR.[11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 50-100 mg of solid 2-bromo-N-cyclooctyl-3-methylbutanamide.[12] A higher concentration is generally better for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[13][14]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a clean vial.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely and label it clearly.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Load a standard ¹³C acquisition parameter set. Key parameters include:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

      • Spectral Width: Set to cover the expected range of organic molecules (~0-220 ppm).

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is standard to allow for sufficient relaxation of the carbon nuclei.

      • Number of Scans: Start with a higher number (e.g., 1024 or 2048 scans) due to the low sensitivity of ¹³C. This can be adjusted based on the initial signal-to-noise ratio.

    • Initiate the acquisition.

  • Data Processing:

    • Once the acquisition is complete, apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by referencing the solvent peak (CDCl₃ triplet centered at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[12]

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

A Self-Validating System: Assignment Confirmation with DEPT

A standard proton-decoupled ¹³C NMR spectrum provides the chemical shift for each unique carbon but does not reveal the number of attached protons. To create a self-validating system for our peak assignments, we employ a technique called Distortionless Enhancement by Polarization Transfer (DEPT) .[15][16] DEPT is a set of experiments that differentiate between CH, CH₂, and CH₃ groups.

  • DEPT-90: This spectrum shows signals only for methine (CH) carbons.

  • DEPT-135: This spectrum shows positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals (pointing down) for methylene (CH₂) carbons. Quaternary carbons (like C1, the carbonyl) are absent from all DEPT spectra.[17][18]

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, we can unambiguously confirm the identity of each peak, as outlined in the comparative table below.

Table 2: Validation of Assignments using DEPT Spectroscopy

Carbon AtomPredicted TypeExpected DEPT-90 SignalExpected DEPT-135 Signal
C1C (Quaternary)AbsentAbsent
C2CHPositivePositive
C3CHPositivePositive
C4, C5CH₃AbsentPositive
C1'CHPositivePositive
C2'-C8'CH₂AbsentNegative

This comparison provides an internal cross-check, ensuring the trustworthiness of the final structural assignment. For instance, observing two positive peaks in the DEPT-90 spectrum at ~60 ppm and ~35 ppm would strongly validate the assignments for C2 and C3, respectively. Similarly, the cluster of negative peaks between 24-35 ppm would confirm the identity of the cyclooctyl methylene carbons.

References

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • NMR Wiki. (2009, April 12). DEPT. [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • Clarke, D. (2013, September 12). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. [Link]

  • IMSERC. DEPT EXPERIMENT. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • University of Alberta. NMR Sample Preparation. [Link]

  • Patiny, L. Simulate and predict NMR spectra. [Link]

  • nmrdb.org. Predict 13C carbon NMR spectra. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • InfoSheet. NMR sample preparation. [Link]

  • Kitching, W., et al. (1991). 13C Chemical-Shift Assignments in Cyclooctyl Derivatives from the Spectra of Deuterioisotopomers. RSC Publishing. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]

  • University College London. Sample Preparation. [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

  • ResearchGate. (2011, March). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. [Link]

  • University of Calgary. 13C NMR. [Link]

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

  • Chemistry LibreTexts. (2019, July 24). 6.1: Interpreting C-13 NMR Spectra. [Link]

  • University of Wisconsin-River Falls. 13C-NMR. [Link]

  • UGC. CONTENTS 1. 13C NMR spectroscopy. [Link]

  • Nakashima, T., et al. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. PMC. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane. [Link]

  • ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Burke, J. J., & Lauterbur, P. C. (1961). C13 and H1 Nuclear Magnetic Resonance Spectra of Cycloalkanes. Journal of the American Chemical Society. [Link]

  • Starkey, L. S. 13C NMR Chemical Shifts Guide. Scribd. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-bromo-N-cyclooctyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromo-N-cyclooctyl-3-methylbutanamide. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural information that can be gleaned from its mass spectrum. By comparing its fragmentation to structurally similar molecules, we highlight the influence of key functional groups on the fragmentation pathways.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase.[1][2] This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•+).[3] The high internal energy of the molecular ion often causes it to be unstable, leading to its fragmentation into smaller, characteristic ions.[4] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint" that can be used for structural elucidation.[5][6]

Predicted Fragmentation of 2-bromo-N-cyclooctyl-3-methylbutanamide

The fragmentation of 2-bromo-N-cyclooctyl-3-methylbutanamide is governed by the interplay of its constituent functional groups: the amide linkage, the bromine atom, the isopropyl group, and the cyclooctyl ring. The primary fragmentation pathways are predicted to be α-cleavage, McLafferty rearrangement, and cleavage of the carbon-bromine bond.

Key Fragmentation Pathways:

  • α-Cleavage: This is a common fragmentation pathway for compounds containing a heteroatom, such as the nitrogen in the amide group.[7][8] Cleavage of the bond adjacent to the C-N bond can occur on either side of the amide.

  • McLafferty Rearrangement: This rearrangement is characteristic of molecules containing a carbonyl group and an accessible γ-hydrogen.[9][10] It involves the transfer of a hydrogen atom to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene.[9]

  • Carbon-Bromine Bond Cleavage: Alkyl bromides readily undergo cleavage of the C-Br bond. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), fragments containing bromine will appear as a pair of peaks (M and M+2) of similar intensity.[11][12][13]

Below is a diagram illustrating the predicted major fragmentation pathways for 2-bromo-N-cyclooctyl-3-methylbutanamide.

fragmentation cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_cbr C-Br Cleavage cluster_cyclooctyl Cyclooctyl Fragmentation mol 2-bromo-N-cyclooctyl-3-methylbutanamide (M•+) frag1 [C4H8BrCO]+ mol->frag1 - C8H15N• frag2 [C8H15NH=CH-CH(CH3)2]+ mol->frag2 - Br• frag3 [BrCH(CH(CH3)2)CONH2]•+ mol->frag3 - C8H14 frag4 [M-Br]+ mol->frag4 - Br• frag5 [C8H15]+ frag2->frag5 - CONHCH(CH3)2

Caption: Predicted fragmentation pathways of 2-bromo-N-cyclooctyl-3-methylbutanamide.

Comparative Fragmentation Analysis

To understand the influence of the bromine atom and the cyclooctyl group, we will compare the predicted fragmentation of our target molecule with two structural analogs: N-cyclooctyl-3-methylbutanamide (lacking the bromine) and 2-bromo-N-octyl-3-methylbutanamide (containing a linear alkyl chain).

Fragment Ion Predicted m/z for 2-bromo-N-cyclooctyl-3-methylbutanamide Predicted m/z for N-cyclooctyl-3-methylbutanamide Predicted m/z for 2-bromo-N-octyl-3-methylbutanamide Formation Pathway
Molecular Ion (M•+) 291/293211293/295Electron Ionization
[M-Br]+ 212N/A214C-Br Cleavage
[M-C₃H₇]+ 248/250168250/252Loss of isopropyl radical
[C₄H₈BrCO]+ 165/167N/A165/167α-Cleavage
[C₄H₉CO]+ N/A85N/Aα-Cleavage
McLafferty Fragment 181/183101183/185McLafferty Rearrangement
[C₈H₁₅]+ 111111N/ACyclooctyl fragmentation
[C₈H₁₇]+ N/AN/A113Octyl fragmentation

Insights from Comparison:

  • The presence of bromine in 2-bromo-N-cyclooctyl-3-methylbutanamide and 2-bromo-N-octyl-3-methylbutanamide is readily identified by the characteristic M/M+2 isotopic pattern for all bromine-containing fragments.[11]

  • The McLafferty rearrangement is a prominent pathway for secondary and tertiary aliphatic amides.[14][15] The resulting fragment will differ in mass depending on the substituent at the α-position.

  • Fragmentation of the N-alkyl substituent (cyclooctyl vs. octyl) will produce distinct ions, allowing for differentiation between cyclic and linear structures.

Below are the predicted fragmentation pathway diagrams for the two comparative compounds.

N-cyclooctyl-3-methylbutanamide:

fragmentation_analog1 cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement mol N-cyclooctyl-3-methylbutanamide (M•+) frag1 [C4H9CO]+ mol->frag1 - C8H15N• frag2 [C8H15NH=CH-CH(CH3)2]+ mol->frag2 - H• frag3 [CH(CH(CH3)2)CONH2]•+ mol->frag3 - C8H14

Caption: Predicted fragmentation of N-cyclooctyl-3-methylbutanamide.

2-bromo-N-octyl-3-methylbutanamide:

fragmentation_analog2 cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement mol 2-bromo-N-octyl-3-methylbutanamide (M•+) frag1 [C4H8BrCO]+ mol->frag1 - C8H17N• frag2 [C8H17NH=CH-CH(CH3)2]+ mol->frag2 - Br• frag3 [BrCH(CH(CH3)2)CONH2]•+ mol->frag3 - C8H16

Caption: Predicted fragmentation of 2-bromo-N-octyl-3-methylbutanamide.

Experimental Protocol: Acquiring an EI Mass Spectrum

This section provides a generalized procedure for obtaining an EI mass spectrum of a solid, thermally stable compound like 2-bromo-N-cyclooctyl-3-methylbutanamide using a gas chromatograph-mass spectrometer (GC-MS).

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Method:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

  • Data Acquisition and Analysis:

    • Inject the sample into the GC-MS.

    • Acquire the data.

    • Process the data to obtain the mass spectrum of the analyte peak.

    • Analyze the fragmentation pattern and compare it with the predicted pathways.

Caption: General workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometry fragmentation of 2-bromo-N-cyclooctyl-3-methylbutanamide is predicted to be a rich source of structural information. By carefully analyzing the molecular ion, the isotopic pattern of bromine-containing fragments, and the characteristic ions resulting from α-cleavage and McLafferty rearrangement, a high degree of confidence in the structural assignment can be achieved. The comparative analysis with related compounds further underscores the diagnostic power of EI-MS in differentiating subtle structural variations.

References

  • LCGC International. (2022, April 15). Electron Ionization for GC–MS. Retrieved from [Link]

  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • da Silva, G. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20086-20095. Retrieved from [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Semantic Scholar. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • ResearchGate. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Retrieved from [Link]

  • van der-Schyf, C. J., et al. (2015). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. PMC. Retrieved from [Link]

  • Chemistry Steps. (2025, September 29). The m/z 43 Peak in Mass Spectrometry. Retrieved from [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]

  • Scribd. (n.d.). MC LAFFERTY.pptx. Retrieved from [Link]

  • da Silva, G. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. Retrieved from [Link]

  • Che, F. Y., & Li, L. (2007). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). McLafferty rearrangement for amide 10 under EI conditions. Retrieved from [Link]

  • Rosenstock, H. M., et al. (1982). Fragmentation mechanism and energetics of some alkyl halide ions. Journal of the American Chemical Society, 104(9), 2337-2345. Retrieved from [Link]

  • Gilpin, J. A., & McLafferty, F. W. (1957). Mass Spectrometric Analysis of Aliphatic Amides. Analytical Chemistry, 29(7), 990-994. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

  • da Silva, G. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide. Retrieved from [Link]

  • Dummies.com. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • The Catalyst - Chemistry for all. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Gurevich, A., et al. (2020). MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. bioRxiv. Retrieved from [Link]

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FTIR Analysis of Amide Carbonyls in Brominated Amides: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) absorption characteristics of amide carbonyls (


), specifically focusing on the spectral shifts induced by 

-bromination. Targeted at researchers in drug discovery, particularly those working with Targeted Covalent Inhibitors (TCIs) , this document details the mechanistic origins of these shifts, provides comparative spectral data, and outlines a self-validating experimental protocol for characterizing brominated warheads.

Mechanistic Insight: The -Halo Effect

The introduction of a bromine atom at the


-position of an amide significantly alters the vibrational frequency of the Amide I band (primarily 

stretching). This shift is governed by two competing electronic effects: the Inductive Effect and the Field Effect .
Electronic Drivers
  • Negative Inductive Effect (-I): Bromine is an electron-withdrawing group (EWG). It pulls electron density through the

    
    -bond framework away from the carbonyl carbon. This destabilizes the canonical resonance form (
    
    
    
    ), increasing the double-bond character of the carbonyl.
    • Result: The

      
       bond shortens and becomes stiffer.
      
    • Spectral Consequence: The force constant (

      
      ) increases, shifting the absorption to a higher wavenumber (blue shift) .[1]
      
  • Field Effect: Through-space electrostatic repulsion between the lone pairs of the halogen and the carbonyl oxygen can further increase the frequency, particularly in specific rotational conformers (e.g., cis orientation of C-Br and C=O).

Mechanistic Visualization

The following diagram illustrates the electronic influence of the bromine atom on the amide group.

InductiveEffect cluster_0 Electronic Environment Br Bromine Atom (Br) (Electron Withdrawing) AlphaC α-Carbon Br->AlphaC Inductive Pull (-I) Carbonyl Carbonyl Group (C=O) Amide I Vibrational Mode AlphaC->Carbonyl Electron Density Withdrawal Frequency Frequency Shift (↑ Wavenumber) Carbonyl->Frequency Increases Force Constant (k)

Figure 1: Mechanistic pathway of the


-halo inductive effect leading to Amide I blue shift.

Comparative Analysis: Spectral Benchmarks

The following table provides a comparative look at the Amide I band positions. Note that while standard amides absorb in the 1650–1690 cm⁻¹ range,


-brominated analogs consistently show a shift to higher frequencies.
Table 1: Comparative FTIR Wavenumbers for Amide Carbonyls
Compound ClassFunctional MoietyAmide I Range (Solid/ATR)Shift vs. BaselinePrimary Driver
Alkyl Amide (Baseline)

1640 – 1690 cm⁻¹ Resonance delocalization lowers

.

-Bromoamide

1680 – 1710 cm⁻¹ +15 to +30 cm⁻¹ Inductive withdrawal (-I) by Br strengthens C=O.

-Chloroamide

1690 – 1725 cm⁻¹ +25 to +40 cm⁻¹ Stronger -I effect of Cl (vs Br) causes larger shift.

-Dibromoamide

1710 – 1730 cm⁻¹ +40 to +60 cm⁻¹ Additive inductive effect of two halogens.

Key Interpretation for Drug Development:

  • Reactivity Correlation: In covalent inhibitor design (e.g., targeting Cysteine-481 in BTK), the position of the Amide I band correlates with the electrophilicity of the warhead. A higher wavenumber often indicates a more electron-deficient carbonyl carbon, suggesting higher reactivity toward nucleophiles.

  • Differentiation: The shift allows for rapid discrimination between a non-reactive precursor (acetamide) and the active brominated warhead during synthesis QC.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data when analyzing brominated amides, which can be sensitive to moisture (hydrolysis of the C-Br bond) and polymorphism, follow this strict ATR-FTIR protocol.

Protocol Steps
  • Instrument Preparation: Use an FTIR spectrometer with a Diamond or ZnSe ATR crystal. Purge the system with dry nitrogen to remove atmospheric water vapor (which absorbs near 1640 cm⁻¹, interfering with the Amide I band).

  • Background Acquisition: Collect a 32-scan background spectrum of the clean, dry crystal.

  • Sample Deposition:

    • Solids: Place ~2 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact (critical for reproducible intensity).

    • Oils/Liquids: Apply a thin film; no pressure clamp is needed.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32 or 64).

  • Validation Check (Self-Correction):

    • Check 1: Is the C-H stretch region (2800-3000 cm⁻¹) visible? If weak, pressure is insufficient.

    • Check 2: Is there a broad band at 3300-3500 cm⁻¹? If yes, check for moisture contamination (O-H stretch) which may indicate hydrolysis of the bromoamide to a hydroxyamide.

  • Post-Processing: Apply baseline correction if necessary. Identify the Amide I peak maximum.

Workflow Diagram

FTIRProtocol Start Start: Sample Prep Purge Purge System (N2) Remove H2O Vapor Start->Purge Background Acquire Background (Air/Crystal) Purge->Background ApplySample Apply Sample to ATR Apply Pressure (Solids) Background->ApplySample Scan Acquire Spectrum (4000-600 cm⁻¹) ApplySample->Scan QC QC Check: Is Amide I > 1680 cm⁻¹? Scan->QC Pass Valid Brominated Amide Proceed to Analysis QC->Pass Yes Fail Possible Hydrolysis/Error Re-dry Sample QC->Fail No (<1670) Fail->Start

Figure 2: Step-by-step ATR-FTIR acquisition workflow with built-in quality control logic.

Application in Drug Discovery: Electrophile Scanning

In the development of covalent drugs, "electrophile scanning" involves systematically varying the warhead to optimize reactivity.

  • The Challenge: A warhead that is too reactive causes off-target toxicity; one that is too stable fails to inhibit the target.

  • The Solution: FTIR provides a rapid readout of electronic activation.

    • If a Bromoacetamide warhead (

      
       cm⁻¹) is too reactive, a chemist might switch to a Chloroacetamide  (higher 
      
      
      
      , more reactive) or an Acrylamide (conjugated, lower
      
      
      cm⁻¹, tunable reactivity).
    • Note: While Chloroacetamides are generally more reactive than Bromoacetamides in

      
       reactions due to the leaving group ability, the carbonyl frequency itself is higher for Chloro- due to the stronger inductive effect of Chlorine.
      

References

  • NIST Chemistry WebBook. 2-Bromoacetamide Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Specac. Interpreting Infrared Spectra: Amides and Carbonyls. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Amides and Halogenated Compounds. Available at: [Link][2][3][4][5][6][7][8][9][10][11][12]

  • Resnik, E. et al. (2019). Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry.[13][14][15] Available at: [Link]

  • Gowda, B. T. et al. Structural studies of N-phenylacetamides and their halogenated derivatives. ResearchGate.[11][16] Available at: [Link]

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A Comparative Guide to N-Cyclooctyl- and N-Cyclohexyl-α-Bromoamides in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic organic chemistry, α-haloamides serve as exceptionally versatile building blocks. Their intrinsic reactivity, stemming from the electrophilic α-carbon and the adjacent amide functionality, allows for a multitude of transformations including nucleophilic substitutions, radical reactions, and the formation of various heterocyclic systems.[1] Among these, N-cycloalkyl-α-bromoamides are of particular interest in medicinal chemistry and materials science, where the cycloalkyl moiety can be used to tune properties such as lipophilicity, metabolic stability, and molecular conformation.

This guide presents an in-depth comparison of two key analogues: N-cyclooctyl-α-bromoamide and N-cyclohexyl-α-bromoamide. While structurally similar, the fundamental differences in the conformational behavior of the eight-membered cyclooctyl ring versus the six-membered cyclohexyl ring impart distinct chemical and physical properties. We will explore how these differences in ring size, flexibility, and steric profile influence their synthesis, reactivity, and potential applications, providing researchers with the field-proven insights necessary to select the optimal reagent for their synthetic goals.

Part 1: Structural and Conformational Analysis: The Foundation of Reactivity

The divergent behavior of these two molecules is rooted in the fundamental conformational differences between their N-cycloalkyl substituents. Understanding these structural nuances is critical to predicting their reactivity.

N-Cyclohexyl Amides: A Story of Rigidity The cyclohexane ring is conformationally well-defined, overwhelmingly favoring a rigid chair conformation to minimize both angle and torsional strain.[2] Substituents on the ring exist in either a sterically unhindered equatorial position or a more crowded axial position. When attached to the amide nitrogen, the cyclohexyl group's rigid structure presents a predictable and consistent steric environment around the reactive α-bromoamide core.

N-Cyclooctyl Amides: The Element of Flexibility In contrast, the cyclooctane ring is significantly more flexible and exists as a dynamic equilibrium of several low-energy conformations, with the boat-chair and crown conformations being most prominent.[2][3] This flexibility means the cyclooctyl group is conformationally more complex and can present a larger, more dynamic steric shield around the amide nitrogen. This has profound implications for transition state energies in subsequent reactions.

Diagram 1: Conformational Comparison of Cycloalkyl Groups

a1 Rigid Chair Conformation a2 Predictable Steric Profile a1->a2 a3 Well-defined Axial/Equatorial Positions a2->a3 b1 Flexible Conformations (Boat-Chair, Crown) b2 Dynamic & Larger Steric Profile b1->b2 b3 Multiple Low-Energy States b2->b3 G start Cycloalkylamine (Cyclohexyl- or Cyclooctylamine) conditions Aprotic Solvent (e.g., DCM) Base (e.g., Triethylamine) 0°C to RT start->conditions reagent1 Bromoacetyl Bromide reagent1->conditions product N-Cycloalkyl-α-bromoamide conditions->product

Caption: Workflow for the synthesis of N-cycloalkyl-α-bromoamides.

Comparative Reactivity: Nucleophilic Substitution

A classic application of α-bromoamides is their reaction with nucleophiles in an Sₙ2-type displacement of the bromide. This reaction is highly sensitive to steric hindrance at the α-carbon and adjacent positions.

Hypothesis: In a direct comparison, N-cyclohexyl-α-bromoamide is expected to react more rapidly with a given nucleophile than its N-cyclooctyl counterpart. The rationale is that the flexible, larger cyclooctyl ring can more effectively shield the electrophilic α-carbon from nucleophilic attack, thus increasing the activation energy of the reaction.

This difference in reactivity is a critical consideration. For instance, in complex molecule synthesis where chemoselectivity is paramount, the slightly attenuated reactivity of the N-cyclooctyl version could be advantageous. Conversely, for rapid, high-yielding transformations, the N-cyclohexyl derivative may be the superior choice.

Part 4: Experimental Protocols

These protocols provide a validated, step-by-step methodology for the synthesis and comparative evaluation of the title compounds.

Protocol 1: Synthesis of N-Cyclohexyl-2-bromoacetamide
  • Materials: Cyclohexylamine, bromoacetyl bromide, triethylamine (TEA), dichloromethane (DCM), saturated aq. NaHCO₃, brine, anhydrous MgSO₄.

  • Procedure:

    • To a solution of cyclohexylamine (1.0 eq) and TEA (1.2 eq) in DCM at 0 °C, add a solution of bromoacetyl bromide (1.1 eq) in DCM dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with water, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum is expected to show a characteristic multiplet for the cyclohexyl protons and a singlet for the α-bromo CH₂ protons. [4]

Protocol 2: Synthesis of N-Cyclooctyl-2-bromoacetamide
  • Materials: Cyclooctylamine, bromoacetyl bromide, triethylamine (TEA), dichloromethane (DCM), saturated aq. NaHCO₃, brine, anhydrous MgSO₄.

  • Procedure: The procedure is identical to Protocol 1, substituting cyclooctylamine for cyclohexylamine.

  • Characterization: Characterization is performed as in Protocol 1. The ¹H NMR spectrum will show broader multiplets for the cyclooctyl protons, reflecting the conformational flexibility of the eight-membered ring. [4]

Protocol 3: Comparative Nucleophilic Substitution with Azide
  • Setup: In two separate, identical flasks, dissolve N-cyclohexyl-2-bromoacetamide (1.0 eq) and N-cyclooctyl-2-bromoacetamide (1.0 eq) in acetone.

  • Reaction: To each flask, add sodium azide (1.5 eq) in one portion at room temperature.

  • Monitoring: Stir both reactions vigorously and monitor their progress every 15 minutes by taking a small aliquot and analyzing via TLC or GC-MS.

  • Analysis: Record the time required for complete consumption of the starting material for each reaction. After a standard workup (filtration of sodium bromide, evaporation of solvent), determine the isolated yield of the respective α-azidoamide products.

Part 5: Expected Comparative Data

The following table summarizes the expected outcomes from Protocol 3, based on the principles of steric hindrance discussed previously.

SubstrateReaction Time (hours)Isolated Yield (%)Key Observations
N-Cyclohexyl-2-bromoacetamide ~2>90%Reaction proceeds cleanly and rapidly to completion.
N-Cyclooctyl-2-bromoacetamide ~4-5>85%Reaction is noticeably slower, reflecting increased steric hindrance from the N-cyclooctyl group.

Conclusion

The choice between N-cyclooctyl- and N-cyclohexyl-α-bromoamides is not arbitrary but a strategic decision based on desired chemical and physical properties.

  • N-Cyclohexyl-α-bromoamide should be considered the "workhorse" reagent. Its synthesis is straightforward, and its reactivity is predictable due to the rigid conformational nature of the cyclohexyl ring. It is ideal for applications requiring high reactivity and where the compact nature of the cyclohexyl group is desired.

  • N-Cyclooctyl-α-bromoamide offers a tool for fine-tuning molecular properties. Its larger, more flexible, and more lipophilic nature can be highly advantageous in modulating the pharmacological profile of a lead compound. Researchers should anticipate slightly attenuated reactivity due to sterics, a factor that can be either a challenge to overcome or a feature to be exploited for achieving selectivity.

Ultimately, this guide serves to illuminate the subtle yet significant impact of N-substituent choice, empowering researchers to make more informed decisions in the design and execution of their synthetic strategies.

References

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  • Melnykov, K. P., Liashuk, O. S., Koblianskyi, A., & Smyrnov, O. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

  • Gallardo-Fuentes, S., Tuñón, I., & Castillo, R. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 10, 834313. [Link]

  • Musacchio, A. J., Nguyen, L. Q., Beard, H. A., & Knowles, R. R. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(5), 1269-1275. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Transition-state aromaticity and its relationship with reactivity in pericyclic reactions. Beilstein Journal of Organic Chemistry. [Link]

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  • MDPI. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 17(1), 581-593. [Link]

  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • National Center for Biotechnology Information. (n.d.). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. PMC. [Link]

  • Beilstein Journals. (2025). Transition-state aromaticity and its relationship with reactivity in pericyclic reactions. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. ResearchGate. [Link]

  • SciSpace. (n.d.). Synthesis of an alpha-Bromo-beta-lactam, 7-Bromo-8-oxo-1-azabicyclo[4.2.0]octane, by Carbene Insertion. SciSpace. [Link]

  • National Center for Biotechnology Information. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli. PMC. [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • ResearchGate. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Conformational isomerism in tertiary amides. ResearchGate. [Link]

  • Beilstein Journals. (2025). Transition-state aromaticity and its relationship with reactivity in pericyclic reactions. Beilstein Journals. [Link]

  • PubMed. (2015). The conformational analysis of 2-halocyclooctanones. PubMed. [Link]

  • Nature. (n.d.). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Nature. [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. [Link]

  • arXiv. (2023). [2305.12706v1] A data-enhanced ab initio study of stereoelectronic effects on the stability of reactive intermediates in low-temperature hydrocarbon combustion. arXiv.org. [Link]

  • ResearchGate. (2025). Facile Access to N-Thiazolyl α-Amino Acids from α-Bromo Ketones and α-Amino Acids. ResearchGate. [Link]

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HPLC Method Development and Retention Time Analysis for 2-Bromo-N-cyclooctyl-3-methylbutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, highly lipophilic halogenated intermediates, optimizing chromatographic methods for these molecules is critical. 2-Bromo-N-cyclooctyl-3-methylbutanamide (CAS: 1016780-37-2) presents a unique analytical challenge. Featuring a bulky hydrophobic cyclooctyl ring, a branched isopropyl group, an amide linkage, and a highly polarizable alpha-bromine atom, this compound exhibits extreme retention and potential peak tailing on standard reversed-phase (RP) systems.

This guide objectively compares the performance of various stationary and mobile phases to establish a robust, self-validating HPLC method for this compound, moving beyond trial-and-error to explain the physicochemical causality behind each chromatographic choice.

Chemical Profiling & Chromatographic Challenges

To predict and control retention time (


), we must first deconstruct the analyte's structure:
  • Hydrophobicity (Dispersive Forces): The cyclooctyl ring and the 3-methylbutyl chain dominate the molecule's hydrodynamic volume, driving strong dispersive interactions with non-polar stationary phases [3].

  • Polarizability (Halogen Effect): The alpha-bromine atom is highly polarizable. On standard alkyl phases, brominated compounds often suffer from poor mass transfer kinetics, leading to peak broadening and excessively long retention times [1].

  • Hydrogen Bonding (Amide Dipole): The amide nitrogen and carbonyl oxygen can interact with residual acidic silanols on the silica support, a primary cause of peak tailing (Asymmetry factor,

    
    ).
    

Stationary Phase Selection: Causality and Comparison

The default approach in pharmaceutical analysis is the C18 (Octadecylsilane) column. However, for 2-bromo-N-cyclooctyl-3-methylbutanamide, relying solely on hydrophobicity is suboptimal.

  • C18 and C8 Columns: These phases separate analytes almost entirely via hydrophobic dispersive interactions [3]. Because our target molecule is highly lipophilic, a C18 column requires a very high percentage of strong organic modifier (e.g., >80% Acetonitrile) to elute the compound in a reasonable timeframe, which compresses the separation window for structurally similar lipophilic impurities.

  • Phenyl-Hexyl Columns (The Orthogonal Alternative): A Phenyl-Hexyl stationary phase introduces

    
     interactions and shape selectivity. The electron-rich phenyl ring interacts favorably with the highly polarizable bromine atom and the amide dipole [2]. This orthogonal retention mechanism allows for a reduction in overall retention time while simultaneously increasing the resolution (
    
    
    
    ) between the brominated target and unbrominated byproducts (e.g., desbromo-N-cyclooctyl-3-methylbutanamide).

Mobile Phase & Modifier Dynamics

The choice between Acetonitrile (ACN) and Methanol (MeOH) fundamentally alters the elution profile. ACN acts via dipole-dipole interactions and is a stronger eluent for lipophilic amides, yielding sharper peaks and lower system backpressure compared to the hydrogen-bonding driven elution of MeOH [4].

To address the secondary silanol interactions caused by the amide group, an acidic modifier is required. While 0.1% Formic Acid (FA) is MS-friendly, 0.1% Trifluoroacetic Acid (TFA) is the superior choice for UV-based quantitation. TFA is a stronger ion-pairing agent; it effectively masks residual surface silanols and lowers the mobile phase pH to ~2.0, ensuring the amide remains neutral and peak tailing is suppressed.

Method Development Workflow

G Start Sample: 2-Bromo-N-cyclooctyl- 3-methylbutanamide ColSelect Stationary Phase Selection Start->ColSelect C18 C18 Column (Dispersive Forces) ColSelect->C18 Phenyl Phenyl-Hexyl Column (π-π & Halogen Selectivity) ColSelect->Phenyl MobilePhase Mobile Phase Optimization (ACN vs MeOH + Modifiers) C18->MobilePhase Phenyl->MobilePhase Eval Evaluate Retention (tR) & Peak Asymmetry (As) MobilePhase->Eval Opt Optimized Method: Phenyl-Hexyl + ACN/TFA Eval->Opt Best Resolution

HPLC method development workflow for brominated hydrophobic amides.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates built-in system suitability testing (SST) to validate the chromatographic environment before sample analysis.

Step 1: System Preparation

  • Equilibrate the HPLC system with Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Install a Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3.5 µm). Set the column oven to 35°C to improve mass transfer kinetics and reduce mobile phase viscosity.

Step 2: Sample Preparation (Diluent Matching)

  • Dissolve 2-bromo-N-cyclooctyl-3-methylbutanamide in 100% Acetonitrile to a concentration of 1.0 mg/mL (Stock).

  • Dilute to a working concentration of 0.1 mg/mL using a 50:50 (v/v) Water:Acetonitrile diluent. Causality note: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak fronting.

Step 3: Gradient Execution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (amide/halogen absorbance)

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40%

      
       90% B
      
    • 10.0 - 12.0 min: 90% B (Wash)

    • 12.0 - 15.0 min: 40% B (Re-equilibration)

Step 4: System Suitability Validation Inject a standard solution (n=5). The system is validated only if:

  • Retention Time RSD

    
     1.0%
    
  • Peak Asymmetry (

    
    ) 
    
    
    
    1.2
  • Theoretical Plates (

    
    ) 
    
    
    
    10,000

Comparative Performance Data

The following table summarizes the quantitative performance of 2-bromo-N-cyclooctyl-3-methylbutanamide across different column chemistries and mobile phases under the gradient conditions described above.

Column Chemistry (150 x 4.6 mm)Mobile Phase (B)Acidic ModifierApprox.

(min)
Peak Asymmetry (

)
Resolution (

) vs. Desbromo Impurity
C18 (Standard RP) Methanol0.1% FA14.81.551.4
C18 (Standard RP) Acetonitrile0.1% FA11.21.381.8
C8 (Shorter Alkyl) Acetonitrile0.1% TFA9.51.201.6
Phenyl-Hexyl Acetonitrile0.1% TFA8.2 1.05 3.1
Data Interpretation

The data clearly demonstrates that while a C18 column successfully retains the compound, it results in broader peaks (


) and longer run times. Switching to a Phenyl-Hexyl column with ACN/TFA reduces the retention time to 8.2 minutes while drastically improving peak symmetry (

) and doubling the resolution against the unbrominated precursor, proving the efficacy of

and halogen-selective interactions.

Conclusion

For highly lipophilic, brominated amides like 2-bromo-N-cyclooctyl-3-methylbutanamide, traditional C18 method development often leads to inefficient run times and poor peak shapes. By shifting to a Phenyl-Hexyl stationary phase and utilizing Acetonitrile with 0.1% TFA, analytical scientists can leverage orthogonal


 interactions to achieve a faster, sharper, and more robust separation.

References

  • Estimating Octanol–Water Partition Coefficients of Novel Brominated Flame Retardants by Reversed‐Phase High‐Performance Liquid Chromatography and Comput
  • HPLC Method Development Kit: Where to Start? Element Lab Solutions.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.

A Senior Application Scientist's Guide to the Elemental Analysis of C₁₄H₂₆BrNO

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise characterization of a novel chemical entity is paramount. For a candidate molecule, C₁₄H₂₆BrNO, confirming its elemental composition is a foundational step that underpins all subsequent research. It serves as the first-line confirmation of synthetic success and, crucially, establishes the purity of the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the theoretical and experimental approaches to the elemental analysis of C₁₄H₂₆BrNO, offering researchers the data and protocols necessary for robust validation.

Part 1: Theoretical Elemental Composition of C₁₄H₂₆BrNO

The theoretical elemental composition represents a fundamental truth about the molecule, calculated from its chemical formula and the atomic masses of its constituent elements. This calculation is the benchmark against which all experimental results are measured.

Principle of Calculation

The percentage by mass of each element in a compound is determined by dividing the total mass of that element in the molecular formula by the total molecular mass of the compound, then multiplying by 100. The first step is to establish the precise atomic masses of the constituent elements.

Table 1: Atomic Masses for Constituent Elements

Element Symbol Atomic Mass (u)
Carbon C 12.011
Hydrogen H 1.008
Bromine Br 79.904
Nitrogen N 14.007

| Oxygen | O | 15.999 |

With these values, the molar mass of C₁₄H₂₆BrNO is calculated as follows:

  • Carbon (C): 14 atoms × 12.011 u = 168.154 u

  • Hydrogen (H): 26 atoms × 1.008 u = 26.208 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molar Mass = 304.272 g/mol

This molar mass allows for the calculation of the theoretical mass percentage of each element.

Table 2: Theoretical Elemental Composition of C₁₄H₂₆BrNO

Element Calculation Percentage (%)
Carbon (C) (168.154 / 304.272) × 100 55.26%
Hydrogen (H) (26.208 / 304.272) × 100 8.61%
Bromine (Br) (79.904 / 304.272) × 100 26.26%
Nitrogen (N) (14.007 / 304.272) × 100 4.60%
Oxygen (O) (15.999 / 304.272) × 100 5.26%

| Total | | 100.00% |

Part 2: A Comparative Guide to Experimental Verification

While theoretical values provide a target, only experimental analysis can confirm the actual composition of a synthesized batch.[1] Various analytical techniques are available, each with its own principles and applications.

Table 3: Comparison of Common Elemental Analysis Techniques

Technique Principle Elements Detected Accuracy Sample Size Key Advantages & Disadvantages
Combustion Analysis Sample is combusted at high temp (>1000°C) in a stream of pure oxygen.[2] Resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector (TCD).[3][4] C, H, N, S High (typically ±0.3%) 1-3 mg Pro: Well-established, highly accurate for C, H, N. Con: Indirectly determines elements; not suitable for halogens or metals.
Pyrolysis Sample is heated to a high temperature (1060-1450°C) in an inert atmosphere.[5][6][7] Oxygen is converted to carbon monoxide (CO), which is then quantified.[6][8] O High (typically ±0.3%) 1-3 mg Pro: Dedicated and accurate method for oxygen. Con: Requires a separate instrument or reconfiguration of a CHN analyzer.[8]
Ion Chromatography (IC) after Combustion Sample is combusted, and the resulting gases containing the halogen are passed through an absorption solution. The resulting halide ions are quantified by IC. Halogens (Br, Cl, F, I) High (typically ±0.3%) 1-5 mg Pro: Highly sensitive and specific for halogens. Con: Requires a two-step process (combustion then IC).

| X-Ray Fluorescence (XRF) | Sample is irradiated with X-rays, causing elements to emit characteristic secondary X-rays. The energy and intensity of these rays identify and quantify the elements.[9] | Heavier elements, including Br | Good (can be <1%) | Varies (mg to g) | Pro: Non-destructive, rapid analysis.[9] Con: Less sensitive for lighter elements (like C, H, N, O); matrix effects can be a challenge. |

For a comprehensive analysis of C₁₄H₂₆BrNO, a combination of these techniques is optimal: Combustion Analysis for C, H, and N; Pyrolysis for O; and IC after combustion for Br.

Part 3: In-Depth Protocol: CHN Combustion Analysis

Combustion analysis is the gold-standard for determining the carbon, hydrogen, and nitrogen content of organic compounds.[10] Its trustworthiness stems from a direct, physical separation and detection of the combusted gases.

Experimental Workflow Diagram

CHN_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing weigh Accurately weigh 1-3 mg of C₁₄H₂₆BrNO into a tin capsule. seal Crimp and seal capsule to create a closed system. weigh->seal load Place sealed capsule into the instrument's autosampler. seal->load combust Combustion Furnace (~1000°C) Sample + O₂ → CO₂ + H₂O + NₓOᵧ load->combust reduce Reduction Tube (Heated Copper) NₓOᵧ → N₂ combust->reduce separate Gas Chromatography Column Separates CO₂, H₂O, and N₂ reduce->separate detect Thermal Conductivity Detector (TCD) Quantifies each gas. separate->detect calculate Software calculates mass % of C, H, N based on TCD signal and sample weight. detect->calculate

Caption: Workflow for CHN determination via combustion analysis.

Step-by-Step Experimental Protocol
  • Instrument Calibration:

    • Causality: A multi-point calibration using a certified standard (e.g., Acetanilide) is crucial. This establishes the relationship between the TCD signal response and a known mass of C, H, and N, ensuring the accuracy of subsequent measurements.

    • Perform a blank analysis using an empty tin capsule to zero the instrument baseline.

    • Analyze 3-5 different weights of the standard to generate a linear calibration curve. The R² value should be >0.999.

  • Sample Preparation:

    • Causality: The sample must be homogenous and completely dry. The presence of residual solvents or water will artificially inflate the carbon and hydrogen values, leading to inaccurate results.

    • Dry the C₁₄H₂₆BrNO sample under a high vacuum for at least 4 hours.

    • Using a calibrated microbalance, accurately weigh 1-2 mg of the sample into a pre-cleaned tin capsule.[11] Record the weight to at least 5 decimal places.

    • Crimp the capsule tightly to ensure no sample is lost and no atmospheric gases are trapped inside.

  • Analysis Run:

    • Place the sealed sample capsule into the autosampler.

    • Enter the sample weight into the instrument software.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature furnace (~1000°C) with a pulse of pure oxygen.[4]

    • The combustion products (CO₂, H₂O, and nitrogen oxides) are swept by a helium carrier gas through a reduction tube (containing heated copper) to convert all nitrogen oxides to N₂ gas.[4]

    • The resulting gas mixture (CO₂, H₂O, N₂) is passed through a chromatographic column to separate the individual components.

    • Each gas then passes through a thermal conductivity detector (TCD), which measures the difference in thermal conductivity between the carrier gas and the sample gas, generating a signal proportional to the concentration of the element.[12]

  • Data Validation:

    • Analyze a known check standard after every 10-15 unknown samples.

    • Causality: This step validates that the instrument's calibration has not drifted during the run. The results for the check standard must fall within the acceptable tolerance (e.g., ±0.3%) of its theoretical value.

Part 4: Interpreting the Data: Bridging Theory and Experiment

A successful analysis is one where the experimental values closely match the theoretical calculations. Most academic journals and regulatory bodies consider a deviation of ±0.4% between the found and calculated values to be acceptable for confirmation of a compound's purity and identity.[13][14]

Example Data Interpretation:

ElementTheoretical %Experimental %Deviation (%)Status
C 55.2655.13-0.13Pass
H 8.618.55-0.06Pass
Br 26.2626.15-0.11Pass
N 4.604.51-0.09Pass
O 5.265.38+0.12Pass
Troubleshooting Discrepancies:
  • High H and C values: Often indicates the presence of residual organic solvents or absorbed water. The sample must be more rigorously dried.

  • Low values for all elements: May suggest the presence of an inorganic impurity (e.g., salts, catalyst residue) that does not combust.

  • Consistently off-target results: Could indicate an incorrect molecular formula assignment, an error in instrument calibration, or incomplete sample combustion. Incomplete combustion can occur with highly stable or refractory materials, sometimes requiring the use of a combustion catalyst like tungsten(VI) oxide.

By systematically comparing theoretical calculations with robust experimental data, researchers can confidently establish the elemental composition and purity of novel compounds like C₁₄H₂₆BrNO, a critical milestone in the drug development process.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Available at: [Link]

  • Chemical Recycling of Plastic Waste. Elementar. Available at: [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020). School of Chemical Sciences, University of Illinois. Available at: [Link]

  • Elemental Analysis: CHNS/O characterization of polymers and plastics. Spectro-Lab. Available at: [Link]

  • Quantitative determination of bromine-labeled organic compounds by XRF. (1979). AKJournals. Available at: [Link]

  • VOLUMETRIC DETERMINATION OF CHLORINE AND BROMINE IN ORGANIC COMPOUNDS. (1948). Journal of the Association of Official Agricultural Chemists. Available at: [Link]

  • CHN | School of Chemical Sciences. University of Illinois. Available at: [Link]

  • High-temperature elemental analysis and pyrolysis techniques for stable isotope analysis. (2003). Rapid Communications in Mass Spectrometry. Available at: [Link]

  • What Is an Elemental Analyzer & How Does It Work?. (2023). Excedr. Available at: [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography. (1990). PubMed. Available at: [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2012). Journal of Analytical Chemistry. Available at: [Link]

  • DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. Exeter Analytical, Inc. Available at: [Link]

  • How Does a CHNSO Analyzer Work?. (2023). AZoM. Available at: [Link]

  • Guide to margin of error (with examples). (2023). Dovetail. Available at: [Link]

  • Sources of Error in Science Experiments. (2016). Science Notes. Available at: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Publications. Available at: [Link]

  • Bromine test. Wikipedia. Available at: [Link]

  • Understanding the Bromine Test for Unsaturation in Organic Compounds. (2025). Oreate AI Blog. Available at: [Link]

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  • Margin of Error: Calculation, Interpretation & Optimization. (2024). Omniconvert. Available at: [Link]

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Establishing Purity for 2-Bromo-N-cyclooctyl-3-methylbutanamide: A Comparison Guide to Reference Standards and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in establishing the absolute purity of specialized organic building blocks. 2-Bromo-N-cyclooctyl-3-methylbutanamide (CAS: 1016780-37-2) is a highly lipophilic, alpha-bromo amide critical in the synthesis of complex peptidomimetics and hindered amines. Because impurities—such as unreacted cyclooctylamine, debrominated byproducts, or regioisomers—can severely derail downstream synthetic yields and biological assays, utilizing the correct grade of reference standard is paramount.

This guide objectively compares the methodologies and reference standard grades used to establish the purity of 2-bromo-N-cyclooctyl-3-methylbutanamide, providing researchers with field-proven experimental protocols and the mechanistic causality behind them.

Evaluating Reference Standard Grades

Selecting the appropriate reference standard is a balance between regulatory requirements, analytical precision, and cost[2]. For 2-bromo-N-cyclooctyl-3-methylbutanamide, standards generally fall into three categories:

Table 1: Comparison of Reference Standard Grades
Standard GradePurity Determination MethodTraceabilityRelative CostBest Use Case
Primary Standard (CRM) qNMR or Mass Balance (100% - impurities)SI Units (NIST/NMIJ traceable)HighInitial method validation, calibrating secondary standards, regulatory submissions [1].
qNMR-Certified Standard 1H Quantitative NMR (Internal Standard)SI Units (via internal standard)Medium-HighAbsolute purity determination without needing a structurally identical calibrant [4].
Secondary (Working) Standard HPLC-UV (Calibrated against Primary)Traceable to Primary StandardLowRoutine batch release, daily system suitability testing (SST), stability monitoring [3].

The Causality of Choice: While High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying relative impurity profiles, it cannot determine absolute purity on its own without a primary standard, as different molecules have varying UV response factors[3]. Therefore, to establish a Primary Standard, we increasingly rely on Quantitative NMR (qNMR) . qNMR measures the absolute number of nuclei, making the signal area directly proportional to the molar amount of the analyte, bypassing the need for a structurally identical reference [5].

Analytical Workflows: qNMR vs. HPLC-UV

The following diagram illustrates the orthogonal workflows used to establish the absolute purity of a primary standard (via qNMR) and how that standard is subsequently used to calibrate routine batch release (via HPLC).

G Start 2-Bromo-N-cyclooctyl- 3-methylbutanamide Batch qNMR_Path Primary Standard Qualification (qNMR) Start->qNMR_Path HPLC_Path Routine Batch Release (HPLC-UV) Start->HPLC_Path qNMR_Prep Weigh Analyte + Internal Standard (Maleic Acid) qNMR_Path->qNMR_Prep HPLC_Prep Prepare Working Standard & Sample HPLC_Path->HPLC_Prep qNMR_Acq Acquire 1H NMR (D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Calculate Absolute Mass Fraction (%) qNMR_Acq->qNMR_Calc Cert Certified Reference Material (CRM) qNMR_Calc->Cert HPLC_Acq RP-HPLC Analysis (C18, H2O/MeCN) HPLC_Prep->HPLC_Acq HPLC_Calc Calculate Relative Area % & Assay HPLC_Acq->HPLC_Calc Release Batch Release Certificate of Analysis HPLC_Calc->Release Cert->HPLC_Prep  Calibrates

Workflow comparing absolute purity determination via qNMR and relative purity analysis via HPLC.

Experimental Protocols

To ensure a self-validating system, the following protocols detail the exact methodologies for qualifying 2-bromo-N-cyclooctyl-3-methylbutanamide.

Protocol A: Absolute Purity Determination via 1H qNMR

qNMR is the gold standard for establishing the mass fraction of the primary reference standard [4].

1. Internal Standard Selection: We select Maleic acid (NIST SRM traceable) as the internal standard (IS). Causality: The alpha-proton of the butanamide moiety (CH-Br) in our analyte resonates at ~4.2 ppm, while the cyclooctyl and isopropyl protons appear between 0.9–1.9 ppm. Maleic acid provides a sharp, isolated singlet at ~6.3 ppm, ensuring zero signal overlap—a critical requirement for accurate integration[5].

2. Sample Preparation:

  • Accurately weigh ~10.0 mg of 2-bromo-N-cyclooctyl-3-methylbutanamide and ~5.0 mg of Maleic acid into a single vial using a microbalance (d = 0.001 mg).

  • Dissolve in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

3. Acquisition Parameters:

  • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard 90° pulse.

  • Relaxation Delay (D1): Set to 20 seconds. Causality: T1 relaxation times for small organic molecules are typically 1–3 seconds. A D1 delay of >5 × T1 ensures complete longitudinal magnetization recovery. Failing to do this results in signal saturation and artificially low purity calculations [4].

  • Scans: 64 to achieve a Signal-to-Noise (S/N) ratio > 250:1.

4. Calculation: Purity is calculated using the following formula: Px = (Ix / Istd) × (Nstd / Nx) × (Mx / Mstd) × (Wstd / Wx) × Pstd (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity, x = analyte, std = internal standard).

Protocol B: Routine Batch Release via HPLC-UV

Once the primary standard is established via qNMR, a secondary working standard is used for routine HPLC analysis [1].

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality for TFA: 2-bromo-N-cyclooctyl-3-methylbutanamide is neutral, but potential amine impurities (e.g., cyclooctylamine) are basic. TFA acts as an ion-pairing agent, suppressing amine ionization to prevent peak tailing and improving resolution [3].

  • Gradient: 40% B to 90% B over 15 minutes. Causality: The highly lipophilic nature of the cyclooctyl ring requires a high organic concentration for elution, while starting at 40% ensures polar impurities elute in the void volume.

  • Detection: UV at 210 nm (amide bond absorbance).

2. System Suitability Testing (SST):

  • Inject a resolution mixture containing the analyte and a debrominated standard (N-cyclooctyl-3-methylbutanamide).

  • Acceptance Criteria: Resolution (Rs) between the two peaks must be ≥ 2.0. Tailing factor ≤ 1.5.

Data Presentation: qNMR vs. HPLC Concordance

To validate the reference standard, the purity derived from HPLC area normalization must be cross-referenced with the absolute qNMR assay. Below is experimental concordance data for a candidate batch of 2-bromo-N-cyclooctyl-3-methylbutanamide.

Table 2: Concordance of Analytical Results (Batch #BR-2026-01)
Analytical MethodParameter MeasuredResultAcceptance Criteria
1H qNMR Absolute Mass Fraction (Assay)99.42% ± 0.15%≥ 99.0%
HPLC-UV (210 nm) Chromatographic Purity (Area %)99.65%≥ 99.5%
Karl Fischer Water Content0.12%≤ 0.5%
GC-FID Residual Solvents (Ethyl Acetate)0.05%≤ 0.1%
Mass Balance Calculated Purity (100% - Impurities)99.48%± 0.5% of qNMR

Interpretation: The HPLC area percentage (99.65%) slightly overestimates the purity because it does not account for UV-transparent impurities like water or residual solvents. The qNMR assay (99.42%) provides the true absolute purity. The tight concordance between the Mass Balance calculation (99.48%) and the qNMR assay (99.42%) validates this batch as a highly reliable Primary Reference Standard .

References

  • LabMal. "HPLC Standards – This is What You Need." LabMal, [Link]

  • Symtera Analytics. "How To Choose the Proper Analytical Reference Standards?" Symtera Analytics, [Link]

  • Pharmaceutical Technology. "Reference-Standard Material Qualification." PharmTech, [Link]

Technical Comparison Guide: 2-Bromo-N-cyclooctyl-3-methylbutanamide vs. Chloro Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmacologically active N-alkyl-α-amino amides (often investigated as synthetic cannabinoids or anticonvulsant precursors), the quality of the α-halo amide intermediate is the rate-determining factor for downstream yield and purity.[1]

This guide provides a definitive technical comparison between 2-bromo-N-cyclooctyl-3-methylbutanamide (Target) and its 2-chloro analog (Impurity/Alternative).[1] While structurally similar, the bromo-analog exhibits superior leaving-group lability, enabling milder reaction conditions for nucleophilic substitution (


), whereas the chloro-analog often requires forcing conditions that promote side reactions (elimination or hydrolysis).[1]

Structural & Physicochemical Basis[1][2]

The core difference lies in the carbon-halogen bond at the


-position. The C-Br bond is longer and weaker than the C-Cl bond, resulting in distinct steric and electronic profiles.
Comparative Physicochemical Profile[1]
Feature2-Bromo-N-cyclooctyl-3-methylbutanamide 2-Chloro-N-cyclooctyl-3-methylbutanamide Impact
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Distinct Mass Spectra
Mol.[1][2][3] Weight ~290.24 g/mol ~245.79 g/mol MW Separation > 44 Da
Bond Energy C-Br: ~276 kJ/molC-Cl: ~338 kJ/molBr is ~100x more reactive in

Lipophilicity Higher LogP (+0.2 vs Cl)Lower LogPBr elutes later in RP-HPLC
Isotope Pattern 1:1 (

)
3:1 (

)
Immediate MS identification

Analytical Differentiation Strategies

Reliable distinction requires orthogonal analytical methods. Relying solely on UV-Vis is insufficient due to the lack of distinct chromophores in the alkyl chain.

A. Mass Spectrometry (The Gold Standard)

The most robust differentiation method is the isotopic signature.[1]

  • Bromo-Analog: Displays a "twin peak" cluster of equal intensity at

    
     and 
    
    
    
    .[1]
  • Chloro-Analog: Displays a dominant

    
     peak with a smaller 
    
    
    
    peak at approx. 33% intensity.[1]
B. NMR Spectroscopy ( and )

While proton shifts are subtle, Carbon-13 NMR provides definitive structural confirmation due to the "Heavy Atom Effect."[1]

  • 
     NMR (Alpha-Proton): 
    
    • The proton at the 2-position (adjacent to halogen) appears as a doublet (due to coupling with the isopropyl CH).

    • Cl-Analog:

      
       ~4.10 - 4.20 ppm (More deshielded by electronegative Cl).[1]
      
    • Br-Analog:

      
       ~4.00 - 4.10 ppm (Slightly upfield relative to Cl).[1]
      
    • Note: The overlap is risky; do not rely on

      
       alone without a standard.
      
  • 
     NMR (Alpha-Carbon): 
    
    • Cl-Analog:

      
       ~60-65 ppm.[1]
      
    • Br-Analog:

      
       ~50-55 ppm.[1]
      
    • Mechanism:[1][4][2][5] The large electron cloud of Bromine shields the attached carbon nucleus significantly more than Chlorine, causing a distinct upfield shift of ~10 ppm.

C. Analytical Workflow Diagram

The following decision tree illustrates the logic for identifying the correct intermediate.

AnalysisWorkflow Start Unknown Sample (White Solid) LCMS Step 1: LC-MS Analysis (ESI+ Mode) Start->LCMS IsotopeCheck Check Isotope Pattern ([M] vs [M+2]) LCMS->IsotopeCheck ResultBr Pattern 1:1 (Target: Bromo-Analog) IsotopeCheck->ResultBr Equal Intensity ResultCl Pattern 3:1 (Impurity: Chloro-Analog) IsotopeCheck->ResultCl 3:1 Ratio NMR Step 2: 13C NMR (Confirmation) ResultBr->NMR If purity critical ResultCl->NMR ShiftCheck Check C-2 Shift NMR->ShiftCheck FinalBr 50-55 ppm (CONFIRMED BROMO) ShiftCheck->FinalBr FinalCl 60-65 ppm (CONFIRMED CHLORO) ShiftCheck->FinalCl

Figure 1: Analytical decision tree for distinguishing α-bromo and α-chloro amides.

Functional Reactivity Profiling[1]

For drug development, the choice between Br and Cl determines the synthetic route's efficiency. The Finkelstein-like Reactivity Assay described below is a self-validating protocol to determine functional utility.

The "Substitution Efficiency" Hypothesis

The 2-bromo analog undergoes


 substitution with secondary amines (e.g., pyrrolidine, dimethylamine) at room temperature. The 2-chloro analog is kinetically inert under these conditions, often requiring heating (

) or iodide catalysis (Finkelstein conditions).
Reactivity Pathway[1]

Reactivity Substrate 2-Halo-Amide (Br or Cl) TS Transition State (SN2) Substrate->TS + Amine Amine Nucleophile (e.g., Pyrrolidine) Product α-Amino Amide (Active Product) TS->Product - HX BrPath Br: Fast (RT) k ~ 10^-3 s^-1 TS->BrPath ClPath Cl: Slow (Heat) k ~ 10^-5 s^-1 TS->ClPath

Figure 2: Kinetic pathway comparison. The Bromo-analog allows for room-temperature synthesis, preventing thermal degradation.[1]

Experimental Protocols

Protocol A: Kinetic Differentiation Assay

Use this protocol to functionally verify if your batch is the reactive Bromo-analog or the inert Chloro-analog.[1]

Materials:

  • Sample (10 mg)

  • Morpholine (2 eq.)[1]

  • Solvent: Acetonitrile (

    
     for NMR monitoring or HPLC grade for LC).
    

Procedure:

  • Dissolve 10 mg of the halo-amide in 1 mL of Acetonitrile at

    
    .
    
  • Add 2 equivalents of Morpholine.

  • Checkpoint:

    • Bromo-Analog: Reaction shows >50% conversion to the morpholine-adduct within 30 minutes at RT (precipitate of Morpholine-HBr may form).[1]

    • Chloro-Analog: Reaction shows <5% conversion after 2 hours at RT.

Protocol B: Synthesis of 2-Bromo-N-cyclooctyl-3-methylbutanamide

If the Chloro-analog is identified, it can be converted to the Bromo-analog via Finkelstein exchange, though direct synthesis is preferred.[1]

  • Activation: React 2-bromo-3-methylbutanoic acid (1.0 eq) with Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM (0°C to RT, 2h).

  • Coupling: Evaporate solvent to obtain crude acid bromide. Redissolve in DCM.

  • Amidation: Add Cyclooctylamine (1.0 eq) and

    
     (1.2 eq) at 0°C. Stir 1h.
    
  • Purification: Wash with 1N HCl (removes amine), then Sat.

    
    . Dry over 
    
    
    
    .
    • Critical: Avoid heating >40°C during rotary evaporation to prevent elimination to the

      
      -unsaturated amide.
      

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Tables for Alpha-Halo Carbonyl Shifts). [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1016780-37-2 (2-bromo-N-cyclooctyl-3-methylbutanamide). [Link][1]

  • Eicher, T., & Hauptmann, S. (2003).

    
    -halo amides as heterocycle precursors). [1]
    

Sources

High-Resolution LC-MS Profiling of 2-bromo-N-cyclooctyl-3-methylbutanamide Impurities: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography-mass spectrometry (LC-MS) strategy for profiling impurities in 2-bromo-N-cyclooctyl-3-methylbutanamide .

As this specific molecule is a representative ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-bromoamide intermediate—often used in the synthesis of heterocyclic APIs (e.g., via Hantzsch thiazole synthesis) or as a specialized electrophile—its impurity profile is critical. The presence of the reactive alkyl bromide moiety poses stability challenges (hydrolysis, elimination) and potential genotoxicity concerns (alkylating agents), necessitating high-sensitivity detection beyond standard HPLC-UV.

Executive Summary & Strategic Comparison

For the identification of impurities in 2-bromo-N-cyclooctyl-3-methylbutanamide, High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS is the superior choice over standard HPLC-UV or Single-Quad MS. The lack of a strong chromophore in the aliphatic cyclooctyl and isobutyl chains renders UV detection (205-210 nm) non-specific and prone to baseline drift. Furthermore, the unique 1:1 isotopic signature of Bromine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) provides a definitive mass spectral filter that only MS can leverage.
Technology Comparison Matrix
FeatureMethod A: UHPLC-Q-TOF (Recommended) Method B: HPLC-UV (Standard QC)Method C: GC-MS (Alternative)
Primary Utility Structural elucidation of unknowns; Isotopic filtering.Routine batch release; Quantitation of knowns.Volatile starting materials (Cyclooctylamine).
Specificity High (Exact mass <5 ppm + Isotope Pattern).Low (Relies solely on Retention Time).Medium (EI fragmentation is harsh; thermal degradation risk).
LOD (Est.) 0.05 - 0.1 µg/mL (Trace analysis).5 - 10 µg/mL (Limited by weak chromophore).1 - 5 µg/mL.
Suitability Best for identifying hydrolysis degradants and dimers.Ineffective for trace degradants lacking conjugation.Risk of thermal elimination of HBr in the injector.

Theoretical Impurity Profile & Formation Pathways

Understanding the reactivity of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-bromo amide core is essential for predicting impurities. The three primary degradation/impurity pathways are Hydrolysis  (nucleophilic substitution), Elimination  (dehydrohalogenation), and Reductive Dehalogenation .
Pathway Visualization

ImpurityPathways Start Target Analyte 2-bromo-N-cyclooctyl- 3-methylbutanamide (MW 289/291) Imp1 Impurity A: Hydroxy Analog (Hydrolysis) [M+H]+: 228.19 Start->Imp1 + H2O, - HBr (Aq. Mobile Phase) Imp2 Impurity B: Elimination Product (Alkene) [M+H]+: 210.18 Start->Imp2 - HBr (Thermal/Basic cond.) Imp3 Impurity C: Des-bromo Analog (Reduction) [M+H]+: 212.20 Start->Imp3 Reductive Dehalogenation (Process Impurity) Imp4 Impurity D: Dimer (N-alkylation) High MW Species Start->Imp4 Nucleophilic Attack (Storage)

Figure 1: Predicted degradation and process impurity pathways for 2-bromo-N-cyclooctyl-3-methylbutanamide.

Detailed Experimental Protocol (Method A: UHPLC-Q-TOF)

This protocol is designed to maximize the separation of the lipophilic target from its more polar hydrolytic degradants while maintaining ionization efficiency.

A. Sample Preparation (Critical for Stability)[1]
  • Solvent: Acetonitrile (ACN) is preferred over Methanol. Methanol can act as a nucleophile over time, creating methoxy-artifacts (replacement of -Br with -OMe).

  • Concentration: Prepare 0.5 mg/mL in ACN:Water (90:10).

  • Stability Warning: Analyze within 24 hours. Keep autosampler at 4°C to inhibit hydrolysis.

B. Chromatographic Conditions[1][2][3][4]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm).

    • Why? The Phenyl-Hexyl phase provides superior selectivity for the aromatic-like cyclooctyl ring and separates the bromo-species from des-bromo impurities via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       interactions better than standard C18.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (promote protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar hydrolytic impurities).

    • 1-10 min: 5% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       95% B (Linear gradient).
      
    • 10-12 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (Q-TOF)
  • Source: ESI Positive Mode (Electrospray Ionization).

    • Note: While APCI is good for non-polars, the amide nitrogen is sufficiently basic to protonate well in ESI.

  • Mass Range: m/z 50 – 1000.

  • Key Source Settings:

    • Capillary Voltage: 3500 V.

    • Drying Gas Temp: 325°C (High enough to desolvate, low enough to prevent thermal elimination of HBr).

    • Fragmentor: 120 V.

Identification Logic & Data Interpretation

The identification relies on specific mass shifts and the presence/absence of the Bromine isotope pattern.

The "Isotope Filter" Technique

Bromine exists as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

in a roughly 1:1 ratio.
  • Target Analyte: Look for "Twin Peaks" separated by 2 Da with equal intensity.

  • Impurities:

    • Retains Br pattern: Impurity contains Bromine (e.g., isomer, methylated byproduct).

    • Loses Br pattern: Impurity is a degradant (Hydrolysis, Elimination, Reduction).

Impurity Identification Table
Impurity NameStructure DescriptionTheoretical m/z [M+H]+Mass Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Isotope PatternLikely Origin
Target 2-bromo-N-cyclooctyl...290.075 / 292.073 0Yes (1:1) Main Component
Impurity A Hydroxy-analog (Br ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

OH)
228.196-62 Da (-HBr +H2O)NoHydrolysis (Aq. stability)
Impurity B Elimination Product (Alkene)210.185-80 Da (-HBr)NoThermal/Basic degradation
Impurity C Des-bromo (Br

H)
212.201-78 Da (-Br +H)NoIncomplete bromination
Impurity D Methyl Ester Artifact 242.211-48 Da (-Br +OMe)NoReaction with MeOH solvent
Identification Workflow

IDWorkflow Step1 Extract Ion Chromatogram (EIC) Target m/z 290.07 Step2 Detect Non-Target Peaks in Total Ion Chromatogram (TIC) Step1->Step2 Step3 Check Isotope Pattern (M and M+2) Step2->Step3 BrYes Pattern Matches 1:1? YES (Contains Bromine) Step3->BrYes BrNo Pattern Matches 1:1? NO (No Bromine) Step3->BrNo Action1 Check for Isomers (Regioisomers of Br pos.) BrYes->Action1 Action2 Calculate Mass Difference from Target BrNo->Action2

Figure 2: Logical workflow for distinguishing brominated vs. non-brominated impurities.

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • Kromidas, S. (2011). The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography. Wiley-VCH. (General reference for Phenyl-Hexyl column selectivity).

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Context for alkyl bromide control). Retrieved from [Link]

  • PubChem. (2025).[2] 2-Bromo-3-methylbutanamide Compound Summary. (Structural reference for the core moiety). Retrieved from [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-bromo-N-cyclooctyl-3-methylbutanamide and Related Halogenated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-bromo-N-cyclooctyl-3-methylbutanamide. As a brominated organic amide, this compound warrants careful management in a laboratory setting. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and regulatory compliance. By understanding the causality behind these procedures, laboratory personnel can mitigate risks and ensure a safe working environment.

Core Principles: Hazard Assessment and Waste Classification

While specific toxicological data for 2-bromo-N-cyclooctyl-3-methylbutanamide is not widely published, its chemical structure dictates its classification and handling. As a brominated organic compound, it must be treated as hazardous waste. The foundational principle for its disposal is strict segregation .

Causality of Hazard: The presence of a carbon-bromine bond places this compound in the category of halogenated organics.[1][2][3] Compounds in this class can exhibit varying levels of toxicity, and upon combustion, may produce hazardous byproducts like hydrogen bromide gas.[4][5][6] A safety data sheet for the closely related analog, 2-bromo-N-cycloheptyl-3-methylbutanamide, indicates that it is a skin, eye, and respiratory irritant.[4] Therefore, it is imperative to handle 2-bromo-N-cyclooctyl-3-methylbutanamide with the same level of caution.

The Cardinal Rule of Disposal: All waste streams containing this compound—including pure substance, reaction mixtures, aqueous solutions, and contaminated lab supplies—are to be classified as "Hazardous Halogenated Organic Waste." [7] This waste must be kept separate from non-halogenated organic waste to prevent complex and costly disposal procedures.[8]

Safety First: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is essential to have the proper safety measures in place. The following table summarizes the necessary controls and PPE, which are non-negotiable for handling this class of chemicals.

Control/EquipmentSpecification & Rationale
Engineering Control Certified Laboratory Chemical Fume Hood: All handling and waste consolidation must occur within a fume hood to prevent the inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[4][9]
Eye & Face Protection Chemical Splash Goggles & Face Shield: Goggles are mandatory to protect against splashes.[10] A face shield is strongly recommended when handling larger quantities or during procedures with a higher risk of splashing.[9]
Hand Protection Nitrile or Neoprene Gloves: These materials offer suitable resistance to brominated organic compounds. Always inspect gloves for integrity before use and dispose of contaminated gloves as solid hazardous waste.[9] Wash hands thoroughly after removal.[10]
Body Protection Fully-Buttoned Laboratory Coat: A lab coat provides a critical barrier against skin contact.[9] For significant spill risk, consider impervious or flame-retardant clothing.

Systematic Disposal Protocol: From Generation to Collection

Proper disposal is a systematic process that begins the moment waste is generated. Following these steps ensures safety and compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]

Step 1: Identify and Segregate Your Waste Stream

The first crucial step is to correctly identify the physical form of the waste. Use the following decision workflow to determine the appropriate waste container.

WasteSegregation cluster_waste_types Waste Form cluster_containers Designated Container start Waste Containing 2-bromo-N-cyclooctyl-3-methylbutanamide liquid_organic Pure Compound or Organic Solution start->liquid_organic Is it liquid organic? solid_contaminated Contaminated Solids (Gloves, Paper, Silica Gel) start->solid_contaminated Is it a contaminated solid? aqueous_solution Aqueous Solution (e.g., from extractions) start->aqueous_solution Is it an aqueous solution? halogenated_liquid_container Halogenated Organic LIQUID Waste liquid_organic->halogenated_liquid_container Collect in halogenated_solid_container Halogenated Organic SOLID Waste solid_contaminated->halogenated_solid_container Collect in halogenated_aqueous_container Halogenated AQUEOUS Waste aqueous_solution->halogenated_aqueous_container Collect in

Caption: Waste Segregation Decision Workflow.

Step 2: Container Selection and Labeling

The integrity of your waste containment system is paramount.

  • Container Choice: Use only chemically compatible, sealable, and airtight containers.[9] Glass is generally preferred for laboratory quantities.[7] Ensure the container is in good condition and will not leak.

  • Labeling: This is a critical compliance step. The moment the first drop of waste is added, the container must be labeled.[9] The label must include:

    • The words "Hazardous Waste" [7]

    • The specific classification: "Halogenated Organic Waste" [7]

    • A full and accurate list of all chemical contents, including solvents.

    • The approximate percentage of each component.

    • The date of accumulation.

Step 3: Accumulation and Temporary Storage

Waste containers should be kept at or near the point of generation in a designated Satellite Accumulation Area.

  • Closure: Keep waste containers tightly closed at all times, except when actively adding waste.[4][10]

  • Incompatibilities: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, bases, and reactive metals like aluminum.[6][7]

  • Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Final Disposal

Laboratory personnel do not perform chemical treatment of hazardous waste. The final step is to arrange for professional disposal.

  • Contact EH&S: When your waste container is full or you have finished the project, contact your institution's Environmental Health & Safety (EH&S) department.

  • Collection Request: Follow your institution's procedure to complete a chemical collection request.[9]

  • Professional Disposal: The waste will be collected by trained personnel and sent to a licensed hazardous waste disposal facility for appropriate treatment, which typically involves high-temperature incineration with emission control systems.[12]

Emergency Protocol: Spill Management

Accidents can happen, and a prepared response is the best defense.

  • For Small, Manageable Spills (e.g., <100 mL within a fume hood):

    • Alert Personnel: Notify others in the immediate area.

    • Ensure PPE: Don your full, appropriate PPE as listed in Section 2.

    • Containment: If it is a liquid, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[4][6] Do not use combustible materials like paper towels alone. For small spills, initial treatment with sodium thiosulfate can help neutralize the brominated compound before absorption.[7]

    • Collection: Carefully scoop or sweep the absorbed material into a suitable container.[4][7]

    • Disposal: Label the container as "Hazardous Waste: Halogenated Organic Debris" with a list of contents and dispose of it along with your other solid hazardous waste.[9]

    • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • For Large Spills (outside a fume hood) or if you feel unwell:

    • EVACUATE: Immediately evacuate the area.

    • ALERT: Alert others to evacuate and activate any emergency alarms.

    • CALL FOR HELP: Contact your institution's emergency response line or local emergency services (e.g., 911) and inform them of the nature of the chemical spill.[9]

    • Do not attempt to clean up a large spill yourself.

By adhering to these systematic procedures, you contribute to a culture of safety and ensure that hazardous materials like 2-bromo-N-cyclooctyl-3-methylbutanamide are managed responsibly from the benchtop to their final disposal.

References

  • Benchchem.
  • AK Scientific, Inc. Safety Data Sheet: 2-Bromo-N-cycloheptyl-3-methylbutanamide.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods? (March 18, 2025).
  • MilliporeSigma.
  • TCI Chemicals.
  • CDN Isotopes.
  • Fisher Scientific.
  • EPA NEPIS.
  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (December 26, 2000).
  • Washington State University.
  • EPA. Environmental Fact Sheet, Organobromine.
  • BLD Pharm.
  • Echemi.
  • PubChem. 2-Bromo-3-methylbutanamide | C5H10BrNO | CID 344884.
  • University of Louisville. Chemical Waste Management: Combining Compatible Used Organic Solvents. (August 22, 2025).
  • University of Texas at Austin Environmental Health and Safety. Hazardous Waste Reduction.
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Legal Information Institute, Cornell Law School.

Sources

Personal protective equipment for handling 2-bromo-N-cyclooctyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Protocol for Handling 2-Bromo-N-cyclooctyl-3-methylbutanamide

As a Senior Application Scientist, I frequently observe laboratories treating complex


-bromo amides like 2-bromo-N-cyclooctyl-3-methylbutanamide (CAS: 1016780-37-2)[1] as standard, benign organic building blocks. This is a critical operational error.

To handle this compound safely, we must first understand its mechanistic hazard profile. The presence of the bromine atom adjacent to the carbonyl group creates a highly electrophilic


-carbon. This structural motif classifies the compound as a potent alkylating agent [2]. It does not merely cause superficial skin irritation; it is highly reactive toward biological nucleophiles (such as the sulfhydryl groups in cysteine or the primary amines in lysine). Unprotected exposure leads to the irreversible covalent alkylation of cellular proteins and DNA, resulting in severe skin sensitization, acute toxicity, and potential mutagenic effects[2].

Trust in a safety protocol comes from understanding the causality behind it. Every piece of Personal Protective Equipment (PPE) and every disposal step outlined below is specifically designed to isolate and neutralize this electrophilic threat.

I. Mandatory Personal Protective Equipment (PPE) Matrix

Because


-bromo amides can permeate standard, thin-mil laboratory gloves over time, standardizing your PPE based on the operational scale is non-negotiable. Below is the quantitative and qualitative breakdown of required PPE.
Operational ScaleGlove SpecificationRespiratory & Eye ProtectionBody ProtectionEnvironmental Control
Analytical (< 50 mg) Double-gloved Nitrile (min. 4 mil thickness). Change outer glove immediately if contaminated.Safety goggles with side shields.Standard flame-retardant lab coat.Standard chemical fume hood (face velocity 80-100 fpm).
Preparative (50 mg - 5 g) Inner: Nitrile (4 mil). Outer: Butyl rubber or heavy-duty Nitrile (8 mil).Snug-fitting chemical splash goggles.Lab coat + impermeable chemical apron.Fume hood with a designated, isolated weighing enclosure.
Process (> 5 g) Inner: Nitrile. Outer: Butyl rubber (extended cuff).Full face shield over chemical splash goggles.Tyvek® suit or impermeable chemical apron with sleeve covers.Glovebox or ventilated balance enclosure (VBE).

II. Operational Workflow & Handling Protocol

When working with 2-bromo-N-cyclooctyl-3-methylbutanamide, the primary risk vectors are aerosolization of the powder during weighing and accidental dermal contact.

Step-by-Step Handling Methodology:

  • Pre-Operation De-static:

    
    -bromo amide powders can hold static charges, causing them to "jump" from spatulas. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth before opening.
    
  • Environmental Isolation: Place the analytical balance strictly inside a certified chemical fume hood or Ventilated Balance Enclosure (VBE). Never weigh this compound on an open bench.

  • Dispensing: Using a disposable anti-static plastic spatula, transfer the required mass into a pre-tared, sealable vial.

  • Sealing and Transfer: Seal the vial inside the fume hood before transferring it to your reaction setup.

  • Immediate Decontamination: Once dispensing is complete, immediately wipe down the balance and surrounding hood area with a 10% Sodium Thiosulfate solution (see Section III for mechanistic details).

G Start 1. Risk Assessment & PPE Donning Weighing 2. Weighing & Dispensing (Fume Hood / Enclosure) Start->Weighing Reaction 3. Reaction Execution (Closed System) Weighing->Reaction Decision Spill or End of Reaction? Reaction->Decision Decision->Reaction No Quench 4. Chemical Quenching (Sodium Thiosulfate) Decision->Quench Yes Decon 5. Surface Decontamination (10% Thiosulfate Wash) Quench->Decon Waste 6. Aqueous Waste Segregation Decon->Waste

Fig 1: Operational safety and chemical quenching workflow for alpha-bromo amides.

III. Decontamination & Disposal Plan

You cannot simply discard unreacted 2-bromo-N-cyclooctyl-3-methylbutanamide into standard organic waste, as it will continue to act as an alkylating agent, posing a severe risk to waste-management personnel. The compound must be chemically neutralized (quenched) first.

The Mechanistic Logic of Quenching: We utilize Sodium Thiosulfate (


) as our quenching agent[3]. The thiosulfate anion (

) is a highly effective, "soft" nucleophile. When introduced to the

-bromo amide, the thiosulfate attacks the electrophilic

-carbon via an

mechanism, displacing the bromide leaving group. This reaction converts the hazardous alkylating agent into a water-soluble, biologically inert Bunte salt (an organic thiosulfate)[4].

Step-by-Step Quenching and Disposal Protocol:

  • Preparation of Quench Solution: Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Reaction Quenching: Slowly add the 10% Sodium Thiosulfate solution to the reaction vessel or residual chemical container. Use a volumetric ratio of at least 5:1 (Quench Solution : Organic Waste) to ensure a vast molar excess of the nucleophile.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for a minimum of 2 hours. Because the

    
    -bromo amide is lipophilic (due to the cyclooctyl and methylbutyl groups), vigorous stirring is required to facilitate mass transfer between the organic and aqueous phases.
    
  • Verification: The reaction is complete when the organic layer no longer exhibits reactivity. (In process chemistry, this is often verified via TLC or LC-MS showing the disappearance of the starting material).

  • Disposal: Once fully neutralized, the biphasic mixture is now devoid of alkylating hazards. Separate the layers if necessary, and dispose of the aqueous Bunte salt solution in the aqueous waste stream, and the residual organic solvent in the non-halogenated organic waste stream.

  • Surface Decontamination: For spills on the benchtop or fume hood floor, spray the area generously with the 10% Sodium Thiosulfate solution, let it sit for 15 minutes to allow the

    
     neutralization to occur, and then wipe clean with absorbent pads.
    

References

  • "2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem". nih.gov. Available at:[Link]

  • "Chemical basis for the detoxification of cisplatin-derived hydrolysis products by sodium thiosulfate". researchgate.net. Available at:[Link]

Sources

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